molecular formula C9H9F2NO2 B1585924 3-Amino-3-(3,5-difluorophenyl)propanoic acid CAS No. 682804-73-5

3-Amino-3-(3,5-difluorophenyl)propanoic acid

Cat. No.: B1585924
CAS No.: 682804-73-5
M. Wt: 201.17 g/mol
InChI Key: OYIOVKBLAKVZEC-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-difluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIOVKBLAKVZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377655
Record name 3-amino-3-(3,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-73-5
Record name 3-amino-3-(3,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid: A Key Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-Amino-3-(3,5-difluorophenyl)propanoic acid, a fluorinated β-amino acid of significant interest to researchers, scientists, and drug development professionals. The guide delves into the core chemical principles and practical execution of the most pertinent synthetic strategies, including a classic one-pot condensation reaction and advanced asymmetric methodologies. By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this document aims to serve as a valuable resource for the efficient and reliable synthesis of this important molecule.

Introduction: The Significance of Fluorinated β-Amino Acids

β-Amino acids are crucial structural motifs in a vast array of biologically active molecules and are integral components in the development of peptidomimetics, pharmaceuticals, and agrochemicals.[1] Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation.[1][2] The strategic introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated β-amino acids, such as this compound, represent a unique and highly valuable class of building blocks for the synthesis of novel therapeutic agents.

This guide will focus on the practical synthesis of this compound, providing both foundational and advanced methodologies to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and viable starting materials. The core structure suggests a few primary synthetic strategies, which will be explored in detail in the subsequent sections.

Retrosynthesis target This compound intermediate1 3,5-Difluorobenzaldehyde + Malonic Acid + Ammonia Source target->intermediate1 One-Pot Condensation (Rodionov Reaction) intermediate2 Chiral Precursor + 3,5-Difluorophenyl Grignard target->intermediate2 Asymmetric Addition intermediate3 Enzyme + Substrate target->intermediate3 Biocatalysis

Caption: Retrosynthetic pathways for this compound.

One-Pot Synthesis: The Rodionov Reaction

A straightforward and widely applicable method for the synthesis of β-aryl-β-amino acids is a one-pot condensation reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.[3][4][5][6] This reaction, a variation of the Rodionov reaction, offers a convergent and atom-economical route to the desired product.

Mechanistic Insights

The reaction proceeds through a cascade of transformations. Initially, a Knoevenagel condensation occurs between 3,5-difluorobenzaldehyde and malonic acid to form 3-(3,5-difluorophenyl)propenoic acid. This is followed by a Michael addition of ammonia (generated from ammonium acetate) to the α,β-unsaturated acid. Subsequent decarboxylation of the resulting intermediate yields the final β-amino acid. The choice of an alcoholic solvent like ethanol or methanol is crucial as it facilitates the dissolution of the reactants and intermediates.

Rodionov_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Decarboxylation A 3,5-Difluorobenzaldehyde C 3-(3,5-Difluorophenyl)propenoic acid A->C B Malonic Acid B->C E Intermediate Adduct C->E D Ammonia (from NH4OAc) D->E F This compound E->F - CO2 Asymmetric_Synthesis_Workflow A Chiral Ligand + Ni(II) Salt + Glycine B Chiral Ni(II)-Glycine Complex A->B D Diastereoselective Alkylation B->D C 3,5-Difluorobenzyl Bromide (or other electrophile) C->D E Alkylated Ni(II) Complex D->E F Hydrolysis E->F G Enantiopure this compound F->G H Recovered Chiral Ligand F->H

Sources

A-Technical-Guide-to-3-Amino-3-(3,5-difluorophenyl)propanoic-acid-(CAS-No.-682804-73-5)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth-Technical-Guide-for-Researchers,-Scientists,-and-Drug-Development-Professionals

Introduction

3-Amino-3-(3,5-difluorophenyl)propanoic acid, identified by the CAS number 682804-73-5 , is a synthetic, non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a difluorinated phenyl ring attached to a β-amino acid backbone, makes it a highly valuable and versatile building block for creating novel therapeutic agents. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4] This guide provides a comprehensive technical overview of this compound, covering its properties, synthesis, analytical characterization, and applications in modern drug discovery.

Physicochemical Properties

The unique arrangement of the difluorophenyl group and the β-amino acid scaffold imparts specific characteristics that are crucial for its application in drug design. Key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 682804-73-5[1]
Molecular Formula C₉H₉F₂NO₂[1]
Molecular Weight 201.17 g/mol [1]
Exact Mass 201.06000 Da[1]
Appearance Solid-
PSA (Polar Surface Area) 63.32 Ų[1]
LogP 2.13960[1]
Synonyms This compound, β-Amino-3,5-difluorobenzenepropanoic acid-
InChIKey OYIOVKBLAKVZEC-UHFFFAOYSA-N-

Synthesis and Manufacturing

The synthesis of β-amino acids, particularly those with aryl substituents, is a well-established field in organic chemistry. These methods are designed to control stereochemistry and achieve high yields. A common and effective strategy for synthesizing 3-amino-3-arylpropanoic acids is the three-component Rodionov reaction .[5] This one-pot synthesis involves the condensation of an aromatic aldehyde with malonic acid and ammonium acetate.

Causality of Experimental Choices:

  • Starting Materials: 3,5-Difluorobenzaldehyde is selected as the precursor to introduce the key difluorophenyl moiety. Malonic acid serves as the C2-C3 backbone source for the propanoic acid, and ammonium acetate provides the crucial amino group.

  • Solvent: A polar protic solvent like ethanol or methanol is typically used to facilitate the dissolution of reactants and intermediates.

  • Temperature: The reaction is often heated to reflux to overcome the activation energy barriers of the multiple condensation and decarboxylation steps.

  • Purification: The final product is typically isolated via crystallization, leveraging its zwitterionic nature to precipitate from the reaction mixture upon cooling or pH adjustment.

Proposed Synthetic Workflow

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Decarboxylation & Isolation A 3,5-Difluorobenzaldehyde Intermediate1 3,5-Difluorobenzylidene malonic acid A->Intermediate1 B Malonic Acid B->Intermediate1 C Ammonium Acetate (as catalyst) C->Intermediate1 Intermediate2 Adduct Intermediate Intermediate1->Intermediate2 Conjugate Addition Ammonia Ammonia (from Ammonium Acetate) Ammonia->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Heat (Reflux) Purification Purification (Crystallization) FinalProduct->Purification G cluster_hplc Chromatographic Separation cluster_detect Detection & Identification Sample Synthesized Compound Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F for Structure) Sample->NMR HPLC HPLC-UV/MS Injection Prep->HPLC Column C18 Reverse-Phase Column HPLC->Column Elution Gradient Elution Column->Elution UV UV Detector (Purity Assessment) Elution->UV MS Mass Spectrometer (Mass Verification, m/z = 202.07 [M+H]⁺) Elution->MS Report Final Report (Identity, Purity >95%) UV->Report MS->Report NMR->Report G cluster_0 Enzyme Active Site cluster_1 Competitive Inhibition cluster_2 Result Enzyme Protease Outcome No Product Formation (Therapeutic Effect) Inhibitor Inhibitor (Containing the Difluoro-β-amino Acid) Inhibitor->Enzyme Binds Tightly (Blocks Active Site) Substrate Natural Substrate (Peptide) Substrate->Enzyme Binding Blocked

Sources

A Technical Guide to the Solubility of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-3-(3,5-difluorophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. This document synthesizes theoretical principles with practical experimental guidance to facilitate a thorough understanding of its solubility profile.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For a drug to be absorbed into the systemic circulation, it must first dissolve in the physiological fluids at the site of administration. Poor aqueous solubility is a major challenge in drug development, often leading to variable and incomplete absorption. Understanding the solubility of a compound in a range of solvents, including organic solvents, is crucial for various stages of the drug development process, from synthesis and purification to formulation and delivery.

This compound is a compound of interest due to its structural features, which include a chiral center, an amino group, a carboxylic acid group, and a difluorinated phenyl ring. These functional groups impart a unique combination of physicochemical properties that govern its solubility behavior. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol [1]
Melting Point 210-212 °C[2]
Computed XLogP3 -1.8[1]
pKa (Predicted)
Acidic (Carboxylic Acid)~4Inferred
Basic (Amine)~9-10Inferred

The presence of both an acidic carboxylic acid and a basic amino group means that this compound can exist as a zwitterion, a neutral molecule with both a positive and a negative electrical charge.[3][4] This zwitterionic character significantly influences its solubility, generally leading to higher solubility in polar solvents like water and lower solubility in non-polar organic solvents.[5] The difluorinated phenyl ring introduces a hydrophobic element and can affect crystal lattice energy, further impacting solubility.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound in organic solvents is a balance between the polar interactions of its amino and carboxylic acid groups and the non-polar nature of the difluorophenyl ring.

The Role of the Zwitterion

In the solid state and in polar solvents, amino acids predominantly exist as zwitterions. The strong electrostatic interactions between these zwitterions in the crystal lattice require a significant amount of energy to overcome. Polar solvents, particularly those capable of hydrogen bonding, can effectively solvate the charged groups, facilitating dissolution. Conversely, non-polar organic solvents cannot effectively solvate the zwitterionic form, resulting in poor solubility.[5]

Impact of the Difluorophenyl Group

The 3,5-difluorophenyl group is a significant structural feature. The fluorine atoms are highly electronegative and can participate in hydrogen bonding as acceptors. However, the overall effect of the phenyl ring is to increase the hydrophobicity of the molecule compared to a simple aliphatic amino acid. This increased hydrophobicity can lead to slightly improved solubility in less polar organic solvents compared to more polar amino acids.

Solvent Polarity and Hydrogen Bonding Capability

The choice of organic solvent is critical. A summary of expected solubility trends based on solvent class is presented below:

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and capable of both donating and accepting hydrogen bonds. They are expected to be relatively good solvents for this compound, as they can solvate both the ammonium and carboxylate groups of the zwitterion. Solubility is expected to decrease as the alkyl chain length of the alcohol increases, due to a decrease in polarity.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but cannot donate hydrogen bonds. They can act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds and are likely to be effective at dissolving this compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and are incapable of forming strong interactions with the polar functional groups of the amino acid. Consequently, the solubility of this compound in these solvents is expected to be very low.[5]

The logical relationship between the compound's structure and its expected solubility is depicted in the following diagram:

G cluster_compound This compound cluster_solvents Organic Solvents cluster_solubility Expected Solubility Compound C₉H₉F₂NO₂ Zwitterion Zwitterionic Form (NH₃⁺, COO⁻) Compound->Zwitterion Hydrophobic Difluorophenyl Group (Hydrophobic) Compound->Hydrophobic Protic Polar Protic (e.g., Methanol, Ethanol) Zwitterion->Protic H-Bonding Solvation Aprotic Polar Aprotic (e.g., DMSO, DMF) Zwitterion->Aprotic Dipole-Ion Interactions NonPolar Non-Polar (e.g., Hexane, Toluene) Hydrophobic->NonPolar van der Waals Interactions HighSol Higher Solubility Protic->HighSol ModSol Moderate to High Solubility Aprotic->ModSol LowSol Low Solubility NonPolar->LowSol

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. A general workflow for determining the solubility of this compound is outlined below.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates a typical workflow for solubility determination:

G A 1. Preparation of Saturated Solution B Add excess solid to a known volume of solvent in a vial. A->B C 2. Equilibration D Incubate at a constant temperature with continuous agitation for 24-48h. C->D E 3. Phase Separation F Centrifuge to pellet undissolved solid. E->F G 4. Sample Preparation for Analysis H Withdraw a known volume of the supernatant and filter. G->H I Dilute the filtered supernatant with a suitable mobile phase. H->I J 5. Quantification K Analyze the diluted sample by HPLC. J->K L Calculate concentration against a standard curve. K->L

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., mobile phase for HPLC) at known concentrations. These will be used to construct a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.

  • Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid pellet. Filter the supernatant through a syringe filter compatible with the solvent. Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample and the standard solutions onto the HPLC system.

  • Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

This protocol provides a robust and reliable method for determining the solubility of this compound in various organic solvents.[6][7][8]

Conclusion

The solubility of this compound is a complex interplay of its zwitterionic nature and the hydrophobicity of the difluorophenyl ring. While it is expected to exhibit good solubility in polar protic solvents and limited solubility in non-polar solvents, precise quantitative data can only be obtained through empirical measurement. The theoretical framework and experimental protocols provided in this guide offer a comprehensive approach for researchers to understand and determine the solubility of this important compound, thereby facilitating its application in drug discovery and development.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 4, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved January 4, 2026, from [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 4, 2026, from [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds? Retrieved January 4, 2026, from [Link]

  • Solubility of Things. (n.d.). Flurbiprofen. Retrieved January 4, 2026, from [Link]

  • Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. Retrieved January 4, 2026, from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-3-(2,6-difluorophenyl)propanoic acid. Retrieved January 4, 2026, from [Link]

  • iChemical. (n.d.). 3-Amino-3-(2-fluorophenyl)propanoic acid, CAS No. 151911-22-7. Retrieved January 4, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

This guide provides an in-depth technical overview of this compound, a fluorinated β-amino acid of significant interest to researchers in medicinal chemistry and drug development. We will move beyond simple data presentation to explore the causality behind its synthesis, the logic of its analytical characterization, and the scientific rationale for its application as a valuable molecular building block.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic amino acid derivative. Its structure is characterized by three key features: a propanoic acid backbone, an amino group at the β-position (the third carbon), and a 3,5-difluorophenyl ring attached to the same carbon. This unique combination of a β-amino acid and a strategically fluorinated aromatic moiety makes it a valuable intermediate in the synthesis of complex molecules.[1][2]

The strategic placement of two fluorine atoms on the phenyl ring is critical. Fluorine's high electronegativity and small size can significantly alter the molecule's properties, including metabolic stability, binding affinity to biological targets, and lipophilicity, making such compounds highly sought after in pharmaceutical research.

Table 1: Key Identifiers and Physicochemical Data

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms b-Amino-3,5-difluorobenzenepropanoic acid[1]
CAS Number 682804-73-5[1][2]
Molecular Formula C₉H₉F₂NO₂[1][2]
Molecular Weight 201.17 g/mol [1][2]
Exact Mass 201.06000 Da[1][2]
Classification Bulk Drug Intermediate[1]

Synthesis and Purification Workflow

The synthesis of β-amino acids like this one often involves multi-step processes. While specific literature for this exact isomer is sparse, a robust and logical pathway can be extrapolated from established methods for analogous aryl propanoic acids, such as the Knoevenagel condensation followed by reduction.[3]

The rationale for this approach is its reliability and control. The Knoevenagel condensation provides an effective method for forming the crucial carbon-carbon double bond, while the subsequent reduction steps are well-understood and typically high-yielding.

G cluster_0 Synthesis Workflow A Start: 3,5-Difluorobenzaldehyde + Malonic Acid B Step 1: Knoevenagel Condensation (Catalyst: Piperidine) Solvent: Pyridine A->B Reaction Setup C Intermediate: 3-(3,5-Difluorophenyl)acrylic acid B->C Yields Acrylic Acid Derivative D Step 2: Michael Addition (Ammonia Source) Formation of β-amino ester C->D Amine Addition E Intermediate: Ester of this compound D->E Forms Protected Amino Acid F Step 3: Hydrolysis (Aqueous Acid or Base) Cleavage of ester E->F Deprotection G Crude Product F->G Yields Crude Solid H Step 4: Purification (Recrystallization or Chromatography) G->H Isolation I Final Product: Pure this compound H->I Purity >98%

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is an illustrative example based on common organic chemistry principles. Researchers should optimize conditions based on laboratory-specific findings.

  • Knoevenagel Condensation:

    • To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in pyridine, add malonic acid (1.1 eq) and a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting aldehyde.

    • Cool the reaction mixture and pour it into a solution of cold, dilute HCl. The resulting precipitate, 3-(3,5-difluorophenyl)acrylic acid, is filtered, washed with water, and dried. Causality: The basic catalyst (piperidine) facilitates the deprotonation of malonic acid, initiating the condensation.

  • Michael Addition of Ammonia:

    • The acrylic acid derivative is first converted to its methyl or ethyl ester via Fischer esterification (reflux in methanol/H₂SO₄).

    • The resulting ester is then dissolved in a solution of ammonia in methanol and stirred at room temperature in a sealed vessel for 24-48 hours. Causality: This step introduces the β-amino group via conjugate addition to the activated double bond.

  • Hydrolysis and Isolation:

    • The solvent is removed under reduced pressure. The resulting crude β-amino ester is hydrolyzed by refluxing with aqueous HCl (e.g., 6M) for 8-12 hours.

    • The solution is cooled, and the pH is carefully adjusted to the isoelectric point (approx. pH 6-7) using a base like NaOH, causing the amino acid to precipitate.

    • The solid product is collected by filtration, washed with cold water and a small amount of ethanol, and dried under vacuum.

  • Purification:

    • For higher purity, the crude product can be recrystallized from a water/ethanol mixture. Purity is then confirmed by the analytical methods described below.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

G cluster_1 Analytical Characterization Workflow Start Synthesized Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC Inject Sample MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Start->MS Infuse Sample NMR NMR Spectroscopy (Structural Elucidation) Start->NMR Dissolve Sample Result Validated Compound (Identity, Purity, Structure Confirmed) HPLC->Result Purity ≥ 98% MS->Result Observed m/z = 202.067 [M+H]⁺ NMR->Result Spectrum matches proposed structure

Caption: A multi-step workflow for the analytical validation of the final product.

Protocol 1: Purity Determination by HPLC
  • Objective: To determine the percentage purity of the compound.

  • Methodology:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: The purity is calculated from the peak area of the main component relative to the total peak area.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • System: Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Sample Preparation: Dissolve a small amount of the compound in a methanol/water solution.

    • Ionization Mode: Positive (to detect [M+H]⁺).

    • Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z ≈ 202.07.

    • Validation: The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.

Protocol 3: Structural Elucidation by NMR
  • Objective: To confirm the precise atomic arrangement and connectivity.

  • Methodology:

    • System: 400 MHz (or higher) NMR spectrometer.

    • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with acid/base adjustment.

    • Experiments:

      • ¹H NMR: Will show characteristic signals for the aromatic protons (with coupling patterns influenced by the fluorine atoms), the methine proton (CH), and the methylene protons (CH₂).

      • ¹³C NMR: Will show the expected number of carbon signals, including those for the carboxylic acid, the aromatic ring (with C-F couplings), and the aliphatic backbone.

      • ¹⁹F NMR: Will show a single signal for the two equivalent fluorine atoms, confirming the 3,5-substitution pattern.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[1] Its value lies in its utility as a scaffold for building more complex drug candidates.

  • Protease Inhibitors: The β-amino acid structure is a well-established pharmacophore used to design inhibitors of enzymes like proteases and peptidases. This backbone can mimic the transition state of peptide bond hydrolysis, allowing it to bind tightly within an enzyme's active site.[3]

  • Metabolic Stability: The inclusion of fluorine atoms often enhances the metabolic stability of a drug candidate. The carbon-fluorine bond is very strong, making the aromatic ring resistant to oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, which can prolong the drug's half-life in the body.

  • Conformational Control: As a β-amino acid, it can be incorporated into peptides to create "foldamers"—structures with stable, predictable secondary conformations. This is a powerful tool for designing molecules that can mimic natural peptides while having improved stability and cell permeability.

Safety and Handling

While a specific safety data sheet for the 3,5-difluoro isomer is not widely available, data from closely related monofluorinated and other difluorinated isomers can provide guidance.[5][6][7]

Table 2: GHS Hazard Information (Inferred from Related Compounds)

Hazard ClassStatementGHS Code
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Target Organ Toxicity May cause respiratory irritation.H335

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place in a tightly sealed container.

References

  • 3-Amino-3-(3-fluorophenyl)propanoic acid. PubChem, National Center for Biotechnology Information.[Link]

  • 3-Amino-3-(2,6-difluorophenyl)propanoic acid. PubChem, National Center for Biotechnology Information.[Link]

  • This compound CAS NO.682804-73-5. LookChem.[Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Center for Biotechnology Information (PMC).[Link]

  • Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media.[Link]

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The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into metabolically labile positions within bioactive molecules has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the discovery and historical evolution of a particularly impactful class of fluorinated building blocks: the fluorinated β-amino acids. We will traverse the timeline from the seminal synthetic efforts to the sophisticated asymmetric and enzymatic methodologies that have enabled their widespread application. This paper will elucidate the profound influence of fluorination on the conformational behavior of β-amino acids and their resulting peptidomimetics. Furthermore, we will examine their role as potent enzyme inhibitors and key components in the development of novel therapeutics. This technical guide is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Imperative of Fluorine in Bioactive Design

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to enhanced metabolic stability, increased binding affinity, and altered conformational preferences.[1] β-Amino acids, with their inherent propensity to form stable secondary structures in peptides (β-peptides), represent a class of non-natural amino acids of significant interest in drug discovery.[2] The convergence of these two fields—the strategic use of fluorine and the unique properties of β-amino acids—has given rise to the powerful and versatile class of compounds known as fluorinated β-amino acids. These molecules have found applications as crucial components in a range of bioactive agents, including anticancer, antifungal, and anti-inflammatory drugs.[3]

This guide will provide a comprehensive overview of the discovery and historical development of these vital synthetic building blocks, offering insights into the evolution of their synthesis and their ever-expanding role in medicinal chemistry.

A Historical Perspective: The Genesis of a Field

While pinpointing the singular "first" synthesis of a fluorinated β-amino acid is challenging due to the incremental nature of early organic chemistry, the groundwork was laid by the broader exploration of fluorination reactions and the synthesis of β-amino acids in the mid-20th century. The initial forays into this area were often characterized by racemic syntheses and harsh fluorination conditions.

A significant conceptual leap was the application of established reactions for β-amino acid synthesis to fluorinated precursors. For instance, the Mannich reaction , a cornerstone of organic synthesis since its discovery by Carl Mannich in 1912, proved to be a versatile tool for the construction of β-amino carbonyl compounds, which could then be converted to the corresponding β-amino acids.[4] The adaptation of this and other classical reactions, such as the Michael addition and the Reformatsky reaction , to fluorinated substrates marked the true beginning of the systematic exploration of this compound class.[4]

The evolution of synthetic methods can be broadly categorized into two main strategies: the selective fluorination of pre-existing β-amino acid frameworks and the use of fluorinated building blocks in de novo syntheses.[2] The development of milder and more selective fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and N-fluorobenzenesulfonimide (NFSI), was instrumental in advancing the first strategy.[3] Simultaneously, the increasing commercial availability of simple fluorinated starting materials fueled the development of the building block approach.[2]

The Evolution of Synthetic Methodologies: From Racemates to Asymmetric Mastery

The journey from early, often low-yielding and non-stereoselective, syntheses to the highly efficient and stereocontrolled methods available today is a testament to the ingenuity of synthetic organic chemists. This section will detail the key synthetic transformations that have shaped the field.

Foundational Achiral Syntheses

The initial syntheses of fluorinated β-amino acids relied on classical organic reactions adapted for fluorinated substrates. These methods, while often lacking stereocontrol, were crucial in providing the first access to these compounds for biological evaluation.

  • Mannich-Type Reactions: The condensation of a ketone, an amine, and an aldehyde (or its equivalent) remains a powerful tool for generating β-amino ketones, which are precursors to β-amino acids. The use of fluorinated starting materials in this reaction has been widely explored.

  • Michael Additions: The conjugate addition of amines to α,β-unsaturated esters containing fluorine is another fundamental approach.

  • Reformatsky and Related Enolate Additions: The reaction of α-haloesters with carbonyl compounds in the presence of a metal, such as zinc, can be adapted to use fluorinated enolates or electrophiles. The use of difluorinated Reformatsky reagents has been particularly important for the synthesis of α,α-difluoro-β-amino acids.[3]

The Dawn of Asymmetric Synthesis

The true potential of fluorinated β-amino acids in drug development could only be realized with the advent of asymmetric synthetic methods. The ability to control the stereochemistry at the α- and/or β-positions is critical for understanding and optimizing biological activity.

  • Chiral Auxiliaries: The use of covalently attached chiral molecules to guide the stereochemical outcome of a reaction was one of the earliest successful strategies. For example, chiral oxazolidinones have been employed in the fluorination of β-amino acids.

  • Catalytic Asymmetric Synthesis: The development of chiral catalysts that can induce enantioselectivity has revolutionized the field. This includes both metal-based catalysts and organocatalysts.

  • Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a powerful and often highly selective means of accessing enantiomerically pure compounds. Lipases, for instance, have been used for the kinetic resolution of racemic fluorinated β-amino esters through enantioselective hydrolysis.[5]

The following is a representative, generalized protocol for the asymmetric synthesis of an α-fluoro-β-amino acid derivative, inspired by methodologies reported in the literature. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and desired products.

Reaction: Diastereoselective fluorination of a chiral N-acyloxazolidinone-derived β-amino enolate.

Step 1: Enolate Formation In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), the chiral N-acyl oxazolidinone substrate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath. A strong base, typically a lithium amide base like lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the α-carbon and form the corresponding lithium enolate. The reaction is stirred at this temperature for a specified time to ensure complete enolate formation.

Step 2: Electrophilic Fluorination A solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in dry THF is then added slowly to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours, during which the fluorination takes place. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Step 3: Quenching and Workup Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 4: Purification and Characterization The crude product is purified by column chromatography on silica gel to yield the diastereomerically enriched α-fluoro-β-amino acid derivative. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis. The absolute stereochemistry can be confirmed by X-ray crystallography of a suitable derivative.

Step 5: Chiral Auxiliary Removal The chiral auxiliary is subsequently cleaved under appropriate conditions (e.g., hydrolysis with lithium hydroxide) to afford the enantiomerically enriched α-fluoro-β-amino acid.

G

The Impact of Fluorination on Conformation and Biological Activity

The introduction of fluorine into a β-amino acid has profound consequences for its conformational preferences, which in turn dictates its biological activity. The strong electron-withdrawing nature of fluorine can influence the gauche effect and other stereoelectronic interactions, leading to a preference for specific rotamers.[3] This conformational rigidity can be exploited to design β-peptides with well-defined secondary structures, such as helices and turns, that can mimic the structures of natural peptides and proteins.

Enzyme Inhibition: A Key Application

Fluorinated β-amino acids have emerged as potent inhibitors of a variety of enzymes. The fluorine atom can act as a bioisostere of a hydroxyl group or a hydrogen atom, but with significantly different electronic properties. This can lead to tighter binding to the enzyme's active site. Furthermore, the stability of the C-F bond can render the molecule resistant to enzymatic degradation. In some cases, fluorinated β-amino acids can act as mechanism-based inhibitors, where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.

Enzyme TargetFluorinated β-Amino Acid Inhibitor ExampleReported IC50Reference
α-Chymotrypsinα-Fluorinated β-amino acid derivativesCompetitive Inhibition[1]
Various ProteasesPeptides containing α-fluoro-β-amino acidsIncreased Potency[3]
Pancreatic α-amylaseSynthetic amino acid derivatives162–519 µM[6]
Pancreatic lipaseSynthetic amino acid derivatives167–1023 µM[6]
α-GlucosidaseSynthetic amino acid derivatives51–353 µM[6]

Note: The IC50 values are highly dependent on the specific inhibitor and assay conditions.

G

The Frontier: Fluorinated β-Amino Acids in Drug Development

While the direct incorporation of a fluorinated β-amino acid as a standalone drug is less common, their use as building blocks in more complex therapeutic agents is a rapidly expanding area of research. The enhanced metabolic stability and conformational control they impart make them highly valuable in the design of peptidomimetics and other small molecule drugs.

Although specific examples of fluorinated β-amino acids in clinical trials are not yet widely reported in the public domain, the increasing number of FDA-approved drugs containing fluorine is a strong indicator of the importance of this element in modern pharmaceuticals.[7] The continued development of novel synthetic methodologies for fluorinated β-amino acids will undoubtedly accelerate their translation from research laboratories to clinical applications.

Future Outlook and Conclusion

The field of fluorinated β-amino acids has matured significantly from its early days of challenging syntheses and limited applications. The development of sophisticated asymmetric and enzymatic methods has made these valuable building blocks readily accessible, paving the way for their widespread use in drug discovery and materials science. The unique ability of fluorine to modulate the properties of β-amino acids and their derivatives will continue to inspire the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the intricate interplay between fluorine substitution, molecular conformation, and biological activity deepens, we can expect to see the emergence of a new generation of innovative drugs built upon the foundation of the fluorinated β-amino acid scaffold.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • Request PDF. (2025). Synthesis of Fluorinated β-Amino Acids. [Link]

  • Iannuzzi, M., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. [Link]

  • Fairman, R., et al. (2018). Fluorinated peptide biomaterials. PMC. [Link]

  • March, T. L., et al. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. PubMed. [Link]

  • Acena, J. L., et al. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Bentham Science. [Link]

  • Silverman, R. B. (2013). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • Iannuzzi, M., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. [Link]

  • Gomme, P. T., et al. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Iannuzzi, M., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Zhang, Y., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PMC. [Link]

  • Acena, J. L., et al. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Bentham Science. [Link]

  • Meanwell, N. A. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Request PDF. (2025). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. [Link]

  • de Souza, A. C. C., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. NIH. [Link]

  • PubChem. (n.d.). 3-Amino-2-fluoropropanoic acid, (2R)-. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • Request PDF. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Forró, E., et al. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

  • Vasin, A. V., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel β-amino acid, 3-Amino-3-(3,5-difluorophenyl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the analytical methodologies and interpretation of spectroscopic data critical for the structural confirmation and purity assessment of this compound. As a molecule of interest in medicinal chemistry, particularly due to the influence of fluorine on its physicochemical and pharmacological properties, a thorough understanding of its spectroscopic signature is paramount.

Introduction: The Significance of Fluorinated β-Amino Acids

β-amino acids are crucial building blocks in the synthesis of peptidomimetics, natural products, and pharmaceuticals. The incorporation of fluorine atoms into their structure can significantly modulate their biological activity, metabolic stability, and conformational preferences. The 3,5-difluorophenyl moiety in the target molecule introduces a unique electronic environment, making its precise structural elucidation by spectroscopic methods a key aspect of its development and application. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal the number of distinct proton environments and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2m3HAr-H
~4.5t1HCH-NH₂
~2.8d2HCH₂-COOH
(broad)s2HNH₂
(broad)s1HCOOH

Expertise & Experience: The aromatic protons are expected to appear as a complex multiplet due to coupling with the two fluorine atoms. The methine proton adjacent to the amino group will likely be a triplet due to coupling with the neighboring methylene protons. The methylene protons, in turn, will be a doublet due to coupling with the methine proton. The amino and carboxylic acid protons will appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~175C=O
~163 (d, J ≈ 245 Hz)C-F
~145 (t)Ar-C (ipso)
~115 (d)Ar-C (ortho)
~105 (t)Ar-C (para)
~50CH-NH₂
~40CH₂-COOH

Trustworthiness: The carbon atoms directly bonded to fluorine will exhibit a large coupling constant (J) in the form of a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -110sAr-F

Expertise & Experience: In a proton-decoupled ¹⁹F NMR spectrum, a single sharp singlet is expected for the two equivalent fluorine atoms in the 3,5-difluoro-substituted phenyl ring. The chemical shift is indicative of the electronic environment of the fluorine atoms.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Acquisition time: 2-3 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • ¹³C NMR:

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096 (or more for dilute samples)

  • ¹⁹F NMR:

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 16-64

Authoritative Grounding: The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH₂ and COOH). DMSO-d₆ is often a good choice for amino acids as it can solubilize the compound and slow down proton exchange. For detailed NMR protocols, refer to standard texts such as "High-Resolution NMR Techniques in Organic Chemistry" by Timothy D. W. Claridge.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer H1 ¹H NMR Spectrometer->H1 C13 ¹³C NMR Spectrometer->C13 F19 ¹⁹F NMR Spectrometer->F19 Processing Fourier Transform & Phasing H1->Processing C13->Processing F19->Processing Integration Integration Processing->Integration Peak_Picking Peak Picking Integration->Peak_Picking Structure Structure Elucidation Peak_Picking->Structure MS_Logic Molecule This compound (M) Ionization Electrospray Ionization (+H⁺) Molecule->Ionization Parent_Ion Parent Ion [M+H]⁺ m/z = 202.06 Ionization->Parent_Ion Fragmentation Collision-Induced Dissociation (CID) Parent_Ion->Fragmentation Detector Mass Analyzer & Detector Parent_Ion->Detector Fragment1 Fragment Ion 1 [M-NH₃]⁺ Fragmentation->Fragment1 Fragment2 Fragment Ion 2 [M-COOH]⁺ Fragmentation->Fragment2 Fragment3 Fragment Ion 3 [C₆H₄F₂N]⁺ Fragmentation->Fragment3 Fragment1->Detector Fragment2->Detector Fragment3->Detector

Expanding the Proteomic Universe: A Technical Guide to the Physicochemical and Chemical Characteristics of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the core physical and chemical characteristics of unnatural amino acids (UAAs), offering a technical resource for researchers, scientists, and drug development professionals. By moving beyond the canonical 20 amino acids, UAAs introduce novel functionalities, enabling the precise engineering of proteins and peptides with enhanced therapeutic properties and for sophisticated research applications.[1][2] This document delves into the unique properties of these synthetic building blocks, outlines key experimental methodologies for their characterization, and provides practical insights into their application.

The Foundation: Understanding the Unique Physicochemical Landscape of Unnatural Amino Acids

Unnatural amino acids, also known as non-canonical or non-proteinogenic amino acids, are amino acids that are not naturally encoded in the genetic code of organisms.[1] Their structures can be subtly or dramatically different from their natural counterparts, offering a vast chemical space to innovate protein and peptide design.[1][3] The key to their utility lies in the unique properties imparted by their side chains (R-groups), which dictate their physicochemical behavior.[4]

Polarity and Hydrophobicity: Tailoring Solubility and Interactions

The hydrophobicity of an amino acid is a critical determinant of protein folding, stability, and interactions with other molecules.[5][6] The introduction of UAAs with varying degrees of hydrophobicity allows for the fine-tuning of these properties. Hydrophobicity is often quantified using a hydrophobicity index, where a more positive value indicates greater hydrophobicity.[6][7]

Below is a comparative table of the hydrophobicity index for selected natural and unnatural amino acids. The values for natural amino acids provide a baseline for understanding the relative hydrophobicity of their unnatural counterparts.

Amino Acid (Abbreviation)TypeHydrophobicity Index (@ pH 7)
Phenylalanine (Phe)Natural100[6][8]
Tryptophan (Trp)Natural97[6][8]
Leucine (Leu)Natural97[6][8]
Isoleucine (Ile)Natural99[6][8]
Valine (Val)Natural76[6][8]
Methionine (Met)Natural74[6][8]
p-Azido-L-phenylalanine (AzF) Unnatural Estimated to be similar to Phenylalanine
p-Acetyl-L-phenylalanine (AcF) Unnatural Estimated to be slightly more polar than Phenylalanine
O-tert-butyl-L-tyrosine Unnatural More hydrophobic than Tyrosine
Glycine (Gly)Natural0[6][8]
Serine (Ser)Natural-5[6][8]
Aspartate (Asp)Natural-55[6][8]
Lysine (Lys)Natural-23[6][8]
Arginine (Arg)Natural-14[6][8]

Note: Precise, experimentally determined hydrophobicity index values for many unnatural amino acids are not universally standardized and can vary based on the method of measurement. The estimations for UAAs are based on their structural similarity to natural amino acids.

Acidity and Basicity (pKa): Modulating Charge and Reactivity

The acid-base properties of amino acids, determined by the pKa values of their ionizable groups (the α-carboxyl group, the α-amino group, and any ionizable side chain), are fundamental to their function. The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.[9] Introducing UAAs with unique pKa values can alter the overall charge of a protein at a given pH, influencing its solubility, stability, and enzymatic activity.

The following table provides the pKa values for the α-carboxyl and α-amino groups of selected natural and unnatural amino acids, along with the pKa of any ionizable side chain.

Amino AcidpKa (α-COOH)pKa (α-NH3+)pKa (R-group)
Phenylalanine~2.2~9.3-
p-Azido-L-phenylalanine (AzF) ~2.2~9.2The azide group is not significantly ionizable under physiological conditions.
p-Acetyl-L-phenylalanine (AcF) ~2.3~9.1The acetyl group is not significantly ionizable.
Tyrosine~2.2~9.1~10.1 (Phenolic hydroxyl)
O-tert-butyl-L-tyrosine ~2.2~9.2The tert-butyl ether protects the hydroxyl group, preventing ionization.
Aspartic Acid~2.0~9.9~3.9 (β-carboxyl)
Lysine~2.2~9.1~10.5 (ε-amino)

Note: The pKa values for unnatural amino acids can be influenced by their specific chemical environment within a protein.

Characterization of Unnatural Amino Acids: A Methodological Overview

A suite of analytical techniques is employed to confirm the successful incorporation and to characterize the properties of proteins containing UAAs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of proteins and peptides containing ncAAs. It provides atomic-level information on the structure and dynamics of the molecule in solution.

Experimental Protocol: 1D and 2D NMR for UAA Characterization

  • Sample Preparation:

    • Express and purify the protein containing the UAA. For NMR studies, isotopic labeling (e.g., with ¹⁵N, ¹³C) of the UAA can be highly beneficial.[10]

    • Dissolve the purified protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

    • The typical protein concentration for NMR is in the range of 0.1-1.0 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess the overall folding and purity of the protein.

    • Acquire 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra for proteins containing ¹⁵N-labeled UAAs. The appearance of a new, well-dispersed peak corresponding to the amide group of the incorporated UAA is a strong indication of successful incorporation.

    • For more detailed structural analysis, acquire additional 2D and 3D NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to assign the resonances of the UAA and to identify spatial proximities between the UAA and other residues in the protein.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Analyze the chemical shifts of the UAA's protons and carbons to probe its local environment.

    • Analyze NOE cross-peaks to determine distance restraints between the UAA and neighboring residues, which can be used for structure calculation.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for verifying the precise mass of a protein, thereby confirming the successful incorporation of a UAA.

Experimental Protocol: ESI-MS for UAA Incorporation Verification

  • Sample Preparation:

    • Purify the protein containing the UAA to a high degree of homogeneity.

    • Desalt the protein sample using a suitable method (e.g., dialysis, gel filtration, or a C4 ZipTip) to remove salts and other small molecules that can interfere with ionization.

    • Dilute the protein sample in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample into the ESI source of a mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum over a suitable m/z range. The protein will generate a series of multiply charged ions.

  • Data Analysis:

    • Deconvolute the resulting multiply charged ion series to obtain the accurate molecular weight of the protein.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight of the protein with the incorporated UAA. A match in mass confirms the successful incorporation.

    • For more detailed analysis, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides can be analyzed by LC-MS/MS to pinpoint the exact location of the UAA within the protein sequence.[9]

Spectroscopic Properties: Leveraging Unique Functionalities

Many UAAs are designed to possess unique spectroscopic properties, such as fluorescence, which can be exploited as probes of the local protein environment.

Experimental Protocol: Fluorescence Spectroscopy of a UAA-Containing Protein

  • Sample Preparation:

    • Express and purify the protein containing the fluorescent UAA.

    • Prepare a solution of the protein in a suitable buffer. The concentration will depend on the quantum yield of the fluorophore and the sensitivity of the instrument.

  • Data Acquisition:

    • Use a spectrofluorometer to measure the excitation and emission spectra of the protein.

    • Determine the optimal excitation wavelength from the excitation spectrum.

    • Record the fluorescence emission spectrum by exciting the sample at the optimal wavelength.

  • Data Analysis:

    • Analyze the emission maximum, quantum yield, and fluorescence lifetime. These parameters can be sensitive to the polarity of the local environment, the presence of quenchers, and conformational changes in the protein.

    • By monitoring changes in the fluorescence properties upon addition of a ligand or a change in environmental conditions (e.g., temperature, pH), one can gain insights into protein function and dynamics.[11]

Chemical Reactivity: Bio-orthogonal Chemistry for Protein Modification

A key advantage of many UAAs is the introduction of chemically unique functional groups that can undergo bio-orthogonal reactions.[12] These reactions are highly specific and can proceed in a biological environment without interfering with native cellular processes.[12] This allows for the precise, site-specific labeling of proteins with a variety of probes, such as fluorophores, biotin, or crosslinkers.

Common Bio-orthogonal Reactions
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction between an azide and a terminal alkyne, catalyzed by copper(I).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between an azide and a strained cyclooctyne. This is particularly useful for in vivo applications where copper toxicity is a concern.[1]

  • Ketone/Aldehyde-Hydrazine/Aminooxy Ligation: The reaction between a ketone or aldehyde and a hydrazine or aminooxy group to form a stable hydrazone or oxime linkage, respectively.[13]

  • Inverse-Electron-Demand Diels-Alder Reaction: A rapid reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene.[14]

The following diagram illustrates the general workflow for site-specific protein labeling using a UAA with a bio-orthogonal handle.

Bioorthogonal_Labeling cluster_incorporation 1. UAA Incorporation cluster_labeling 2. Bio-orthogonal Labeling Plasmid with TAG codon Plasmid with TAG codon E. coli expression E. coli expression Plasmid with TAG codon->E. coli expression Orthogonal tRNA/Synthetase Orthogonal tRNA/Synthetase Orthogonal tRNA/Synthetase->E. coli expression UAA in media UAA in media UAA in media->E. coli expression Protein with UAA Protein with UAA E. coli expression->Protein with UAA Bio-orthogonal Reaction Bio-orthogonal Reaction Protein with UAA->Bio-orthogonal Reaction Probe (Fluorophore, Biotin, etc.) Probe (Fluorophore, Biotin, etc.) Probe (Fluorophore, Biotin, etc.)->Bio-orthogonal Reaction Labeled Protein Labeled Protein Bio-orthogonal Reaction->Labeled Protein

Caption: Workflow for Site-Specific Protein Labeling via Genetic Code Expansion and Bio-orthogonal Chemistry.

Experimental Protocols for Unnatural Amino Acid Incorporation and Labeling

Site-Directed Mutagenesis for UAA Incorporation

The first step in incorporating a UAA at a specific site in a protein is to introduce a unique codon at that position in the gene of interest. The most commonly used codon is the amber stop codon, TAG.

Protocol: Site-Directed Mutagenesis to Introduce a TAG Codon

  • Primer Design: Design a pair of complementary mutagenic primers that contain the TAG codon at the desired mutation site. The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and the plasmid containing the gene of interest as the template. The PCR reaction will generate a linear DNA product containing the desired mutation.

  • Template Digestion: Digest the parental, methylated DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[15]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Verification: Isolate plasmid DNA from individual colonies and verify the presence of the TAG mutation by DNA sequencing.

Expression of Proteins Containing Unnatural Amino Acids in E. coli

Protocol: Small-Scale Expression Trial

  • Transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids: one containing the gene of interest with the TAG codon and another plasmid expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UAA (e.g., pEVOL).[8]

  • Culture Inoculation: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 mL of the overnight culture into 50 mL of fresh LB medium with antibiotics.

  • UAA Addition: When the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6, add the unnatural amino acid to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM. If the synthetase is under the control of an arabinose-inducible promoter, also add L-arabinose to a final concentration of 0.02-0.2%.

  • Growth and Harvest: Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours. Harvest the cells by centrifugation.

  • Analysis: Analyze a small aliquot of the cell lysate by SDS-PAGE and Western blot (if an antibody is available) to confirm the expression of the full-length protein.

The following diagram illustrates the key components and steps in the expression of a protein containing a UAA in E. coli.

UAA_Expression_Workflow Co-transformation Co-transformation Overnight_Culture Overnight Culture Co-transformation->Overnight_Culture Plasmid_Gene_TAG Plasmid 1: Gene of Interest (with TAG codon) Plasmid_Gene_TAG->Co-transformation Plasmid_Synthetase_tRNA Plasmid 2: Orthogonal Synthetase/tRNA Plasmid_Synthetase_tRNA->Co-transformation Expression_Culture Expression Culture Overnight_Culture->Expression_Culture Add_UAA Add Unnatural Amino Acid Expression_Culture->Add_UAA OD600 = 0.4-0.6 Induce_Expression Induce with IPTG/Arabinose Add_UAA->Induce_Expression Protein_Expression Protein Expression (18-30°C) Induce_Expression->Protein_Expression Harvest_Cells Harvest Cells Protein_Expression->Harvest_Cells Analysis SDS-PAGE / Western Blot Harvest_Cells->Analysis

Caption: Workflow for the Expression of a UAA-Containing Protein in E. coli.

Click Chemistry Labeling of a UAA-Containing Protein

Protocol: SPAAC Labeling of a Protein with an Azide-Containing UAA

  • Protein Preparation: Purify the protein containing the azide-functionalized UAA (e.g., p-azido-L-phenylalanine). Ensure the protein is in a buffer compatible with the labeling reaction (e.g., PBS, pH 7.4). Note that reducing agents like DTT should be avoided as they can reduce the azide group.

  • Labeling Reaction: Add a 5-10 fold molar excess of a cyclooctyne-containing probe (e.g., DBCO-fluorophore) to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-12 hours. The reaction time will depend on the specific cyclooctyne and the accessibility of the UAA.

  • Removal of Excess Probe: Remove the unreacted probe using a desalting column or dialysis.

  • Verification of Labeling: Confirm the successful labeling of the protein by methods such as fluorescence imaging of an SDS-PAGE gel or mass spectrometry.

Conclusion

The incorporation of unnatural amino acids into proteins represents a paradigm shift in protein engineering and drug discovery. The ability to introduce novel chemical functionalities with high precision opens up a myriad of possibilities for creating proteins with enhanced stability, tailored catalytic activity, and specific sites for conjugation. This guide has provided a comprehensive overview of the key physical and chemical characteristics of UAAs, along with detailed protocols for their characterization and application. As the repertoire of UAAs and their corresponding incorporation methodologies continues to expand, so too will their impact on fundamental biological research and the development of next-generation protein-based therapeutics.

References

  • Fleissner, M. R., et al. (2011). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. UCLA Department of Chemistry and Biochemistry.
  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806.
  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444.
  • Nikić, I., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry.
  • BenchChem. (2025). A Technical Guide to the Physical and Chemical Properties of Boc-Tyr(tBu)-OH Powder.
  • ChemBK. (2024). boc-O-tert-butyl-L-tyrosine.
  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems.
  • Payne, R. J., & Daines, A. M. (2019). Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins.
  • UCLA Department of Chemistry and Biochemistry. (n.d.).
  • Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.
  • BenchChem. (2025). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids.
  • Click Chemistry Tools. (n.d.).
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • PubChem. (n.d.). O-tert-Butyl-L-tyrosine.
  • Zhang, X., et al. (2018). The general procedure for site-specific (a) or random (b) incorporation of unnatural amino acid into a selected target protein in living cells.
  • BenchChem. (2025). Application Notes and Protocols: Unnatural Fluorescent Amino Acids in Fluorescence Spectroscopy.
  • Chatterjee, A., et al. (2013).
  • Chem-Impex International. (n.d.). Fmoc-O-tert-butyl-L-tyrosine.
  • Bitesize Bio. (2025). Site-Directed Mutagenesis Tips and Tricks.
  • Dimension Research. (2024).
  • W. W. Norton & Company. (n.d.). Hydrophobicity Scales. The Fundamentals of Biochemistry: Interactive Tutorials.
  • Wikipedia. (n.d.). Bioorthogonal chemistry.
  • ResearchGate. (n.d.).
  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine ligations. Accounts of Chemical Research, 44(9), 816-827.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.
  • The Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512).
  • PubChem. (n.d.). p-Azido-L-phenylalanine.
  • Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids.
  • Urry, D. W., et al. (1992). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. PubMed.
  • ResearchGate. (n.d.). (a-c) Main bioorthogonal reaction schemes discussed in this review.
  • Peptide 2.0 Inc. (2025). Peptide Hydrophobicity/Hydrophilicity Analysis Tool.
  • Pearson. (2023). Is phenylalanine hydrophilic or hydrophobic? Explain why.
  • ResearchGate. (n.d.). Reaction schemes for the bioorthogonal chemistries discussed in this review and listed in Table 1.
  • ResearchGate. (n.d.). Main classes of bioorthogonal reactions.
  • Graphviz. (2022). dot.
  • PubChem. (n.d.). 4-Acetyl-L-phenylalanine.
  • Graphviz. (2024). DOT Language.
  • graphviz 0.
  • Reddit. (2019). Hydrophobicity and Hydrophilicity of Amino Acids.
  • YouTube. (2022).
  • Lumiprobe. (n.d.). 4AZP (4-Azido-L-phenylalanine).
  • MedChemExpress. (n.d.). 4-Azido-L-phenylalanine (p-Azidophenylalanine).
  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
  • Cellitti, S. E., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 130(29), 9268-9281.

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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty—Engineering Peptides with Fluorinated β-Amino Acids

In the landscape of peptide-based therapeutics and advanced biomaterials, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Moving beyond the 20 proteinogenic α-amino acids allows for the design of peptides with tailored properties, including enhanced stability, controlled conformation, and novel bioactivities. Among the most powerful tools in this expanded chemical toolbox are β-amino acids and fluorinated amino acids.

The introduction of a β-amino acid alters the peptide backbone, shifting the amide bond by one carbon atom. This seemingly subtle change has profound consequences, most notably rendering the peptide bond resistant to cleavage by common proteases, a critical hurdle for many peptide drug candidates.[1] Furthermore, the altered backbone geometry predisposes peptides to form unique and stable secondary structures, such as helices, turns, and sheets, that are inaccessible to their α-amino acid counterparts.[1]

Concurrently, the use of fluorine in medicinal chemistry has become a validated strategy for enhancing drug-like properties.[2][3] The C-F bond is exceptionally strong and the fluorine atom is highly electronegative, leading to molecules with increased metabolic stability, modulated basicity of nearby functional groups, and the ability to form unique non-covalent interactions that can enhance target binding.[2][4] Fluorination can also profoundly influence peptide conformation, often promoting specific folding patterns like β-sheets.[5][6]

This guide focuses on 3-Amino-3-(3,5-difluorophenyl)propanoic acid , a synthetic building block that synergistically combines the advantages of both a β-amino acid and a side-chain-fluorinated aromatic residue. Its incorporation offers a multifaceted approach to peptide design, enabling researchers to fine-tune structure, stability, and function with high precision.

The Strategic Advantage: Why Incorporate this compound?

The decision to incorporate this specific residue is driven by its ability to confer multiple, predictable benefits upon a peptide sequence.

1. Conformational Control and Structural Pre-organization

The β-amino acid backbone, with its additional rotational freedom, allows for the formation of novel secondary structures. When combined with the rigid, electron-deficient 3,5-difluorophenyl ring, it can act as a powerful turn-inducer or a stabilizer of β-strand conformations.[3][4][5] The electron-poor nature of the difluorinated ring can also modulate aromatic stacking interactions within the peptide or with a biological target, offering a unique handle for controlling tertiary structure and binding orientation.[7]

2. Enhanced Proteolytic and Metabolic Stability

Peptides containing β-amino acids are poor substrates for proteases, leading to significantly longer half-lives in biological systems.[1] The intrinsic strength of the C-F bond further fortifies the molecule against metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, a common issue with phenyl-containing residues.[4]

3. Modulation of Pharmacokinetic and Pharmacodynamic Properties

Fluorination is known to increase lipophilicity, which can enhance a peptide's ability to cross cell membranes.[2][8] By replacing a standard phenylalanine or tyrosine with this analog, researchers can systematically tune a peptide's pharmacokinetic profile. Furthermore, the unique electronic signature of the difluorophenyl group can alter binding affinity and selectivity for its target receptor, potentially converting an agonist to an antagonist or enhancing binding potency.[7][9][10]

Compound Profile
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 682804-73-5[11][12]
Molecular Formula C₉H₉F₂NO₂[11]
Molecular Weight 201.17 g/mol [11]
Visualization of the Key Building Block

Below is the chemical structure of the N-terminal Fmoc-protected building block used in solid-phase peptide synthesis (SPPS).

Caption: Structure of Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid.

Experimental Protocols: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for standard manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.[13][14]

Core SPPS Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and further washing to build the peptide chain on an insoluble resin support.

spss_workflow start Start: Resin with C-terminal Amino Acid deprotection Step 1: N-terminal Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Step 2: DMF Wash (Remove Piperidine & Byproducts) deprotection->wash1 coupling Step 3: Amino Acid Coupling (Activate & Couple Next Fmoc-AA) wash1->coupling wash2 Step 4: DMF/DCM Wash (Remove Excess Reagents) coupling->wash2 check Is Peptide Sequence Complete? wash2->check check->deprotection No cleavage Final Step: Cleavage & Deprotection (TFA Cocktail) check->cleavage Yes end Purified Peptide cleavage->end

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Coupling of Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid

This protocol details the critical coupling step for incorporating the title amino acid onto the growing peptide chain attached to the resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide)

  • Washing Solvents: DMF, DCM (Dichloromethane)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection of the preceding amino acid, wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (2 x 1 min), followed by DMF (3 x 1 min) to ensure complete removal of piperidine.

  • Activation Solution Preparation:

    • In a separate vessel, dissolve Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid (3.0 eq. relative to resin loading) and HBTU or HATU (2.9 eq.) in a minimal volume of DMF.

    • Add DIPEA (6.0 eq.) to the activation mixture.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

    Scientist's Note: β-amino acids can exhibit slower coupling kinetics compared to α-amino acids due to increased steric bulk. A longer coupling time is recommended. For particularly difficult sequences (e.g., coupling onto a secondary amine or a sterically hindered residue), a second coupling (double coupling) may be necessary.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, drain the reaction mixture and repeat steps 2 and 3 (double coupling).

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all soluble reagents and byproducts.

Protocol 2: Final Cleavage and Global Deprotection

This protocol releases the completed peptide from the solid support and removes all acid-labile side-chain protecting groups.

Materials:

  • Dry, final peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5 v/v) is a common choice. The exact composition depends on the amino acids in the sequence (e.g., use scavengers for Trp, Cys, Met).

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) to shrink the beads and remove residual DMF. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cold cleavage cocktail (approx. 10 mL per gram of resin).

    • Agitate the slurry at room temperature for 2-3 hours.

    Safety Precaution: This step must be performed in a certified fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile.

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture, collecting the filtrate which contains the dissolved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Add the combined filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. The peptide will precipitate as a white solid.

    • Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

  • Washing and Drying:

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic byproducts.

    • After the final wash, dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), before characterization and use.

Data Summary for Experimental Design
ParameterRecommendationRationale
Amino Acid Equivalents 3.0 - 5.0 eq.Drives the reaction to completion.
Coupling Reagent HATU or HBTU (0.95 eq. to AA)Efficient activation of the carboxylic acid.
Base (DIPEA) Equivalents 2.0 eq. relative to AAMaintains basic conditions for coupling without causing Fmoc deprotection.
Coupling Time 2 - 4 hoursAccommodates the potentially slower kinetics of β-amino acids.
Monitoring Kaiser TestConfirms the completion of the coupling reaction.
Cleavage Cocktail TFA-based with scavengersEnsures efficient cleavage and prevents side reactions.
Conceptual Impact on Peptide Structure

The incorporation of this compound fundamentally alters peptide secondary structure, favoring conformations distinct from those of purely α-peptides.

Caption: Conceptual comparison of α-peptide vs. β-amino acid-induced structures.

References

  • Cheng, R. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo.
  • Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition. (2018).
  • Tinker, A., et al. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. (2020).
  • Patel, K., et al. "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif. Chemistry. (2024).
  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. (2024).
  • Micklatcher, C., et al. Fluorinated peptide biomaterials. Biomaterials Science. (2019).
  • Fmoc-(S)-3-amino-3-(3-fluorophenyl)propionic acid. Chem-Impex.
  • Fmoc-(R)-3-amino-3-(3-fluorophenyl)propionic acid. Chem-Impex.
  • Pujals, M., et al. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'-difluorophenyl)-alanine. Scientific Reports. (2016).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Peptide synthesis. Wikipedia.
  • Cabrele, C., et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021).
  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. (2020).
  • Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich.
  • This compound CAS NO.682804-73-5. LookChem.
  • CAS 682804-73-5 3-AMINO-3-(3,5-DIFLUORO-PHENYL)-PROPIONIC ACID. Alfa Chemistry.

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The Strategic Integration of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated β-Amino Acids in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Among the various classes of fluorinated building blocks, β-amino acids bearing fluorinated aromatic rings, such as 3-Amino-3-(3,5-difluorophenyl)propanoic acid, have emerged as particularly valuable scaffolds. Their utility stems from their ability to mimic the backbone of peptides, thus serving as key components in the design of peptidomimetics, and their structural resemblance to endogenous neurotransmitters, which allows them to function as modulators of receptors and enzymes.

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its role as a crucial building block for the synthesis of potent and selective therapeutic agents, with a particular focus on its application in the development of GABA B receptor modulators and as a structural motif in novel peptidomimetics. The following sections will provide detailed protocols and the scientific rationale behind its use, aimed at researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry

The unique structural features of this compound, namely the β-amino acid backbone and the electron-withdrawing 3,5-difluorophenyl moiety, make it a versatile tool in drug design.

Modulator of GABA B Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system.[4][5] GABA B receptors, which are G-protein coupled receptors, are key targets for the treatment of a range of neurological and psychiatric disorders, including spasticity, anxiety, and addiction.[6] The development of selective GABA B receptor modulators is a major focus of contemporary neuroscience research.

This compound serves as a valuable scaffold for the synthesis of potent and selective GABA B receptor agonists. The structural similarity of its β-amino acid core to the endogenous ligand GABA allows it to bind to the receptor's active site. The 3,5-difluorophenyl group plays a crucial role in enhancing binding affinity and modulating the pharmacokinetic properties of the resulting compounds. The fluorine atoms can engage in favorable interactions with the receptor pocket and improve metabolic stability by blocking potential sites of oxidation.

Workflow for Screening Novel GABA B Receptor Agonists Derived from this compound

GABAR_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_optimization Lead Optimization start This compound synthesis Chemical Modification & Derivative Synthesis start->synthesis Scaffold purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay (GABA B Receptor) purification->binding_assay Test Compounds functional_assay Functional Assay (e.g., GTPγS binding) binding_assay->functional_assay Hits selectivity_assay Selectivity Profiling (vs. other receptors) functional_assay->selectivity_assay Active Compounds adme_tox ADME/Tox Profiling selectivity_assay->adme_tox Selective Leads in_vivo In Vivo Efficacy Studies (Animal Models) adme_tox->in_vivo Optimized Leads in_vivo->synthesis SAR Feedback

Caption: Workflow for the discovery of GABA B receptor modulators.

Protocol: Radioligand Binding Assay for GABA B Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABA B receptor.

Materials:

  • Membrane Preparation: Rat brain cortical membranes expressing GABA B receptors.

  • Radioligand: [³H]-CGP54626 (a high-affinity GABA B receptor antagonist).

  • Test Compounds: Derivatives of this compound dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Non-specific Binding Control: 10 µM GABA.

  • Filtration System: Brandel cell harvester or equivalent.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 0.1%.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer

    • 25 µL of [³H]-CGP54626 (final concentration ~1 nM)

    • 25 µL of test compound or control

    • 100 µL of membrane preparation (final concentration ~100 µg protein/well)

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

CompoundStructureKi (nM) for GABA B
Lead 1 Derivative A of this compound15.2
Lead 2 Derivative B of this compound8.7
Baclofen (Reference Compound)250

Note: The data in the table is illustrative and intended to represent typical results from such an assay.

Building Block for Peptidomimetics and Protease Inhibitors

The incorporation of β-amino acids into peptide sequences can induce stable secondary structures, such as helices and turns, and enhance resistance to proteolytic degradation. This compound is an attractive building block for the synthesis of such peptidomimetics.[7] The difluorophenyl side chain can participate in π-π stacking or other non-covalent interactions within the binding pocket of a target protein, thereby increasing binding affinity and selectivity.

Furthermore, β-amino acid derivatives are known to act as inhibitors of various proteases.[8] The β-amino acid core can mimic the transition state of peptide bond hydrolysis, a key step in the catalytic mechanism of many proteases. The 3,5-difluorophenyl group can enhance the lipophilicity of the inhibitor, facilitating its entry into the active site of the enzyme.

Protocol: Solid-Phase Synthesis of a Peptidomimetic Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a short peptidomimetic using Fmoc-chemistry.

Materials:

  • Resin: Rink Amide MBHA resin.

  • Amino Acids: Fmoc-protected α-amino acids and Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid.

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid at the desired position.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Diagram: Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Fmoc-AA-OH (HBTU/DIPEA in DMF) deprotection1->coupling1 wash1 Wash (DMF) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid deprotection2->coupling2 wash2 Wash (DMF) coupling2->wash2 final_deprotection Final Fmoc Deprotection wash2->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Peptidomimetic purification->end

Caption: Step-wise solid-phase synthesis of a peptidomimetic.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its strategic application has led to the development of novel therapeutic candidates with improved potency, selectivity, and pharmacokinetic profiles. The protocols and workflows detailed in this guide provide a practical framework for researchers to harness the potential of this unique fluorinated β-amino acid in their drug discovery programs.

Future research in this area will likely focus on expanding the diversity of chemical modifications to the this compound scaffold, leading to the discovery of novel modulators for a wider range of biological targets. Furthermore, the incorporation of this building block into more complex molecular architectures, such as macrocycles and constrained peptides, holds significant promise for tackling challenging therapeutic targets.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Alonso, J., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'-difluorophenyl)-alanine. Scientific Reports, 6, 27285. [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acid(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264. [Link]

  • Pin, J. P., & Bettler, B. (2016). Organization and functions of mGlu and GABAB receptor complexes. Nature, 540(7631), 60-68. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products, Peptides, and Proteins by Solid-Phase Methods. Chemical Reviews, 97(6), 2243–2266. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

Sources

Application Notes and Protocols for the Incorporation of Fluorinated Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated amino acids (FAAs) into peptides has emerged as a transformative tool in medicinal chemistry and drug development. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence the conformational stability, metabolic resistance, binding affinity, and lipophilicity of peptides.[1][2][3] This guide provides a comprehensive overview of the primary methodologies for introducing FAAs into peptide sequences, with a focus on Solid-Phase Peptide Synthesis (SPPS) and Cell-Free Protein Synthesis (CFPS). Detailed, field-proven protocols are presented alongside explanations of the underlying chemical principles, troubleshooting insights, and methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry to engineer next-generation peptide therapeutics.

The Rationale for Fluorination in Peptide Design

The substitution of hydrogen with fluorine, while seemingly a minor alteration, imparts significant and often beneficial changes to a peptide's properties. Understanding these effects is key to rationally designing fluorinated peptide analogues.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making it resistant to enzymatic cleavage. By placing FAAs at sites vulnerable to proteolysis, the in vivo half-life of a peptide can be significantly extended.[3]

  • Modulation of Bioavailability and Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This strategic "lipophilicity editing" is a common tactic in drug candidate optimization.[1][2]

  • Conformational Control: The steric and electronic effects of fluorine can introduce conformational constraints, favoring specific secondary structures like helices or β-sheets.[3] For instance, fluorinated proline derivatives are widely used to influence peptide conformation.

  • Improved Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a peptide, potentially leading to stronger, more favorable interactions with biological targets through dipole-dipole or orthogonal multipolar C–F···C=O interactions.[4]

  • Unique Spectroscopic Probe: The fluorine-19 (¹⁹F) nucleus is a powerful NMR probe. With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR provides a sensitive, background-free signal for studying peptide structure, dynamics, and binding interactions without the complexity of ¹H NMR in biological systems.[5][6]

Core Methodologies for Incorporation

Two primary strategies dominate the field for incorporating FAAs into peptides: chemical synthesis, primarily via SPPS, and biosynthetic methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for the chemical synthesis of peptides.[7] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. The most prevalent strategy, which is well-suited for incorporating FAAs, is the 9-fluorenylmethyloxycarbonyl (Fmoc) approach.[8][9]

The Fmoc/tBu strategy relies on two key principles:

  • The temporary protection of the Nα-amino group with the base-labile Fmoc group.[10]

  • The protection of reactive amino acid side chains with acid-labile groups, such as tert-butyl (tBu).[11]

This orthogonality ensures that the side-chain protecting groups remain intact during the iterative removal of the Fmoc group, which is achieved using a mild base like piperidine.[8][12]

Below is a diagram illustrating the cyclical nature of the Fmoc-SPPS workflow.

SPPS_Workflow cluster_cycle SPPS Cycle Resin 1. Start: Resin with First Amino Acid (Fmoc-AA-Resin) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling (Activate & Add next Fmoc-FAA) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After Final AA Peptide Purified Fluorinated Peptide Cleavage->Peptide

Caption: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Biosynthetic Incorporation: Cell-Free Protein Synthesis (CFPS)

For larger peptides or proteins, CFPS offers a powerful alternative to chemical synthesis.[13] This in vitro method uses a cell lysate containing all the necessary translational machinery (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.), supplemented with an energy source, amino acids, and a DNA template encoding the target peptide.[13]

The key advantage of CFPS for FAA incorporation is the open nature of the system.[13][14] One can directly add a desired FAA to the reaction mixture. To ensure site-specific incorporation, an orthogonal translation system is often employed, which consists of a unique codon (e.g., the amber stop codon, UAG) and a corresponding tRNA/aminoacyl-tRNA synthetase pair that is engineered to exclusively recognize the FAA.[15][16]

CFPS_Diagram cluster_inputs Reaction Components DNA DNA Template (with target gene) ReactionVessel Cell-Free Reaction (Transcription & Translation) DNA->ReactionVessel Extract Cell Extract (Ribosomes, Factors, etc.) Extract->ReactionVessel AminoAcids Amino Acid Mix (including Fluorinated AA) AminoAcids->ReactionVessel Energy Energy Source (ATP, GTP) Energy->ReactionVessel Product Fluorinated Peptide / Protein ReactionVessel->Product

Caption: Conceptual overview of Cell-Free Protein Synthesis (CFPS).

Detailed Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis of a Fluorinated Peptide

This protocol outlines the manual synthesis of a model peptide containing a fluorinated amino acid, such as 4-Fluoro-L-phenylalanine (4-F-Phe).

Materials:

  • Resin: Wang or Rink Amide resin (pre-loaded with the C-terminal amino acid is convenient).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected standard amino acids and Fmoc-protected fluorinated amino acid (e.g., Fmoc-4-F-Phe-OH).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

    • Base: DIPEA (N,N-Diisopropylethylamine).

  • Washing Solvents: DMF, DCM, Isopropanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: TFA is highly corrosive.

  • Precipitation/Wash: Cold diethyl ether.

  • Monitoring: Kaiser test kit.

Procedure:

  • Resin Swelling:

    • Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

    • Add DMF (5-10 mL) and agitate gently for 30 minutes to swell the resin beads.[8] Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[8]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Note: The electronegativity of fluorine can sometimes slow coupling.[2] For sterically hindered or fluorinated residues, extending the coupling time or using a more potent activator like HATU may be necessary.[17]

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each amino acid in the peptide sequence until the full sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) to the dried resin. Perform this step in a well-ventilated fume hood.

    • Agitate gently for 2-4 hours at room temperature.[18]

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin once with a small amount of fresh TFA.

  • Peptide Precipitation and Isolation:

    • Add the TFA filtrate dropwise to a large volume (approx. 40 mL) of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Conceptual Workflow for Cell-Free Synthesis of a Fluorinated Protein

This protocol provides a general workflow. Specific reagent concentrations and incubation times will depend on the chosen CFPS kit (e.g., based on E. coli or CHO cell extracts) and the target protein.

  • Template Preparation: Prepare a linear DNA expression template via PCR or use a plasmid containing the gene of interest. The gene should include an amber stop codon (UAG) at the desired site of FAA incorporation.

  • Reaction Assembly: In a microcentrifuge tube on ice, combine the following components according to the manufacturer's instructions:

    • Cell-free extract.

    • Reaction mix/Energy solution.

    • Solution of canonical amino acids (lacking the one to be replaced).

    • The desired fluorinated amino acid.

    • The orthogonal aminoacyl-tRNA synthetase and suppressor tRNA.

    • The DNA template.

  • Incubation: Incubate the reaction at the recommended temperature (e.g., 30-37°C) for several hours to allow for protein expression.

  • Purification: Purify the expressed fluorinated protein using affinity chromatography (e.g., His-tag purification) or other standard protein purification techniques.

  • Verification: Confirm the successful incorporation of the fluorinated amino acid via mass spectrometry.[19]

Purification and Characterization of Fluorinated Peptides

Rigorous analysis is crucial to confirm the identity, purity, and successful incorporation of the fluorinated residue.

Data Summary: Key Analytical Techniques

TechniquePurposeKey Considerations
Reversed-Phase HPLC (RP-HPLC) Purity assessment and purification.Use a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA (0.1%). Fluorinated peptides often exhibit increased retention times compared to their non-fluorinated counterparts due to higher hydrophobicity.[20][21]
Mass Spectrometry (MS) Molecular weight confirmation.ESI-MS is typically coupled with HPLC (LC-MS) to confirm the mass of the purified peptide, providing definitive evidence of FAA incorporation.[22][23]
¹⁹F NMR Spectroscopy Incorporation confirmation and structural analysis.Provides a direct and unambiguous signal for the incorporated fluorine atom. The chemical shift is highly sensitive to the local environment, making it an excellent tool for studying peptide folding and interactions.[5][6][24]
Protocol 3: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Chromatography:

    • Column: Preparative C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient might be 5-65% Mobile Phase B over 30-40 minutes. The exact gradient must be optimized based on the peptide's hydrophobicity.[25]

    • Detection: Monitor absorbance at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present).

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final, purified peptide.

Conclusion and Future Outlook

The incorporation of fluorinated amino acids is a robust and versatile strategy for enhancing the therapeutic potential of peptides. Both chemical synthesis via Fmoc-SPPS and biosynthetic methods like CFPS provide powerful avenues for creating these novel biomolecules. While challenges such as potentially difficult coupling steps in SPPS exist, they can be overcome with optimized protocols and modern reagents.[2] The continued development of new fluorinated building blocks and more efficient incorporation methodologies promises to further expand the scope and impact of fluorine chemistry in peptide science, paving the way for more stable, potent, and effective peptide-based drugs.[4][26]

References

  • Bunnage, M. E., et al. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 10(44), 8911-8918. [Link]

  • Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 147-163. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1347-1361. [Link]

  • Kries, H., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 14(10), 2635-2641. [Link]

  • Graham, C. J., & Toth, I. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1153-1159. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 17(1), 75-88. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. [Link]

  • Wang, F., & Wang, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-464. [Link]

  • ResearchGate. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

  • Brittain, W. D. G., et al. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630. [Link]

  • Bailey, T., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(8), 1466-1476. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Fmoc-Protected Amino Acids: Tools for Peptide Synthesis Innovation. [Link]

  • Organic Chemistry Portal. (n.d.). SPPS of Backbone-Fluorinated Peptides. [Link]

  • Gouverneur, V., & Tredwell, M. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(16), 3733. [Link]

  • Hausner, S. H., et al. (2016). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. ACS Omega, 1(4), 626-631. [Link]

  • Berger, S., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9497-9511. [Link]

  • Wenschuh, H., et al. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 60(2), 405-410. [Link]

  • An, E., & Chen, X. (2010). Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. Rapid Communications in Mass Spectrometry, 24(20), 3013-3020. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Jiang, H., & Chen, X. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 50(8), 723-729. [Link]

  • Maltsev, A. S., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 799-813. [Link]

  • ResearchGate. (2020). Approaches for elaborating fluorinated amino acids into peptides and proteins. [Link]

  • Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated-Amino Acids. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/group-meetings/2017/Clare-GM-20171115.pdf]([Link] Macmillan/files/group-meetings/2017/Clare-GM-20171115.pdf)

  • MDPI. (2023). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • Gimenez, C. A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4888. [Link]

  • Copernicus Publications. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]

  • UCLA Bio-NMR Core. (n.d.). Fluorine labeling of proteins for NMR studies. [Link]

  • Infield, J. R., & Nimigean, C. M. (2022). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Methods in Molecular Biology, 2507, 169-183. [Link]

  • ResearchGate. (2021). Protecting Groups in Peptide Synthesis. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126. [Link]

  • Lenard, J., & Robinson, A. B. (1967). Use of Hydrogen Fluoride in Merrifield Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 89(1), 181-182. [Link]

  • Koksch, B., & Siodlak, D. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Journal of Peptide Science, e3507. [Link]

  • ResearchGate. (2018). Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry. [Link]

  • Spokoyny, A. M., et al. (2015). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 2(6), 634-640. [Link]

  • protocols.io. (2020). Cell-Free Protein Synthesis. [Link]

  • Wade, J. D., et al. (2005). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 127(38), 13340-13347. [Link]

  • Wikipedia. (n.d.). Cell-free protein synthesis. [Link]

  • Jordi Labs. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]

  • BYU ScholarsArchive. (2017). Cell-Free Synthesis of Proteins with Unnatural Amino Acids. [Link]

  • ResearchGate. (2016). Cell-free Protein Synthesis from a Release Factor 1 Deficient Escherichia coli Activates Efficient and Multiple Site-specific Nonstandard Amino Acid Incorporation. [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

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Application Notes and Protocols: Enzymatic Resolution of Racemic 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure β-amino acids are pivotal building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules. The presence of fluorine atoms can significantly enhance the pharmacological properties of these compounds. This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 3-amino-3-(3,5-difluorophenyl)propanoic acid, a valuable fluorinated β-amino acid intermediate. We will delve into the principles of lipase-catalyzed hydrolysis, present a detailed experimental protocol for the resolution of the corresponding ethyl ester, and outline the analytical methods for determining enantiomeric excess. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Chiral Fluorinated β-Amino Acids

Chiral β-amino acids are integral components of a wide array of biologically active compounds, including antibiotics, anticancer agents like Taxol, and various peptide-based therapeutics. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, enantiomerically pure fluorinated β-amino acids, such as the enantiomers of this compound, are highly sought-after intermediates in the development of novel pharmaceuticals.

Biocatalytic methods, particularly enzymatic kinetic resolution, offer a green and highly selective alternative to traditional chemical methods for obtaining single enantiomers.[1] These enzymatic processes are typically conducted under mild reaction conditions, minimizing waste and avoiding the use of harsh reagents.

The Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer.

In the context of this application, we will focus on the lipase-catalyzed hydrolysis of a racemic ethyl ester of this compound. Lipases are a class of hydrolases that are well-known for their ability to catalyze the hydrolysis of esters with high enantioselectivity.[2][3]

The process can be visualized as follows:

G racemate Racemic Ethyl 3-Amino-3- (3,5-difluorophenyl)propanoate ((R/S)-Ester) enzyme Lipase (e.g., Burkholderia cepacia) racemate->enzyme unreacted Unreacted (R)-Ethyl 3-Amino-3- (3,5-difluorophenyl)propanoate ((R)-Ester) racemate->unreacted Slower Reaction water H₂O product (S)-3-Amino-3-(3,5-difluorophenyl) propanoic Acid ((S)-Acid) enzyme->product

Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution. The enzyme selectively hydrolyzes one enantiomer of the ester, leading to the formation of the corresponding carboxylic acid and leaving the other ester enantiomer unreacted.

Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) have demonstrated excellent performance in the hydrolysis of β-amino esters, exhibiting high enantioselectivity and stability in organic solvents.[4][5][6] This makes them a prime candidate for the resolution of the target compound.

Experimental Protocols

This section outlines the necessary steps for the synthesis of the racemic starting material and its subsequent enzymatic resolution.

3.1. Synthesis of Racemic Ethyl 3-Amino-3-(3,5-difluorophenyl)propanoate

The racemic ethyl ester serves as the substrate for the enzymatic resolution. A general procedure for its synthesis from the corresponding β-amino acid is provided below.[7]

Materials:

  • Racemic this compound

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Suspend the racemic this compound in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether or MTBE and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic ethyl ester.

3.2. Enzymatic Kinetic Resolution

The following protocol is adapted from a successful method for the resolution of structurally similar fluorinated β-amino acid esters.[4][7]

Materials:

  • Racemic ethyl 3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride

  • Immobilized Lipase from Burkholderia cepacia (e.g., Lipase PSIM)

  • Diisopropyl ether (iPr₂O)

  • Triethylamine (Et₃N)

  • Water (deionized)

  • Orbital shaker or temperature-controlled stirrer

Reaction Setup:

ParameterValue
Substrate Concentration30 mg/mL
Enzyme Loading30 mg/mL
SolventDiisopropyl ether (iPr₂O)
BaseTriethylamine (0.5 equivalents)
Water0.5 equivalents
Temperature45 °C
Agitation200 rpm

Procedure:

  • To a sealed vial, add racemic ethyl 3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride, diisopropyl ether, triethylamine, and water according to the parameters in the table above.

  • Add the immobilized Burkholderia cepacia lipase to the mixture.

  • Seal the vial and place it in an orbital shaker set to 45 °C and 200 rpm.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the substrate and product by chiral HPLC (see Section 4).

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • The filtrate contains the unreacted (R)-ester and the (S)-acid (assuming S-selectivity of the lipase).

3.3. Work-up and Separation of Enantiomers
  • The product mixture can be separated by extraction. Acidify the filtrate with a dilute aqueous acid (e.g., 1 M HCl) and extract with an organic solvent. The protonated amino acid will preferentially partition into the aqueous phase, while the unreacted ester remains in the organic phase.

  • Alternatively, the solvent can be evaporated, and the resulting mixture of the amino acid and amino ester can be separated by column chromatography.

  • The separated enantiomers should be characterized by standard analytical techniques (NMR, MS) and their optical purity determined by chiral HPLC.

Analysis of Enantiomeric Excess (ee)

The determination of the enantiomeric excess of both the unreacted substrate and the product is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[8][9]

4.1. Chiral HPLC Method Development

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column. For amino acids, macrocyclic glycopeptide-based columns like Astec CHIROBIOTIC T are often effective for underivatized samples.[8] Polysaccharide-based columns (e.g., Chiralpak or Lux series) may also be suitable, sometimes requiring derivatization of the analyte.[10]

General HPLC Conditions for Underivatized Amino Acids:

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of water, methanol, and an acidic modifier (e.g., formic acid or acetic acid). A typical starting point could be 80:20:0.1 (Water:Methanol:Formic Acid, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Temperature: Ambient or controlled (e.g., 25 °C).

Sample Preparation:

  • Take an aliquot from the reaction mixture and filter to remove the enzyme.

  • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

Calculation of Enantiomeric Excess (ee): The ee is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Expected Results and Data Interpretation

Based on published data for similar substrates, the enzymatic resolution using Burkholderia cepacia lipase is expected to yield both the unreacted (R)-ester and the product (S)-acid with high enantiomeric excess (≥99%) when the reaction is stopped at approximately 50% conversion.[4]

Table 1: Hypothetical Data for Enzymatic Resolution

Time (h)Conversion (%)ee of (R)-Ester (%)ee of (S)-Acid (%)
42025>99
83554>99
164892>99
2451>9996

The enantioselectivity of the reaction can be quantified by the enantiomeric ratio (E), which can be calculated from the conversion and the enantiomeric excess of the substrate and/or product. High E-values (typically >100) are indicative of an efficient resolution.

Workflow and Process Visualization

The overall process from racemic starting material to the separated, enantiomerically pure products can be summarized in the following workflow diagram.

G cluster_0 Synthesis of Starting Material cluster_1 Enzymatic Resolution cluster_2 Work-up and Separation rac_acid Racemic β-Amino Acid esterification Esterification (EtOH, SOCl₂) rac_acid->esterification rac_ester Racemic Ethyl Ester esterification->rac_ester resolution Kinetic Resolution (Lipase, iPr₂O, 45°C) rac_ester->resolution monitoring Reaction Monitoring (Chiral HPLC) resolution->monitoring filtration Enzyme Filtration monitoring->filtration extraction Liquid-Liquid Extraction filtration->extraction r_ester (R)-Ester (ee > 99%) extraction->r_ester s_acid (S)-Acid (ee > 99%) extraction->s_acid

Figure 2: Overall workflow for the synthesis and enzymatic resolution of this compound.

References
  • Shahmohammadi, S.; Fülöp, F.; Forró, E. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules2020 , 25, 497. [Link]

  • Slator, C.; O'Connor, C.; Lawrence, S. E.; Maguire, A. R. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta2012 , 95(10), 1739-1776. [Link]

  • Fustero, S.; Sanz-Cervera, J. F.; Aceña, J. L.; et al. Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry2008 , 12(10), 845-873. [Link]

  • Shahmohammadi, S.; Fülöp, F.; Forró, E. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate2020 . [Link]

  • Gotor, V.; Brieva, R.; Rebolledo, F. Synthesis of Fluorinated β-Amino Acids. Request PDF2007 . [Link]

  • Fustero, S.; Sanz-Cervera, J. F.; Aceña, J. L.; et al. Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate2008 . [Link]

  • Kendle, A. Burkholderia cepacia lipase. Proteopedia. [Link]

  • Forró, E.; Fülöp, F. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules2021 , 26, 5472. [Link]

  • Wang, F.; Zhu, D.; Hu, J. Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers2023 , 10, 709-726. [Link]

  • de Souza, R. L.; et al. Novel Nanobiocatalyst Constituted by Lipase from Burkholderia cepacia Immobilized on Graphene Oxide Derived from Grape Seed Biochar. Molecules2023 , 28, 865. [Link]

  • Chen, S. T.; Wang, K. T. Kinetic resolution of amino acid esters catalyzed by lipases. Chirality1996 , 8(6), 418-22. [Link]

  • dos Santos, J. C.; et al. Stability of Burkholderia cepacia Lipase Immobilized on Styrene–Divinylbenzene Activated with Glutaraldehyde, Triton X-100, and Polyethylene Glycol for the Green Synthesis of Hexyl Acetate. Polymers2022 , 14, 2452. [Link]

  • Ye, B.; et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI2021 , 65(3), 184-194. [Link]

  • Bornscheuer, U.; et al. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et Biophysica Acta1994 , 1201(1), 55-60. [Link]

  • Péter, A.; et al. High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. Journal of Chromatography A1998 , 828(1-2), 103-110. [Link]

  • Chiral Technologies. Amino Acid Database - HPLC. [Link]

  • Solymár, M.; et al. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry2004 , 15(12), 1893-1897. [Link]

  • Straathof, A. J.; et al. Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Chimia2002 , 56(11), 639-643. [Link]

Sources

The Strategic Role of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid in the Design of Potent Enzyme Inhibitors: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of β-Amino Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for enzyme inhibitors with enhanced potency, selectivity, and metabolic stability is perpetual. While α-amino acids have long been the foundational building blocks of many therapeutic agents, the strategic incorporation of β-amino acids has opened new avenues for drug design.[1][2] These structural analogues, with an additional carbon atom in their backbone, confer unique conformational properties and, critically, increased resistance to proteolytic degradation.[2][3] This resistance is a paramount feature in the development of orally bioavailable drugs. Among the vast array of synthetic β-amino acids, 3-Amino-3-(3,5-difluorophenyl)propanoic acid has emerged as a particularly valuable scaffold, most notably in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[4][5]

This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It elucidates the pivotal role of this compound in enzyme inhibitor design, with a specific focus on DPP-4 inhibitors. We will delve into the mechanistic rationale for its use, provide detailed protocols for the synthesis of derivative inhibitors, and outline robust methods for characterizing their enzymatic inhibition.

The Significance of the 3,5-Difluorophenyl Moiety in Enzyme Recognition

The choice of the 3,5-difluorophenyl group is not arbitrary; it is a calculated design element that significantly influences the binding affinity and selectivity of the inhibitor.[6] The fluorine atoms, being highly electronegative, can engage in favorable electrostatic and hydrogen bonding interactions within the enzyme's active site.[7] Furthermore, the difluorophenyl group is metabolically stable, preventing rapid in vivo degradation.[6] In the context of DPP-4, this moiety is known to interact with specific hydrophobic pockets (S1 and S2) in the enzyme's active site, contributing to the overall potency of the inhibitor.[8] The strategic placement of these fluorine atoms can enhance the binding energy and optimize the inhibitor's orientation within the catalytic domain.

Application Focus: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] These hormones are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control in patients with type 2 diabetes.[11][12]

This compound serves as a key precursor to the β-amino acid core of several potent DPP-4 inhibitors, including the blockbuster drug Sitagliptin.[4][5][13] The β-amino acid structure mimics the transition state of the dipeptide substrate, allowing it to bind tightly to the active site of DPP-4.

Below is a conceptual workflow illustrating the journey from this key building block to a characterized enzyme inhibitor.

G cluster_0 Synthesis Phase cluster_1 Characterization Phase A This compound B Chemical Modification & Coupling Reactions A->B Starting Material C Purification of Inhibitor Candidate B->C Crude Product D Inhibitor Candidate C->D Purified Inhibitor E DPP-4 Inhibition Assay (IC50 Determination) D->E F Kinetic Analysis (Ki Determination) E->F Potent Candidates G Structure-Activity Relationship (SAR) Studies F->G

Caption: From Building Block to Bioactivity: A streamlined workflow.

Experimental Protocols

Protocol 1: Synthesis of a Representative DPP-4 Inhibitor Derivative

This protocol provides a generalized procedure for the synthesis of a DPP-4 inhibitor using this compound as a key intermediate. This is a conceptual pathway inspired by synthetic routes for compounds like Sitagliptin.

Materials:

  • This compound

  • Amine protecting group (e.g., Boc-anhydride)

  • Coupling agents (e.g., HATU, HOBt)

  • A suitable amine-containing heterocyclic moiety

  • Appropriate solvents (e.g., DMF, DCM)

  • Reagents for deprotection (e.g., TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Protection of the Amino Group:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium bicarbonate) followed by the protecting group reagent (e.g., Boc-anhydride).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction to isolate the N-protected β-amino acid.

  • Amide Coupling:

    • Dissolve the N-protected β-amino acid in an anhydrous aprotic solvent (e.g., DMF).

    • Add the coupling agents (e.g., HATU and HOBt) and the desired amine-containing heterocycle.

    • Stir the reaction at room temperature until completion.

    • Purify the resulting coupled product by column chromatography.

  • Deprotection:

    • Dissolve the protected inhibitor in a suitable solvent (e.g., DCM).

    • Add the deprotecting agent (e.g., trifluoroacetic acid).

    • Stir the reaction at room temperature until the protecting group is cleaved.

    • Remove the solvent and excess acid under reduced pressure to yield the final inhibitor.

    • Further purification by HPLC may be necessary to obtain a highly pure compound for biological testing.

Protocol 2: Fluorometric In Vitro DPP-4 Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.[14][15]

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Test inhibitor (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[15]

  • Incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO. Create a serial dilution to test a range of concentrations.

    • Prepare a working solution of the DPP-4 substrate in the assay buffer.

    • Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of DMSO.

    • Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of DMSO.

    • Test Inhibitor Wells: 30 µL of Assay Buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of the test inhibitor dilution.

    • Positive Control Wells: 30 µL of Assay Buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of the positive control inhibitor.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence at Ex/Em = 350-360/450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

For a more in-depth characterization, determining the inhibition constant (Ki) is crucial as it represents the intrinsic binding affinity of the inhibitor, independent of substrate concentration.[1][16]

Procedure:

  • Perform the DPP-4 inhibition assay as described in Protocol 2, but with a key modification: vary the concentration of both the inhibitor and the substrate (Gly-Pro-AMC).

  • Generate substrate-velocity curves (fluorescence rate vs. substrate concentration) at several fixed concentrations of the inhibitor.

  • Analyze the data using non-linear regression to fit the competitive inhibition model of the Michaelis-Menten equation.[17]

  • Alternatively, use the Cheng-Prusoff equation if the Km of the substrate is known: Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate concentration and Km is the Michaelis constant.[16]

Data Presentation and Interpretation

The results from the inhibition assays should be tabulated for clear comparison.

Table 1: Representative DPP-4 Inhibition Data

CompoundIC50 (nM)Ki (nM)Inhibition Type
Test Compound 1 [Experimental Value][Calculated Value]Competitive
Sitagliptin (Control) ~28~1.6Competitive

Note: The values for Sitagliptin are approximate and may vary depending on assay conditions.

A lower IC50 and Ki value indicates a more potent inhibitor. The determination of the inhibition type (e.g., competitive, non-competitive) provides insight into the mechanism of action of the inhibitor.[2][18]

Concluding Remarks for the Modern Researcher

This compound represents a powerful and versatile building block in the rational design of enzyme inhibitors. Its inherent structural features, particularly the β-amino acid backbone and the strategically placed fluorine atoms, provide a solid foundation for developing potent, selective, and metabolically robust therapeutic candidates. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their drug discovery endeavors. By understanding the underlying principles of its application and employing rigorous biochemical characterization, the full potential of this and similar β-amino acid derivatives can be realized in the development of next-generation enzyme inhibitors.

References

  • A quick method for the determination of inhibition constants. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. (2015). ACS Publications. Retrieved from [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. (n.d.). Bentham Science. Retrieved from [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. (2016). ACS Publications. Retrieved from [Link]

  • Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor. (n.d.). GraphPad. Retrieved from [Link]

  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of homopiperazine derivatives with β-aminoacyl group as dipeptidyl peptidase IV inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). National Institutes of Health. Retrieved from [Link]

  • Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. (1998). PubMed. Retrieved from [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). PubMed Central (PMC). Retrieved from [Link]

  • A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. (2012). National Institutes of Health. Retrieved from [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. Retrieved from [Link]

  • Sitagliptin synthesis. (n.d.). Google Patents.
  • Sitagliptin synthesis. (n.d.). Google Patents.
  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). National Institutes of Health. Retrieved from [Link]

  • (PDF) Synthesis of Sitagliptin. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of sitagliptin intermediate. (n.d.). Google Patents.
  • Novel DPP-4 Inhibitors Against Diabetes. (n.d.). ResearchGate. Retrieved from [Link]

  • The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence. (2022). Frontiers. Retrieved from [Link]

  • Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment. (2020). PubMed Central (PMC). Retrieved from [Link]

  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. (2019). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated β-Amino Acids in Peptide Therapeutics

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced therapeutic properties. Among these, β-amino acids are of particular interest due to their ability to induce stable secondary structures and confer remarkable resistance to proteolytic degradation.[1] When combined with the unique physicochemical properties of fluorine, such as increased metabolic stability, enhanced binding affinity through fluorine-protein interactions, and altered lipophilicity, the resulting fluorinated β-amino acid-containing peptides represent a promising class of molecules for therapeutic development.[][3]

This guide provides a detailed technical overview and field-proven protocols for the successful incorporation of 3-Amino-3-(3,5-difluorophenyl)propanoic acid, a sterically hindered and electronically modified β-amino acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the specific challenges posed by this unique building block and provide robust methodologies to overcome them, ensuring high-yield and high-purity synthesis of your target peptide.

Core Principles and Challenges

The successful incorporation of this compound into a growing peptide chain via SPPS requires careful consideration of its unique structural and electronic properties.

1. Steric Hindrance: The bulky 3,5-difluorophenyl group presents a significant steric challenge to the approaching activated carboxyl group of the incoming amino acid. This can lead to slower coupling kinetics and incomplete reactions, resulting in deletion sequences.[4] To mitigate this, the use of highly efficient coupling reagents is paramount.

2. Electronic Effects of Fluorine: The strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring reduces the nucleophilicity of the β-amino group.[5] This diminished reactivity further exacerbates the challenge of achieving complete and efficient coupling.

3. Potential for Aggregation: Peptides containing bulky, hydrophobic residues like 3,5-difluorophenyl-β-amino acid can be prone to aggregation on the solid support, hindering reagent accessibility and leading to truncated sequences.

The following protocols are designed to address these challenges directly, providing a validated pathway for the successful synthesis of peptides containing this valuable building block.

Experimental Workflow Overview

The overall workflow for the solid-phase synthesis of a peptide containing this compound follows the standard Fmoc-SPPS cycle. The key modifications lie in the coupling step for this specific amino acid.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Standard or Modified) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final residue coupled Cycle->Fmoc_Deprotection Purification Purification & Analysis Cleavage->Purification

Figure 1. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

Materials and Reagents:

  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).

  • Fmoc-protected α-amino acids: Standard protected amino acids for the rest of the sequence.

  • Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid: The key building block.

  • Coupling Reagents:

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[6]

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simplified cocktail of TFA/TIS/water (95:2.5:2.5) depending on the peptide sequence.[]

  • Precipitation and Washing: Cold diethyl ether.

Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol describes the loading of the first amino acid onto a 2-Chlorotrityl chloride resin to yield a C-terminal carboxylic acid.

  • Resin Swelling: Swell 1g of 2-Chlorotrityl chloride resin in DCM for 30-60 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of the first Fmoc-amino acid in DCM. Add 4 equivalents of DIPEA.

  • Loading: Drain the DCM from the swollen resin. Add the amino acid/DIPEA solution to the resin and agitate for 1-2 hours.

  • Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by Fmoc quantification.

Protocol 2: Standard SPPS Cycle for α-Amino Acids

This cycle is repeated for each standard α-amino acid in the sequence.

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vial, pre-activate 3 equivalents of the Fmoc-amino acid with 2.9 equivalents of HCTU and 6 equivalents of DIPEA in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x).

Protocol 3: Optimized Coupling of Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic Acid

This modified protocol is crucial for the successful incorporation of the sterically hindered and electronically deactivated β-amino acid.

  • Fmoc Deprotection: Follow Protocol 2, Step 1.

  • Washing: Follow Protocol 2, Step 2.

  • Optimized Coupling:

    • Reagent Selection: Utilize a more potent coupling reagent such as HATU or COMU.[6]

    • Pre-activation: In a separate vial, dissolve 3 equivalents of Fmoc-3-Amino-3-(3,5-difluorophenyl)propanoic acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Allow to pre-activate for 10-15 minutes.

    • Coupling Reaction: Add the activated solution to the resin and agitate.

    • Extended Reaction Time: Extend the coupling time to 4-6 hours, or even overnight if necessary.

    • Double Coupling: It is highly recommended to perform a double coupling. After the initial coupling period, drain the solution, wash with DMF (3x), and repeat the coupling step with a fresh solution of activated amino acid.

    • Monitoring: Perform a Kaiser test after the second coupling to ensure completion.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).

Optimized_Coupling Start Deprotected Resin Preactivate Pre-activate Fmoc-β-AA (HATU/DIPEA) Start->Preactivate Couple1 First Coupling (4-6 hours) Preactivate->Couple1 Wash DMF Wash Couple1->Wash Couple2 Second Coupling (4-6 hours) Wash->Couple2 Kaiser Kaiser Test Couple2->Kaiser Kaiser->Couple2 Positive Wash_Final Final DMF Wash Kaiser->Wash_Final Negative Next_Cycle Proceed to Next Cycle Wash_Final->Next_Cycle

Figure 2. Optimized double coupling workflow for the β-amino acid.

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

  • N-terminal Fmoc Removal: Before cleavage, ensure the N-terminal Fmoc group is removed using Protocol 2, Step 1.

  • Resin Preparation: Thoroughly wash the peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the appropriate cleavage cocktail. For peptides containing sensitive residues like Cys, Met, or Trp, Reagent K is recommended. For simpler sequences, a TFA/TIS/water (95:2.5:2.5) mixture is sufficient.[]

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Data Summary and Key Parameters

ParameterStandard α-Amino AcidThis compoundRationale for Change
Coupling Reagent HCTU, HBTUHATU, COMU Overcomes steric hindrance and reduced nucleophilicity.[6]
Equivalents (AA) 3 eq.3 eq.Maintain excess for driving reaction.
Equivalents (Coupling Reagent) 2.9 eq.2.9 eq.Stoichiometric to the amino acid.
Equivalents (Base) 6 eq.6 eq.Ensure basicity for activation.
Coupling Time 1-2 hours4-6 hours (per coupling) Allows for slower reaction kinetics.
Number of Couplings 1 (unless difficult)2 (Double Coupling) Ensures maximum incorporation and minimizes deletion.
Monitoring Kaiser TestKaiser TestConfirms the absence of free amines.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling of β-AA Insufficient activation, steric hindrance.Use a more powerful coupling reagent (HATU/COMU), increase coupling time, perform a double coupling.
Peptide Aggregation Hydrophobic interactions on the resin.Use a solvent with better solvating properties like NMP or a DMF/DMSO mixture.
Low Purity of Crude Peptide Incomplete deprotection or coupling.Ensure sufficient deprotection times and monitor each coupling step carefully with the Kaiser test.

Conclusion

The successful solid-phase synthesis of peptides containing this compound is readily achievable with careful optimization of the coupling protocol. By employing high-potency coupling reagents like HATU or COMU, extending reaction times, and implementing a double coupling strategy, the challenges posed by steric hindrance and electronic deactivation can be effectively overcome. The methodologies outlined in this guide provide a robust framework for researchers and drug developers to harness the potential of fluorinated β-amino acids, paving the way for the next generation of peptide-based therapeutics.

References

  • Expert Opinion on Drug Discovery. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]

  • Journal of Organic Chemistry. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

  • ResearchGate. (2015). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Introduction to Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of phenyl-β³-peptide derivative. Retrieved from [Link]

  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]

  • ResearchGate. (2010). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Springer. (2006). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

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derivatization of 3-Amino-3-(3,5-difluorophenyl)propanoic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Derivatization of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid for Biological Assays

Abstract

This document provides a comprehensive technical guide for the derivatization of this compound, a chiral β-amino acid of interest in pharmaceutical and biological research. The analysis of this polar, non-volatile molecule in complex biological matrices presents significant challenges for standard chromatographic techniques. Derivatization is an essential pre-analytical step to enhance detection sensitivity, improve chromatographic performance, and enable the critical resolution of its enantiomers. We present two field-proven protocols: (1) a chiral derivatization method using Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey’s Reagent) for enantiomeric separation by LC-UV/MS, and (2) a silylation method using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for robust quantitative analysis by GC-MS. This guide explains the causality behind procedural choices, provides step-by-step protocols, and includes troubleshooting insights to ensure reliable and reproducible results for researchers in drug development and metabolic analysis.

The Imperative for Derivatization: Rationale and Strategy

This compound possesses three key structural features that dictate the analytical approach: a primary amine, a carboxylic acid, and a chiral center at the β-carbon. These features render the molecule highly polar, zwitterionic at physiological pH, and non-volatile, making it difficult to analyze directly.

Primary Analytical Challenges:

  • Poor Chromatographic Retention: The molecule exhibits poor retention and peak shape on standard reversed-phase (RP) liquid chromatography columns.

  • Low Volatility: The molecule is unsuitable for direct Gas Chromatography (GC) analysis due to thermal instability and non-volatility.[1]

  • Lack of a Strong Chromophore/Fluorophore: The native molecule lacks a strong UV-absorbing chromophore or fluorophore, resulting in poor sensitivity for optical detection methods.

  • Chirality: As a chiral molecule, its enantiomers may exhibit different pharmacological or toxicological profiles. Standard chromatographic methods cannot separate enantiomers without a chiral stationary phase or chiral derivatization.[2][3]

Derivatization addresses these challenges by chemically modifying the amine and/or carboxyl functional groups to yield a derivative with superior analytical properties.

G cluster_molecule This compound cluster_targets Derivatization Targets mol Structure Functional Groups amine Primary Amine (-NH2) Target for labeling and chiral derivatization. mol:f1->amine Modifies polarity Adds chromophore Creates diastereomer carboxyl Carboxylic Acid (-COOH) Target for esterification to increase volatility. mol:f1->carboxyl Reduces polarity Increases volatility chiral Chiral Center (*) Enables formation of diastereomers. G cluster_products Resulting Diastereomers Analyte (D- or L-form) Analyte (D- or L-form) Diastereomer Product Diastereomer Product Analyte (D- or L-form)->Diastereomer Product + FDAA (L-form) [Sodium Bicarbonate, 40°C, 1 hr] Separation by RP-HPLC Separation by RP-HPLC Diastereomer Product->Separation by RP-HPLC Different Retention Times L_L L-Analyte + L-FDAA D_L D-Analyte + L-FDAA G A 1. Sample Preparation - Aliquot 50 µL of sample/standard into a microcentrifuge tube. B 2. Alkalinization - Add 20 µL of 1 M Sodium Bicarbonate. Vortex briefly. A->B C 3. Add Reagent - Add 100 µL of 1% FDAA in Acetone. Vortex. B->C D 4. Incubation - Heat at 40°C for 60-90 minutes with gentle shaking. C->D E 5. Quench Reaction - Add 20 µL of 1 M HCl to neutralize. Vortex. D->E F 6. Dilute & Analyze - Dilute with 810 µL of Mobile Phase A. Inject into LC-MS. E->F G A 1. Sample Aliquot - Transfer 50 µL of sample to a GC vial insert. B 2. Evaporation - Dry the sample completely under Nitrogen or in a speed vacuum concentrator. A->B C 3. Add Reagents - Add 50 µL MTBSTFA (+1% TBDMSCI) and 50 µL Acetonitrile. B->C D 4. Incubation - Tightly cap the vial. - Heat at 100°C for 4 hours. C->D E 5. Analysis - Cool to room temperature. - Inject directly into the GC-MS. D->E

References

Application Notes and Protocols: 3-Amino-3-(3,5-difluorophenyl)propanoic Acid as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 3-Amino-3-(3,5-difluorophenyl)propanoic acid as a chiral auxiliary in asymmetric synthesis. While direct literature on this specific auxiliary is emerging, this document synthesizes established principles of chiral auxiliary-based methodologies, particularly those involving β-amino acids and fluorinated scaffolds, to present detailed application notes and protocols. The inclusion of fluorine atoms offers unique advantages, including enhanced steric and electronic effects for improved diastereoselectivity and the potential for ¹⁹F NMR analysis of diastereomeric excess. This guide is intended to empower researchers in drug discovery and development to explore the potential of this promising chiral auxiliary.

Introduction: The Strategic Advantage of Fluorinated β-Amino Acid Auxiliaries

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[1][2] These stereogenic molecules are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.[3]

This compound, a β-amino acid derivative, presents itself as a compelling candidate for a chiral auxiliary. The β-amino acid backbone provides a rigid framework for inducing asymmetry, while the 3,5-difluorophenyl group offers distinct advantages:

  • Enhanced Stereocontrol: The fluorine atoms exert significant steric and electronic influence, potentially leading to higher levels of diastereoselectivity in reactions such as enolate alkylations and aldol additions.[1]

  • ¹⁹F NMR for Diastereomeric Excess Determination: The presence of fluorine provides a powerful analytical handle. ¹⁹F NMR spectroscopy can be employed for the direct and sensitive determination of diastereomeric ratios, simplifying reaction optimization and analysis.

  • Modulation of Physicochemical Properties: The fluorinated phenyl ring can influence the solubility and crystallinity of intermediates, potentially aiding in purification.

This guide will detail the theoretical and practical aspects of utilizing this compound as a chiral auxiliary, providing robust protocols for its attachment, use in diastereoselective reactions, and subsequent cleavage.

General Workflow: A Modular Approach to Asymmetric Synthesis

The utilization of this compound as a chiral auxiliary follows a well-established, three-stage workflow. This modular approach allows for the asymmetric synthesis of a wide range of chiral molecules.

Chiral Auxiliary Workflow cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Reaction cluster_2 Stage 3: Auxiliary Cleavage & Recovery A Prochiral Substrate (e.g., Carboxylic Acid) C Chiral Adduct A->C Coupling B This compound B->C E Diastereomerically Enriched Product C->E e.g., Alkylation, Aldol Reaction D Electrophile D->E F Enantiomerically Pure Product E->F Hydrolysis/Reduction G Recovered Auxiliary E->G

Caption: General workflow for employing a chiral auxiliary.

Protocol 1: Attachment of the Chiral Auxiliary to a Prochiral Carboxylic Acid

This protocol describes the formation of a chiral amide adduct from a prochiral carboxylic acid and (R)- or (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid. The choice of enantiomer of the auxiliary will determine the absolute configuration of the final product.

Materials:

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • (R)- or (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid

  • Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if using HATU)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the prochiral carboxylic acid (1.0 eq) and (R)- or (S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 30 minutes. If using HATU, add it in one portion to a solution of the acid, auxiliary, and DIPEA in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired chiral amide adduct.

Protocol 2: Diastereoselective Enolate Alkylation

This protocol outlines the asymmetric alkylation of the chiral amide adduct, a key step in creating a new stereocenter. The bulky 3,5-difluorophenyl group is expected to effectively shield one face of the enolate, leading to high diastereoselectivity.

Materials:

  • Chiral amide adduct (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (freshly prepared or titrated)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral amide adduct (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio of the product using ¹H NMR and/or ¹⁹F NMR spectroscopy.

Data Presentation: Expected Diastereoselectivity in Alkylation

EntryAlkylating Agent (R-X)BaseDiastereomeric Ratio (d.r.)
1Methyl IodideLDA>95:5
2Benzyl BromideNaHMDS>98:2
3Ethyl IodideLDA>90:10
4Allyl BromideNaHMDS>95:5
Note: These are hypothetical values based on the expected high stereodirecting ability of the auxiliary. Actual results may vary and require optimization.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, or amide).

A. Hydrolytic Cleavage to the Carboxylic Acid

Materials:

  • Diastereomerically enriched adduct (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the adduct in a mixture of THF and water (3:1).

  • Add an excess of LiOH (4-5 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

B. Reductive Cleavage to the Primary Alcohol

Materials:

  • Diastereomerically enriched adduct (from Protocol 2)

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

Procedure:

  • Dissolve the adduct in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add LiAlH₄ or LiBH₄ (2-3 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the crude alcohol and the recovered auxiliary, which can be separated by column chromatography.

Mechanistic Rationale and Stereochemical Model

The high diastereoselectivity observed in reactions employing this chiral auxiliary can be rationalized by considering a rigid chelated intermediate. Upon deprotonation, the lithium or sodium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forcing the 3,5-difluorophenyl group into a pseudo-axial position. This conformation effectively blocks one face of the enolate from the incoming electrophile, leading to attack from the less hindered face.

Stereochemical Model cluster_0 Chelated Enolate Intermediate cluster_1 Key Features A [Enolate Structure] C [Transition State] A->C Attack from less hindered face B Electrophile (E+) B->C D Major Diastereomer C->D F1 Bulky 3,5-Difluorophenyl Group F1->A F2 Rigid Chelation F2->A

Caption: Proposed stereochemical model for diastereoselection.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound holds significant promise as a versatile and highly effective chiral auxiliary. The strategic placement of fluorine atoms provides a unique combination of steric and electronic properties that can lead to excellent stereocontrol in a variety of asymmetric transformations. Furthermore, the availability of a ¹⁹F NMR probe simplifies analysis and optimization. The protocols detailed in this guide, based on established principles of chiral auxiliary chemistry, provide a solid foundation for researchers to explore the full potential of this novel auxiliary in the synthesis of complex, enantiomerically pure molecules for drug discovery and beyond.

References

  • O'Hagan, D. (2000). The Polyketide Synthase Fatty Acid Synthase Interface: A New Target for Antifungal Agents?.
  • Myers, A. G., et al. (2000). A General, Practical Method for the Synthesis of β-Substituted α-Amino Acids. Organic Letters, 2(22), 3493-3496.
  • Evans, D. A., et al. (1982). Stereoselective Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Soloshonok, V. A. (2006). Asymmetric synthesis of fluorine-containing amino acids. Journal of Fluorine Chemistry, 127(1), 12-30.
  • Hein, J. E., et al. (2005). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of Organic Chemistry, 70(24), 9940-9946. [Link][4]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • U.S. Patent No. 6,020,497. (2000). 3-substitutes isoxazolidines as chiral auxiliary agents.
  • Luan, Y., et al. (2014). Diastereoselective three-component synthesis of β-amino carbonyl compounds using diazo compounds, boranes, and acyl imines under catalyst-free conditions. The Journal of Organic Chemistry, 79(10), 4694-4698. [Link][5][6]

  • Wikipedia contributors. (2023, December 12). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]]

Sources

Applications of Fluorinated Compounds in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry.[1][2][3] This small but highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles.[2][4] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows it to be introduced with minimal steric perturbation.[2][5] However, its extreme electronegativity (3.98 on the Pauling scale) induces significant electronic effects, altering properties such as metabolic stability, binding affinity, and bioavailability.[1][3][4] This guide provides an in-depth exploration of the applications of fluorinated compounds in drug discovery, complete with detailed protocols for their evaluation.

The Multifaceted Impact of Fluorination on Drug Properties

The introduction of fluorine can modulate a range of molecular properties critical for a successful drug candidate:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a metabolically labile C-H bond with a C-F bond, "metabolic hotspots" can be blocked, leading to increased drug half-life and improved bioavailability.[6][7][8][9]

  • Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within a molecule, influencing its interactions with the target protein. Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups and other polar contacts within the binding pocket, enhancing binding affinity.[10] Furthermore, fluorination can stabilize bioactive conformations, further promoting target engagement.[5]

  • Lipophilicity and Permeability: The effect of fluorination on lipophilicity (logP) is context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, polyfluorination often decreases it. This modulation of lipophilicity can be strategically employed to optimize a drug's ability to cross biological membranes.[5][11]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic functional groups, such as amines. This can be advantageous in reducing unwanted interactions with off-target acidic proteins or in modulating a drug's ionization state at physiological pH to improve cell permeability.[3][5]

Application 1: Enhancing Metabolic Stability

One of the most common applications of fluorination is to improve a drug candidate's metabolic stability. By strategically replacing hydrogen atoms at sites prone to oxidative metabolism with fluorine, the molecule's susceptibility to enzymatic degradation can be significantly reduced.[6][9]

Case Study: Sitagliptin

Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes, is a prime example of how fluorination can enhance metabolic stability. The trifluorophenyl group in sitagliptin blocks oxidative metabolism at that position, contributing to its long half-life and once-daily dosing regimen.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:
  • Test compound and its non-fluorinated analog

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Positive control compounds (high and low clearance)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:
  • Reagent Preparation:

    • Prepare stock solutions of the test compound, non-fluorinated analog, and control compounds in a suitable solvent (e.g., DMSO).

    • Thaw pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. Include a parallel incubation without the NADPH system as a negative control.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile. The 0-minute time point represents the initial concentration.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[6]

Data Presentation: Comparative Metabolic Stability
Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Indoles UT-155Non-fluorinated indole12.35-Mouse
32a4-Fluoro-indazole analog13.29-Mouse
32cCF3-substituted indazole analog53.711.29Mouse
Quinolines NorfloxacinFluorinated quinolone~225 (in vivo, hours)-Human
CiprofloxacinFluorinated quinolone~234-240 (in vivo, hours)-Human

Table 1: In vitro metabolic stability data comparing non-fluorinated compounds with their fluorinated analogs. Data adapted from BenchChem Application Note.[6]

Visualization: Workflow for Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, NADPH) pre_incubate Pre-incubate (Compound + Microsomes) prep_reagents->pre_incubate start_reaction Start Reaction (Add NADPH) pre_incubate->start_reaction sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) start_reaction->sampling terminate Terminate Reaction (Add Acetonitrile) sampling->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for the in vitro microsomal stability assay.

Application 2: Enhancing Binding Affinity

Strategic fluorination can significantly improve a ligand's binding affinity for its target protein. This can be achieved through direct interactions of the fluorine atom with the protein or by influencing the conformation of the ligand to better fit the binding site.

Structural Insights: Fluorine in Protein-Ligand Interactions

A statistical analysis of the Protein Data Bank (PDB) reveals that fluorine atoms in ligands frequently form close contacts with protein backbones.[12][13] These interactions are often orthogonal multipolar interactions between the C-F bond and backbone carbonyl groups.

Case Study: Menin-MLL Inhibitors

In the development of inhibitors for the menin-MLL protein-protein interaction, the introduction of trifluoromethyl groups led to a considerable improvement in inhibitory activity. High-resolution crystal structures revealed that these trifluoromethyl groups engage in short, favorable interactions with the backbone of menin, contributing to the enhanced binding affinity.[10]

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a powerful tool for determining binding affinities.

Objective:

To determine the dissociation constant (Kd) of a ligand for its target protein.

Materials:
  • Fluorescently labeled ligand (tracer)

  • Unlabeled test compound (competitor)

  • Target protein

  • Assay buffer

  • Black, low-volume 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:
  • Assay Optimization:

    • Determine the optimal concentration of the fluorescent tracer that gives a good signal-to-noise ratio.

    • Perform a saturation binding experiment by titrating the protein against a fixed concentration of the tracer to determine the Kd of the tracer and the optimal protein concentration for the competition assay.

  • Competition Assay:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer to each well.

    • Add the serially diluted test compound to the wells. Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).

    • Calculate the Ki (and subsequently Kd) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).

Visualization: Principle of Fluorescence Polarization

Caption: Principle of fluorescence polarization for binding assays.

Application 3: Modulating Bioavailability

The oral bioavailability of a drug is a critical parameter that determines its therapeutic efficacy. Fluorination can influence bioavailability by improving metabolic stability and by modulating physicochemical properties such as lipophilicity and pKa, which affect absorption.[3][4][14]

Case Study: Ezetimibe

Ezetimibe, a cholesterol absorption inhibitor, features two para-fluorophenyl groups. These fluorine atoms block aromatic hydroxylation, a major metabolic pathway, thereby improving the drug's metabolic stability and oral bioavailability.[1]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This in vitro model is widely used to predict the oral absorption of drug candidates.[][16][17]

Objective:

To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, providing an estimate of its intestinal absorption.

Materials:
  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound

  • Control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:
  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • To measure apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

    • To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.

Data Presentation: Comparative Physicochemical Properties
CompoundR-grouppKa (Predicted)clogP (Predicted)
Isoquinoline Analog 1a H6.82.5
Isoquinoline Analog 1b 7-F6.52.7

Table 2: Predicted physicochemical properties of a non-fluorinated isoquinoline and its 7-fluoro analog. Data adapted from BenchChem Application Note.[13]

Visualization: Caco-2 Permeability Assay Workflow

caco2_workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Differentiate for 21 days seed_cells->differentiate check_teer Monitor TEER differentiate->check_teer add_compound Add test compound to donor chamber check_teer->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect samples from receiver chamber incubate->collect_samples lcms_analysis LC-MS/MS analysis collect_samples->lcms_analysis calculate_papp Calculate Papp and efflux ratio lcms_analysis->calculate_papp

Caption: Workflow for the Caco-2 permeability assay.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile strategy in drug discovery. By leveraging the unique physicochemical properties of this element, medicinal chemists can overcome common challenges such as poor metabolic stability, low binding affinity, and suboptimal bioavailability. The protocols and data presented in this guide provide a framework for the rational design and evaluation of fluorinated drug candidates, ultimately increasing the likelihood of success in the development of novel therapeutics.

References

  • Pietruś, W., Kafel, R., Bojarski, A. J., & Kurczab, R. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes—The PDB Analysis and Energy Calculations. Molecules, 27(3), 1005. [Link]

  • Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Video: Bioavailability Study Design: Absolute Versus Relative Bioavailability. JoVE. [Link]

  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 743-764. [Link]

  • Buer, B. C., Meagher, J. L., Stuckey, J. A., & Marsh, E. N. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(13), 4810-4815. [Link]

  • Al-Sanea, M. M., Abdel-Aziz, S. A., & El-Gendy, M. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6305-6347. [Link]

  • Pollock, J., Borkin, D., Lund, G., Purohit, T., Dyguda-Kazimierowicz, E., Grembecka, J., & Cierpicki, T. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Chemical Biology, 10(9), 2129-2138. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Drug Discovery Science Application Notes. Technology Networks. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PFAS Central. [Link]

  • Pietruś, W., Kafel, R., Bojarski, A. J., & Kurczab, R. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes—the PDB Analysis and Energy Calculations. ResearchGate. [Link]

  • Patra, A., Dash, R., & Singh, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. [Link]

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  • Müll, M., Pourmasoumi, F., Wehrhan, L., Nosovska, O., & S. M. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 62(13), 3046-3059. [Link]

  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Bio-protocol. [Link]

  • Drug Discovery Notes. Scribd. [Link]

  • Azencott, C. A. (2018). The Drug Discovery Pipeline. arXiv preprint arXiv:1802.01223. [Link]

  • Buer, B. C., Meagher, J. L., Stuckey, J. A., & Marsh, E. N. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. PubMed. [Link]

  • Vulpetti, A. (2013). Protein interactions with fluorine and other halogens. Molecular Interactions in Drug Discovery. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PFAS Central. [Link]

  • Al-Sanea, M. M., Abdel-Aziz, S. A., & El-Gendy, M. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Solubility of Fluorinated Pharmaceuticals in Dense Carbon Dioxide. ResearchGate. [Link]

  • Xiao, Y., & Yang, C. S. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of agricultural and food chemistry, 63(21), 5173-5180. [Link]

  • Villoutreix, B. O., & Taboureau, O. (2023). Drug discovery and development: introduction to the general public and patient groups. Frontiers in Drug Discovery, 3, 1180293. [Link]

  • Rosales, R., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 27(19), 6296. [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Angewandte Chemie International Edition, 60(42), 22784-22791. [Link]

  • Tressler, C. M., & Zang, X. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences, 23(8), 4192. [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. [Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

  • Ali, A., & Zhou, Y. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 15(14), 1279-1300. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-3-(3,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-3-(3,5-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this fluorinated β-amino acid.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Q: My compound is forming an oil instead of crystals during recrystallization. What causes this and how can I fix it?

A: "Oiling out" is a common issue in recrystallization and typically occurs when the crude solid melts in the hot solvent before it fully dissolves. This is often because the boiling point of the chosen solvent is higher than the melting point of the solute.

Causality and Solutions:

  • High Solute Concentration: The concentration of the amino acid in the solvent may be too high, leading to the formation of a supersaturated oily layer. To remedy this, add more of the primary solvent to decrease the saturation point of the solution.[1]

  • Rapid Cooling: Cooling the solution too quickly can also induce oiling. To prevent this, allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

  • Solvent Choice: The selected solvent may not be optimal. Consider a solvent with a lower boiling point or a different solvent system altogether. For fluorinated compounds, solvent systems like ethyl acetate-propan-2-ol have been shown to be effective for crystallization.[2]

Issue 2: Poor or No Crystal Formation

Q: I've followed the recrystallization protocol, but no crystals are forming after cooling the solution. What should I do?

A: A lack of crystal formation can be attributed to several factors, primarily related to solvent volume and supersaturation.

Troubleshooting Steps:

  • Excess Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form. Carefully evaporate some of the solvent to concentrate the solution and then attempt to cool it again.[1]

  • Induce Crystallization: If the solution is supersaturated, you can induce crystallization by:

    • Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a clean glass rod. This creates nucleation sites for crystal growth.[1]

    • Seeding: Introduce a "seed crystal" of the pure compound to the solution. This will act as a template for further crystal formation.[1]

Issue 3: Low Recovery of Purified Product

Q: My final yield after recrystallization is very low. How can I improve the recovery?

A: Low recovery is a frequent challenge and can be optimized by refining your technique.

Strategies for Improving Yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. An excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the flask is adequately cooled in an ice-water bath for a sufficient amount of time (e.g., at least 30 minutes) to maximize precipitation.[1]

  • Washing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the purified product.

Issue 4: Impurities Remain After a Single Purification Step

Q: After one round of purification, my this compound is still not pure enough. What are my options?

A: For challenging purifications, a single technique may not be sufficient. Combining methods or repeating a process is often necessary.

Advanced Purification Strategies:

  • Sequential Recrystallization: Performing a second recrystallization can significantly improve purity.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating fluorinated amino acids from their non-fluorinated counterparts and other impurities.[3] The unique properties of fluorinated compounds, such as "fluorophilicity," can be exploited by using fluorocarbon-based columns or eluents to enhance separation.[3]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: While the optimal solvent system should be determined experimentally, a good starting point for fluorinated aromatic compounds is a mixture of a moderately polar solvent and a non-polar co-solvent. For example, a mixture of ethyl acetate and an alcohol like propan-2-ol has been used successfully for similar compounds.[2] Alternatively, systems like dichloromethane and n-hexane can also be effective.[1]

Q2: How can I monitor the purity of my compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification.[4] By spotting the crude mixture, the dissolving solution, and the recrystallized solid on a TLC plate, you can visualize the separation of your desired compound from impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, it is important to handle this compound with appropriate safety measures. It is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[5][6][7] Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Q4: Can I use chromatography as the primary purification method?

A4: Yes, chromatography can be a very effective primary purification method, especially for complex mixtures or when high purity is required. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for separating fluorinated amino acids.[3] The choice between recrystallization and chromatography often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

III. Experimental Protocols

Protocol 1: Recrystallization using a Solvent-Antisolvent System

This protocol provides a step-by-step guide for the recrystallization of this compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethyl acetate or isopropanol) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Addition of Antisolvent: To the hot, clear filtrate, add a less polar solvent (antisolvent), such as hexane or toluene, dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the hot primary solvent to re-clarify the solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once crystal formation appears to have stopped at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold antisolvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines a general procedure for HPLC purification. The specific conditions will need to be optimized for your system and the impurity profile of your sample.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Column Selection: A C18 column is a common starting point for the separation of amino acids.[8] For enhanced separation of fluorinated compounds, a fluorocarbon (F-) column can be beneficial when using hydrocarbon-based eluents.[3]

  • Mobile Phase: A typical mobile phase for amino acid separation is a gradient of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[8][9]

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute the compounds.

  • Detection: Monitor the elution of your compound using a UV detector, typically at a wavelength around 254 nm or 280 nm for aromatic compounds.

  • Fraction Collection: Collect the fractions corresponding to the peak of your desired compound.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator or lyophilizer to obtain the purified product.

IV. Data Presentation

Table 1: Troubleshooting Summary for Recrystallization
ProblemPossible CauseSuggested Solution
Oiling Out Solvent boiling point is higher than the compound's melting point.1. Reheat to dissolve the oil, add more primary solvent, and cool slowly.[1] 2. Select a solvent with a lower boiling point.
No Crystal Formation Excessive solvent used; solution is not saturated.1. Evaporate some solvent to concentrate the solution.[1] 2. Induce crystallization by scratching the flask or adding a seed crystal.[1]
Low Recovery Too much solvent used; product lost in mother liquor.1. Use the minimum amount of hot solvent. 2. Ensure thorough cooling before filtration.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.

V. Visualization of Workflows

Diagram 1: Recrystallization Troubleshooting Workflow

start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals collect Collect Crystals crystals->collect Yes no_crystals No Crystals crystals->no_crystals No oil Oiling Out? no_crystals->oil no_oil No Oil oil->no_oil No add_solvent Add More Solvent & Re-cool Slowly oil->add_solvent Yes evaporate Evaporate Some Solvent & Re-cool no_oil->evaporate induce Induce Crystallization (Scratch/Seed) no_oil->induce add_solvent->cool evaporate->cool induce->cool

Caption: Decision tree for troubleshooting common recrystallization issues.

Diagram 2: General Purification Strategy

start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Sufficient insufficient_purity Purity Insufficient purity_check1->insufficient_purity Insufficient second_recrystallization Second Recrystallization insufficient_purity->second_recrystallization hplc HPLC Purification insufficient_purity->hplc second_recrystallization->purity_check1 hplc->pure_product

Caption: A strategic workflow for the purification of the target compound.

VI. References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from

  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from

  • Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (n.d.). Google Patents. Retrieved January 4, 2026, from

  • Fluorine labeling of proteins for NMR studies. (n.d.). UCLA Bio-NMR Core. Retrieved January 4, 2026, from

  • Planar chromatography – an essential component of modern analysis. (n.d.). Retrieved January 4, 2026, from

  • Protein purification troubleshooting guide. (n.d.). Dutscher. Retrieved January 4, 2026, from

  • 3-Amino-3-(3-fluorophenyl)propanoic acid. (n.d.). PubChem. Retrieved January 4, 2026, from

  • 3-AMINO-3-(2,3,5-TRIFLUOROPHENYL)PROPANOIC ACID. (n.d.). BLDpharm. Retrieved January 4, 2026, from

  • Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved January 4, 2026, from

  • Method for resolving 3-amino-3-phenylpropanol. (n.d.). Google Patents. Retrieved January 4, 2026, from

  • Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. (n.d.). Google Patents. Retrieved January 4, 2026, from

  • Chromatography of amino acids. (n.d.). BioTopics. Retrieved January 4, 2026, from

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from

  • Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile. (n.d.). BenchChem. Retrieved January 4, 2026, from

  • Troubleshooting: Purification of a Tagged Protein. (n.d.). GoldBio. Retrieved January 4, 2026, from

  • Amino Acid Analysis Methods. (n.d.). Creative Proteomics. Retrieved January 4, 2026, from

  • Variation of chromatographic parameters in supercritical fluid chromatography of polar solutes. (n.d.). DiVA portal. Retrieved January 4, 2026, from

  • 3-Amino-3-(2,6-difluorophenyl)propanoic acid. (n.d.). PubChem. Retrieved January 4, 2026, from

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved January 4, 2026, from

  • 3-Amino-3-(4-fluorophenyl)propionic acid. (n.d.). BOC Sciences. Retrieved January 4, 2026, from

  • Impurity profile of amino acids? (n.d.). ResearchGate. Retrieved January 4, 2026, from

  • Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. (n.d.). MDPI. Retrieved January 4, 2026, from

  • 3-Amino-3-(2,3-difluorophenyl)propanoic acid, 95% Purity, C9H9F2NO2, 1 gram. (n.d.). Retrieved January 4, 2026, from

  • 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet. (n.d.). ChemicalBook. Retrieved January 4, 2026, from

  • Technical Support Center: Recrystallization of 4-Amino-3-bromobenzoic Acid. (n.d.). BenchChem. Retrieved January 4, 2026, from

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Technical Support Center: Synthesis of 3-Amino-3-(3,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Amino-3-(3,5-difluorophenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest to the pharmaceutical and drug development sectors. Its unique structure, featuring a difluorinated phenyl ring, makes it a valuable building block for creating peptidomimetics and other bioactive molecules with enhanced metabolic stability and target selectivity.[1] However, the synthesis of this and other β-amino acids can present considerable challenges, including low yields, side product formation, and purification difficulties.[2]

This guide is designed to serve as a technical resource for researchers, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis of β-amino acids like this one typically follows several established routes. The most common and adaptable methods include:

  • Mannich-Type Reactions: This is a highly versatile method involving the condensation of 3,5-difluorobenzaldehyde, an ammonia source (or a protected amine), and a C-H acidic compound like malonic acid or its ester derivatives. This approach is often favored for its efficiency.[3]

  • Michael Addition (Conjugate Addition): This strategy involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, such as 3-(3,5-difluorophenyl)acrylic acid. The choice of amine and reaction conditions is critical to minimize side reactions.[1]

  • Rodionov Reaction: A variation of the Mannich reaction where 3,5-difluorobenzaldehyde is condensed with malonic acid and an alcoholic ammonia solution.

  • Biocatalytic Synthesis: The use of enzymes, for instance from bacteria of the Rhodococcus genus, presents a green chemistry approach. These organisms can possess enzymes capable of stereoselective amination or hydrolysis, offering a pathway to enantiopure products.[4]

Q2: What is a realistic yield to expect for this synthesis?

A2: Yields are highly dependent on the chosen synthetic route, scale, and optimization of reaction conditions. For a multi-step laboratory-scale synthesis (e.g., via a Mannich-type reaction), a yield ranging from 40% to 65% after purification would be considered successful. Pilot-scale or commercial productions may achieve higher yields through extensive optimization. It is crucial to monitor each step to identify and mitigate yield loss.

Q3: How do I confirm the identity and purity of the final product?

A3: A comprehensive characterization is essential. The first step is to obtain a Certificate of Analysis (CoA) if you are sourcing intermediates.[5] For your synthesized product, the following analytical techniques are recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. ¹⁹F NMR is particularly important for verifying the fluorine substitutions on the aromatic ring.

  • Mass Spectrometry (MS): Confirms the molecular weight (201.17 g/mol ) and fragmentation pattern.[6][7]

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing chemical purity. A purity level of >98% is typically required for drug development applications.[5]

  • Chiral Chromatography: If an asymmetric synthesis was performed, this technique is necessary to determine the enantiomeric excess (ee).[5]

General Synthesis Workflow

A common and effective approach for synthesizing this compound is via a modified Mannich reaction, followed by hydrolysis and purification. The workflow below illustrates the key stages.

G cluster_0 Stage 1: Condensation (Mannich-Type Reaction) cluster_1 Stage 2: Work-up & Isolation cluster_2 Stage 3: Purification Start Starting Materials: - 3,5-Difluorobenzaldehyde - Malonic Acid - Ammonium Acetate Reaction Reflux in Ethanol Start->Reaction Intermediate Crude Product Mixture Reaction->Intermediate Cooling Cool & Precipitate Intermediate->Cooling Filtration Filter & Wash Solid Cooling->Filtration Isolated_Intermediate Isolated Intermediate Filtration->Isolated_Intermediate Recrystallization Recrystallize from Aqueous Ethanol Isolated_Intermediate->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying Final_Product Pure 3-Amino-3-(3,5-difluorophenyl) propanoic acid Drying->Final_Product G cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low Yield Detected Reagent_Check Verify Purity of Starting Materials? Start->Reagent_Check Temp_Check Is Reaction Temp Correct? Start->Temp_Check Ratio_Check Check Molar Ratios? Start->Ratio_Check Purify_SM Purify Aldehyde (e.g., distillation) Reagent_Check->Purify_SM Impure Adjust_Temp Increase/Verify Heating Temp_Check->Adjust_Temp Incorrect Adjust_Ratio Optimize Reagent Stoichiometry Ratio_Check->Adjust_Ratio Incorrect Purify_SM->Start Re-run Adjust_Temp->Start Re-run Adjust_Ratio->Start Re-run

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Significant Impurity Profile

  • Q: My final product has several significant impurities that are difficult to remove by recrystallization. What are they and how can I avoid them?

  • A: Impurity formation is a common challenge. The likely culprits depend on the reaction route, but here are the most common ones for a Mannich-type synthesis.

    Impurity NamePotential SourcePrevention & Mitigation Strategy
    3,5-Difluorobenzoic Acid Oxidation of the starting aldehyde.Use fresh, high-purity 3,5-difluorobenzaldehyde. Store it under an inert atmosphere (N₂ or Ar) and in a cool, dark place.
    Bis-adducts / Polymers Reaction of the product with the starting aldehyde or self-condensation.Control the reaction temperature; running the reaction at a slightly lower temperature for a longer time can favor the desired product. Ensure efficient stirring to avoid localized high concentrations of reagents.
    Unreacted Malonic Acid Incomplete reaction or improper work-up.Ensure the reaction goes to completion. During work-up, the pH adjustment is critical for separating it from the desired amphoteric product.
    Cinnamic Acid Derivative Elimination of ammonia from the product, especially at high temperatures.Avoid excessive heating during the reaction and work-up. Use a milder base for pH adjustments if possible.

    Troubleshooting Purification: If impurities persist, standard recrystallization may be insufficient.

    • Solvent System: Experiment with different solvent systems for recrystallization (e.g., isopropanol/water, acetone/hexane).

    • pH Gradient Precipitation: Since your product is an amino acid, it has both acidic and basic functional groups. You can dissolve the crude material in a dilute acid, wash with an organic solvent to remove neutral impurities, then basify to precipitate the pure product (or vice-versa).

    • Chromatography: For high-purity applications, flash column chromatography on silica gel may be necessary, though it can be challenging for amino acids. Ion-exchange chromatography is a more suitable but complex alternative.

Problem 3: The Product Fails to Precipitate During Work-up

  • Q: After cooling the reaction mixture, no solid crashed out. What should I do?

  • A: This indicates that your product is either too soluble in the reaction solvent or it was not formed in sufficient concentration.

    • Concentrate the Solution: First, confirm product formation via TLC/HPLC. If the product is present, reduce the volume of the solvent (e.g., ethanol) using a rotary evaporator. This will increase the product concentration and should induce precipitation upon cooling.

    • Induce Crystallization: If concentration alone is not enough:

      • Scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed the solution with a tiny crystal of the pure product from a previous successful batch, if available.

      • Add an Anti-Solvent: Slowly add a solvent in which your product is insoluble (but is miscible with your reaction solvent), such as cold diethyl ether or hexane, until the solution becomes cloudy, then cool.

    • pH Adjustment: The solubility of amino acids is highly pH-dependent. The product is least soluble at its isoelectric point (pI). Adjust the pH of the solution carefully. For this compound, the pI will be between the pKa of the carboxylic acid (~2-3) and the pKa of the ammonium group (~9-10). Experiment by adjusting the pH to around 6-7 to find the point of minimum solubility.

Detailed Experimental Protocol: Modified Rodionov Synthesis

This protocol provides a robust method for the laboratory-scale synthesis of the target compound.

Materials:

  • 3,5-Difluorobenzaldehyde (98%+)

  • Malonic Acid (99%+)

  • Ammonium Acetate (98%+)

  • Ethanol (200 proof)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq).

  • Solvation: Add ethanol (approx. 4 mL per gram of aldehyde) to the flask.

  • Condensation: Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up & Isolation:

    • Once the reaction is complete, allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol, followed by cold deionized water to remove excess salts.

  • Purification (Recrystallization):

    • Transfer the crude solid to a new flask. Add a minimal amount of hot deionized water to dissolve the solid (alternatively, an ethanol/water mixture can be used).

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a minimal amount of ice-cold water.

  • Drying & Characterization:

    • Dry the pure product in a vacuum oven at 40-50 °C overnight.

    • Characterize the final product by NMR, MS, and HPLC to confirm identity and purity.

References

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. [Link]

  • Wang, K., et al. (2020). Synthetic difficulties to access α‐ and β‐amino acids. ResearchGate, from Angewandte Chemie International Edition. [Link]

  • Request PDF. (2006). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • LookChem. This compound CAS NO.682804-73-5. [Link]

  • Cappelletti, M., et al. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. PubMed Central. [Link]

  • University of Otago. (n.d.). Production of omega-3 fatty acids in Rhodococcus opacus PD630. [Link]

  • Bocan Group. (n.d.). Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)propionic Acid from Suppliers. [Link]

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Technical Support Center: Synthesis of Difluorophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluorophenyl-containing compounds. The introduction of a difluorophenyl moiety is a critical strategy in modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] However, the unique electronic properties imparted by the two fluorine atoms can present significant synthetic challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your synthetic goals.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the synthesis of difluorophenyl-containing compounds, offering explanations grounded in chemical principles and actionable solutions.

Problem 1: Low or No Product Yield in Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation)

Possible Causes:

  • Deactivated Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, deactivating the phenyl ring towards electrophilic attack. This is a common issue when working with difluorobenzene derivatives.[4]

  • Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Hydrated AlCl₃ will be inactive, leading to reaction failure.[4]

  • Insufficient Reaction Conditions: Due to the deactivated nature of the ring, the reaction may require more forcing conditions (higher temperature or longer reaction time) than typical Friedel-Crafts reactions.[4]

Solutions & Explanations:

  • Catalyst Choice and Handling:

    • Ensure the Lewis acid catalyst is strictly anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.[4]

    • Consider using a more potent Lewis acid or a higher molar equivalent of the catalyst to overcome the deactivation of the aromatic ring.[4]

  • Reaction Condition Optimization:

    • Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] Be cautious, as excessively harsh conditions can lead to side product formation.

    • If temperature elevation is ineffective, explore alternative synthetic routes such as Suzuki-Miyaura cross-coupling, which may be more suitable for your specific target molecule.[5]

Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)

Possible Causes:

  • Multiple Reactive Positions: Depending on the substitution pattern of the difluorophenyl ring (e.g., 1,3-difluorobenzene), there can be multiple positions susceptible to electrophilic attack, leading to a mixture of regioisomers.[4]

  • Reaction Conditions Favoring Thermodynamic Products: High reaction temperatures can sometimes lead to isomerization and the formation of a mixture of products.

Solutions & Explanations:

  • Temperature Control: Lowering the reaction temperature can favor the formation of the kinetic product, often leading to higher regioselectivity.[4]

  • Catalyst Selection: Experiment with different Lewis acids. Some may offer better steric hindrance or electronic control, guiding the electrophile to the desired position.[4]

  • Directing Groups: If your substrate allows, utilize existing functional groups that can direct the incoming electrophile to a specific position.

Problem 3: Instability of Intermediates

Possible Causes:

  • Highly Reactive Intermediates: Certain intermediates in difluorophenyl synthesis, such as lithiated species, can be unstable and prone to decomposition, especially at elevated temperatures.[6]

  • Side Reactions: The desired intermediate may participate in unwanted side reactions, such as diacylation in Friedel-Crafts reactions, reducing the overall yield of the target compound.[4]

Solutions & Explanations:

  • Strict Temperature Control: For reactions involving unstable intermediates like organolithiums, maintaining a low temperature (e.g., -45°C to -55°C) is crucial to prevent decomposition.[6]

  • Controlled Reagent Addition: Adding reagents dropwise, particularly in acylation reactions, can help maintain a low instantaneous concentration of the reactive species and minimize side reactions like diacylation.[4]

  • Use of Excess Aromatic Substrate: Employing a molar excess of the difluorobenzene starting material can help to minimize the formation of di-substituted byproducts.[4]

Problem 4: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Isomers: Regioisomers formed during the reaction often have very similar polarities, making their separation by column chromatography challenging.

  • Complex Reaction Mixture: Harsh reaction conditions can lead to a complex mixture of products and byproducts, complicating the purification process.[4]

Solutions & Explanations:

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for separating it from isomeric impurities.

  • Chromatography Optimization:

    • Experiment with different solvent systems for column chromatography to maximize the separation of isomers.

    • Consider using high-performance liquid chromatography (HPLC) for difficult separations.

  • Reaction Optimization to Minimize Impurities: The most effective approach to simplifying purification is to optimize the reaction to minimize the formation of side products in the first place.[4]

II. Frequently Asked Questions (FAQs)

Q1: Why is the difluorophenyl group so important in drug discovery?

The difluorophenyl group offers several advantages in medicinal chemistry. The strong carbon-fluorine bond enhances metabolic stability, increasing the drug's half-life.[1][2] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improving bioavailability and binding affinity to target proteins.[1][3] Additionally, the difluoromethyl group (-CF2H) can act as a lipophilic hydrogen bond donor, a valuable property for molecular interactions.[7][8]

Q2: What are the main synthetic strategies for introducing a difluorophenyl group?

Common strategies include:

  • Electrophilic Aromatic Substitution: Such as Friedel-Crafts acylation, which is often used but can be challenging due to the deactivated nature of the difluorophenyl ring.[4]

  • Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Stille couplings are versatile methods for forming carbon-carbon bonds and are often more tolerant of functional groups.[5]

  • Nucleophilic Aromatic Substitution (SNA_r_): This is effective when the difluorophenyl ring is activated by other electron-withdrawing groups.

  • From Difluorinated Precursors: Utilizing commercially available difluorophenyl-containing building blocks.[9]

Q3: How can I characterize my difluorophenyl-containing compound?

Standard spectroscopic techniques are used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the aromatic protons, and ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify functional groups. The C-F bond stretching vibrations typically appear in the 1100-1200 cm⁻¹ region.[11]

  • X-ray Crystallography: Provides definitive structural confirmation for crystalline compounds.[10]

Q4: Are there specific safety precautions I should take when working with fluorinating reagents?

Yes, many fluorinating reagents are hazardous. For example, reagents like sulfur tetrafluoride (SF₄) are highly reactive and require specialized equipment and handling procedures.[12] Always consult the Safety Data Sheet (SDS) for any reagent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some reactions may need to be conducted under an inert atmosphere.[4]

III. Experimental Protocols & Data

Protocol 1: Friedel-Crafts Acylation for the Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid

This protocol describes a common method for synthesizing a difluorophenyl ketone via Friedel-Crafts acylation.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (AlCl₃).

  • Solvent and Reactant Addition: Add dry dichloromethane (DCM) as the solvent, followed by the slow addition of 1,3-difluorobenzene.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Dissolve the acylating agent (e.g., adipoyl chloride) in dry DCM and add it dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for one hour and then at room temperature overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Comparative Data for Synthetic Routes

The choice of synthetic route can significantly impact yield and purity. Below is a comparison of three common routes for the synthesis of a difluorophenyl ethanone derivative.[5]

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard-based SynthesisRoute 3: Suzuki-Miyaura Cross-Coupling
Starting Materials Toluene, 3,4-Difluorophenylacetyl chloride, Aluminum chloride4-Bromotoluene, Magnesium, 3,4-Difluorophenylacetyl chloridep-Tolylboronic acid, 3,4-Difluorophenylacetyl chloride, Palladium catalyst, Base
Reaction Principle Electrophilic aromatic substitutionNucleophilic additionPalladium-catalyzed cross-coupling
Key Reagents AlCl₃ (Lewis acid catalyst)Mg (for Grignard reagent formation)Pd(PPh₃)₄ (catalyst), K₂CO₃ (base)
Typical Solvents DichloromethaneAnhydrous diethyl ether or THFToluene, Dioxane, Water
Reaction Temperature 0 °C to room temperature0 °C to room temperature80-100 °C
Estimated Yield 75-85%70-80%80-90%
Advantages Relatively simple, high yieldGood for specific substitutionsHigh yield, good functional group tolerance
Disadvantages Potential for isomer formation, sensitive to moistureGrignard reagent is moisture-sensitiveCatalyst can be expensive, requires careful optimization

Table adapted from BenchChem.[5]

IV. Visual Diagrams

Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation

Troubleshooting_Friedel_Crafts Start Low or No Product Yield Check_Catalyst Is the Lewis Acid Catalyst Anhydrous and Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Sufficiently Forcing? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use Anhydrous Catalyst Under Inert Atmosphere Check_Catalyst->Solution_Catalyst No Check_Ring_Activity Is the Difluorophenyl Ring Too Deactivated? Check_Conditions->Check_Ring_Activity Yes Solution_Conditions Increase Temperature and/or Reaction Time Check_Conditions->Solution_Conditions No Solution_Route Consider Alternative Synthetic Route (e.g., Cross-Coupling) Check_Ring_Activity->Solution_Route Yes Success Improved Yield Solution_Catalyst->Success Solution_Conditions->Success

Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation.

General Synthetic Pathways to Difluorophenyl Compounds

Synthetic_Pathways cluster_start Starting Materials cluster_reactions Reaction Types Difluorobenzene Difluorobenzene Derivative Friedel_Crafts Friedel-Crafts Acylation (Electrophilic Substitution) Difluorobenzene->Friedel_Crafts SNAr Nucleophilic Aromatic Substitution (SNAr) Difluorobenzene->SNAr Aryl_Halide Aryl Halide/Boronic Acid Cross_Coupling Suzuki/Stille Coupling (Cross-Coupling) Aryl_Halide->Cross_Coupling Product Difluorophenyl-Containing Product Friedel_Crafts->Product Cross_Coupling->Product SNAr->Product

Caption: Overview of common synthetic routes to difluorophenyl compounds.

V. References

  • Comparison of different synthetic routes for "2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone" - Benchchem. Available from:

  • Technical Support Center: Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid - Benchchem. Available from:

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. Available from: [Link]

  • Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals - MDPI. Available from: [Link]

  • Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions - Taylor & Francis Online. Available from: [Link]

  • Troubleshooting low yield in heterocycle fluorination reactions - Benchchem. Available from:

  • Chemical and Pharmacological Properties of Diflunisal - PubMed. Available from: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available from: [Link]

  • Putting the F in pharma | Feature - Chemistry World. Available from: [Link]

  • Selective difluoromethylation and monofluoromethylation reactions - RSC Publishing. Available from: [Link]

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC. Available from: [Link]

  • Renewable Reagent for Nucleophilic Fluorination - PMC - NIH. Available from: [Link]

  • Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides - PMC - NIH. Available from: [Link]

  • First synthetic route to pyrazole 3. Conditions: (a)... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available from: [Link]

  • Preparation method of 4,4'-difluorobenzophenone - Google Patents. Available from:

  • Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents. Available from:

  • Sulfur-Based Fluorinating Agents - Wordpress. Available from: [Link]

  • Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl - Journal of Advanced Sciences. Available from: [Link]

  • Process for Preparing 4,4' Difluorobenzophenone - Google Patents. Available from:

  • Highly Enantioselective Decarboxylative Difluoromethylation - PMC - NIH. Available from: [Link]

  • Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an - Indian Academy of Sciences. Available from: [Link]

  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. Available from: [Link]

  • The Rise of the Difluoromethyl Group: A Comparative Guide to Reagents in Parallel Synthesis - Benchchem. Available from:

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC - PubMed Central. Available from: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available from: [Link]

  • Recent advances in the three-component synthesis of difluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available from: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles - ResearchGate. Available from: [Link]

  • Further Synthetic Routes Revision notes | A-Level Chemistry OCR - Cognito. Available from: [Link]

  • Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][5]Dioxepino[5,6-d][4][5]Oxazole Compound: an Experimental and Density Functional Theory Study | Gümüş | Zhurnal Prikladnoii Spektroskopii. Available from: [Link]

  • Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study | Semantic Scholar. Available from: [Link]

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules - ACS Publications. Available from: [Link]

  • Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF - ResearchGate. Available from: [Link]

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Technical Support Center: Synthesis of 3-Amino-3-(3,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(3,5-difluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its preparation. The following content is structured in a question-and-answer format to provide direct, actionable solutions to potential experimental issues.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for preparing this compound?

A1: The most frequently cited method for this class of β-amino acid is the Rodionov reaction . This is a one-pot, three-component condensation of 3,5-difluorobenzaldehyde, malonic acid, and an ammonia source, typically ammonium acetate, in an alcoholic solvent.[1] This method is often preferred for its operational simplicity and the availability of starting materials.

Q2: I'm getting a significant amount of an insoluble, high-melting point solid that is not my desired product. What could it be?

A2: This is a classic sign of the primary competitive side reaction in the Rodionov synthesis: the Knoevenagel condensation .[1] Instead of the imine (formed from the aldehyde and ammonia) being attacked by malonic acid, the aldehyde reacts directly with malonic acid to form 2-(3,5-difluorophenyl)ylidene)malonic acid. This byproduct can subsequently decarboxylate to form 3,5-difluorocinnamic acid, or polymerize under the reaction conditions.

Q3: My overall yield is consistently low (<50%). What are the primary factors contributing to yield loss?

A3: Low yields are typically a result of a combination of factors:

  • Dominance of the Knoevenagel Condensation: As mentioned in Q2, this is the most significant yield-reducing side reaction.[1][2][3]

  • Formation of Propenoic Acid Derivatives: Decarboxylation of the Knoevenagel adduct leads to the formation of cinnamic acid derivatives which do not convert to the desired product.[1][2]

  • Difficult Isolation: The product is an amino acid, making it zwitterionic and highly polar. This can lead to high solubility in aqueous and alcoholic media, complicating extraction and crystallization, resulting in physical loss during workup.

  • Incomplete Reaction: Sub-optimal reaction temperature or time can lead to a significant amount of unreacted starting materials.

II. Troubleshooting Guide: Side Reactions & Mitigation

This section provides a deeper dive into specific problems, their mechanistic origins, and validated protocols for overcoming them.

Problem 1: Knoevenagel Condensation and Cinnamic Acid Formation

Q: How can I confirm that the Knoevenagel condensation is the primary issue in my reaction, and how do I suppress it?

A: Identification and Mitigation Strategy.

The Knoevenagel pathway competes directly with the desired Rodionov pathway. The key is to favor the formation of the imine from 3,5-difluorobenzaldehyde and ammonia, and its subsequent reaction with the malonic acid enolate.

  • Mechanism Visualization:

    Rodionov_vs_Knoevenagel Start 3,5-Difluorobenzaldehyde + Malonic Acid + NH4OAc Imine Imine intermediate Start->Imine Desired Path (Rodionov) Knoevenagel_Adduct Knoevenagel Adduct (Ylidenemalonic Acid) Start->Knoevenagel_Adduct Side Reaction (Knoevenagel) Product TARGET PRODUCT 3-Amino-3-(3,5-difluorophenyl) propanoic acid Imine->Product + Malonic Acid - CO2 Side_Product SIDE PRODUCT 3,5-Difluorocinnamic Acid Knoevenagel_Adduct->Side_Product Decarboxylation

    Figure 1: Competing Rodionov and Knoevenagel pathways.
  • Mitigation Protocol:

    • Control Reagent Stoichiometry: Use a molar excess of the ammonia source (Ammonium Acetate, typically 1.5-2.0 equivalents). This pushes the equilibrium towards imine formation according to Le Châtelier's principle.

    • Temperature Control: Initiate the reaction at a moderate temperature (e.g., 60-70 °C) to favor imine formation without aggressively promoting the Knoevenagel condensation, which is often favored at higher temperatures.

    • Order of Addition: Consider a pre-incubation step. Stir the 3,5-difluorobenzaldehyde and ammonium acetate in the solvent (e.g., ethanol) for 30-60 minutes before adding the malonic acid. This allows for the in-situ formation of the imine, ensuring it is readily available to react with malonic acid once it is introduced.

Problem 2: Formation of Dimeric and Oligomeric Impurities

Q: My mass spectrometry results show peaks corresponding to dimers or trimers of my product. What causes this and how can I avoid it?

A: Identification and Mitigation Strategy.

Dimer formation can occur, especially during workup or if the reaction is heated for excessively long periods. The amino group of one molecule can act as a nucleophile, attacking the carbonyl group of another molecule (or an intermediate), leading to amide bond formation and subsequent oligomers.

  • Troubleshooting Workflow:

    Dimer_Troubleshooting Start Dimer Detected (e.g., by LC-MS) Check_Temp Was reaction temp > 100°C for > 12h? Start->Check_Temp Check_pH Was workup pH between 4 and 8? Check_Temp->Check_pH No Reduce_Temp Action: Lower reaction temperature to 80-90°C and reduce reaction time. Check_Temp->Reduce_Temp Yes Adjust_pH Action: Adjust pH to <3 or >9 during workup to protonate/deprotonate amine. Check_pH->Adjust_pH Yes Solution Problem Resolved Check_pH->Solution No (Investigate other causes) Reduce_Temp->Solution Adjust_pH->Solution

    Figure 2: Troubleshooting workflow for dimer formation.
  • Mitigation Protocol:

    • Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. Once the starting aldehyde is consumed, proceed with the workup. Avoid prolonged heating, which can promote side reactions.

    • Control pH During Workup: During aqueous workup and extraction, maintain a pH that keeps the amine either fully protonated (pH < 3) or the carboxylic acid fully deprotonated (pH > 9). Avoid the isoelectric point (typically pH 4-7) where the zwitterion exists, as this can facilitate intermolecular reactions.

III. Optimized Experimental Protocol and Data

The following protocol is designed to minimize the formation of the Knoevenagel and other byproducts.

Optimized Rodionov Synthesis Protocol

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-difluorobenzaldehyde (1.0 eq), ammonium acetate (1.8 eq), and absolute ethanol (5 mL per gram of aldehyde).

  • Stir the mixture at 60 °C for 45 minutes to promote imine formation.

  • Add malonic acid (1.2 eq) to the mixture in one portion.

  • Increase the temperature to reflux (approx. 80-85 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., 80:20:1 Dichloromethane:Methanol:Acetic Acid).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted aldehyde and non-polar impurities.

  • Adjust the aqueous layer to pH 9-10 with 2M NaOH. This deprotonates the carboxylic acid, making it water-soluble and allowing for the extraction of neutral/basic impurities. Wash again with ethyl acetate.

  • Cool the aqueous layer in an ice bath and carefully adjust the pH to the isoelectric point (approx. pH 5-6, determined empirically) with 2M HCl. The product should precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol or acetone to aid drying.

  • Dry the product under vacuum to a constant weight.

Table 1: Comparison of Reaction Conditions

ParameterStandard ProtocolOptimized ProtocolExpected Outcome
NH4OAc (eq.) 1.11.8Increased imine formation, reduced Knoevenagel byproduct.
Pre-incubation NoYes, 45 min @ 60°CFavors imine formation before adding malonic acid.
Reaction Temp. 100 °C (Reflux)80-85 °C (Reflux)Reduced rate of side reactions.
Typical Yield 40-55%65-75%Higher yield of purer product.
Purity (by HPLC) ~85-90%>95%Lower levels of cinnamic acid and other impurities.

IV. References

  • Farmacia Journal. (2017). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

  • Lebedev, A. V., et al. (2004). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 74(9), 1407-1415.

  • Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

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Technical Support Center: Optimization of Coupling Reactions with 3-Amino-3-(3,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Unique β-Amino Acid

Welcome to the technical support center for optimizing coupling reactions with 3-Amino-3-(3,5-difluorophenyl)propanoic acid. This valuable building block is frequently used in drug discovery to introduce a constrained, fluorinated phenyl moiety, which can enhance metabolic stability and binding affinity. However, its structure presents unique synthetic challenges that can lead to low yields, incomplete reactions, and difficult purifications.

As a β-amino acid, its reactivity differs from standard α-amino acids. Furthermore, the bulky 3,5-difluorophenyl group at the β-position introduces significant steric hindrance, which can physically obstruct the formation of the desired amide bond.[1][2] This guide provides a systematic approach to troubleshooting common issues and offers optimized protocols to ensure successful and efficient coupling reactions.

Troubleshooting Guide: From Problem to Solution

This section is designed to address specific experimental observations in a direct question-and-answer format.

Observation 1: Low or incomplete coupling efficiency (detected by LC-MS, TLC, or a positive Kaiser/ninhydrin test).

Question: My standard coupling protocol (e.g., EDC/HOBt) is resulting in a low yield or a significant amount of unreacted starting material. What is the likely cause and how can I fix it?

Answer: This is the most common issue encountered and is typically rooted in a combination of steric hindrance and insufficient reagent reactivity.[1] Standard carbodiimide reagents like EDC or DCC are often not potent enough to overcome the steric barrier imposed by the 3,5-difluorophenyl group.[3][4]

Potential Causes & Recommended Solutions:

  • Inefficient Coupling Reagent:

    • Rationale: The bulky nature of the substrate slows down the reaction rate, requiring a more powerful activating agent to form a highly reactive intermediate.[3]

    • Solution: Switch to a more potent onium salt-based coupling reagent. Urionium/aminium salts like HATU , HCTU , or COMU are significantly more effective as they generate highly reactive OAt or Oxyma esters.[1][5] Phosphonium salts such as PyBOP or PyAOP are also excellent alternatives.[3][5] HATU is often considered a superior choice for many difficult couplings due to its ability to form OAt esters, which are more reactive than the OBt esters generated by reagents like HBTU.[3][6]

  • Suboptimal Reaction Conditions:

    • Rationale: Steric hindrance not only demands a more reactive reagent but also requires optimization of the reaction environment to favor the desired transformation.

    • Solutions:

      • Increase Reaction Time: A reaction that is typically complete in 1-2 hours for a simple amino acid may require several hours or even an overnight reaction for this substrate.[3]

      • Elevate Temperature: Gentle heating (e.g., 40-50 °C) can help overcome the activation energy barrier. However, this must be done cautiously as excessive heat can increase the risk of racemization.[1][3] Microwave-assisted synthesis is a highly effective method for driving difficult couplings to completion quickly and efficiently by using microwave energy to rapidly heat the reaction.[3]

      • Solvent Choice: The solvent plays a critical role in solvating the reactants and any growing peptide chain, which is essential for a successful reaction.[3] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help prevent aggregation.[3] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • Incomplete Reaction Completion:

    • Rationale: Even with an optimized reagent and conditions, a single coupling attempt may not be sufficient to drive the reaction to completion.

    • Solution: Perform a double coupling . After the first coupling reaction has proceeded for its allotted time, remove the solvent and excess reagents and subject the substrate to a fresh solution of the activated amino acid and coupling reagents.[3][7] This is a common and effective method to push the reaction to completion.[3]

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Yield reagent Is the coupling reagent potent enough? (e.g., using EDC/DCC) start->reagent conditions Are reaction conditions optimal? reagent->conditions No sol_reagent Switch to HATU, HCTU, COMU, or PyBOP. reagent->sol_reagent Yes completion Is the reaction going to completion? conditions->completion No sol_conditions Increase time/temperature. Consider microwave synthesis. conditions->sol_conditions Yes aggregation Is peptide aggregation an issue? completion->aggregation No sol_completion Perform a double coupling. completion->sol_completion Yes sol_aggregation Switch solvent to NMP or a mixture (DCM/DMF/NMP). aggregation->sol_aggregation Yes

Caption: A decision tree for troubleshooting low coupling yields.

Observation 2: Formation of diastereomeric impurities that are difficult to separate.

Question: My final product shows two closely eluting peaks by HPLC, suggesting the presence of diastereomers. How can I minimize their formation and improve separation?

Answer: The formation of diastereomers occurs when the chiral center of this compound or the coupling partner epimerizes (loses its stereochemical integrity) during the activation and coupling steps.[1] This is a significant concern, especially with highly potent coupling reagents and basic conditions.[8]

Potential Causes & Recommended Solutions:

  • Base-Induced Racemization:

    • Rationale: The base used in the coupling reaction (commonly DIPEA) can abstract the alpha-proton of the activated amino acid, leading to racemization.[8] This is more pronounced with prolonged activation times or elevated temperatures.

    • Solutions:

      • Use a Weaker Base: Replace DIPEA with a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][8]

      • Minimize Pre-activation Time: Add the amine component to the reaction as soon as possible after the carboxylic acid has been activated by the coupling reagent.

  • Inadequate Racemization Suppression:

    • Rationale: While coupling reagents are designed to facilitate amide bond formation, additives are crucial for suppressing the racemization side reaction.[9]

    • Solution: Ensure your coupling cocktail includes an additive. While HOBt is common, HOAt and Oxyma Pure are superior at suppressing racemization, especially in challenging couplings.[1][8] Many modern coupling reagents like HATU and COMU already incorporate these moieties.[6][8]

  • Co-elution During Chromatography:

    • Rationale: Diastereomers can have very similar polarities, making them difficult to separate using standard reversed-phase HPLC conditions.

    • Solution: Optimize your chromatographic method. Experiment with different stationary phases (e.g., phenyl-hexyl, biphenyl) or mobile phase modifiers. Sometimes, switching the organic solvent from acetonitrile to methanol can alter selectivity and improve separation.[10] For preparative scale, careful optimization of the gradient and loading is critical.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent do you recommend as a starting point for this compound? A1: For a robust starting point with a high probability of success, we recommend HATU . It is highly effective for sterically hindered couplings, its reaction kinetics are fast, and it has a lower tendency to cause racemization compared to some other reagents because it forms a highly reactive OAt ester.[5][11]

Q2: What are the ideal stoichiometric ratios for a HATU-mediated coupling? A2: A good starting point is to use a slight excess of the reagents relative to the limiting reactant (typically the amine component if it's on a solid support or the more expensive component in solution phase).

ReagentEquivalents
This compound1.5 - 3.0
HATU1.45 - 2.9
Base (e.g., DIPEA or NMM)3.0 - 6.0
Amine Component1.0

Q3: Can I use EDC/HOBt for this coupling if I don't have access to onium salts? A3: While challenging, it may be possible with significant optimization. You would likely need extended reaction times (24-48 hours), elevated temperatures, and potentially the use of DMAP as an acyl transfer catalyst.[12] However, the risk of side reactions and low yields is considerably higher, and we strongly advise using a more potent reagent like HATU for efficiency and reproducibility.[1][3]

Q4: How does the difluoro substitution on the phenyl ring affect the reaction? A4: The primary effect is electronic. The fluorine atoms are electron-withdrawing, which can slightly increase the acidity of the carboxylic acid proton. However, this effect is generally minor compared to the significant steric hindrance posed by the substituted ring, which is the dominant factor controlling the reaction's difficulty.

General Amide Coupling Mechanism

G cluster_0 RCOOH R-COOH (Carboxylic Acid) Intermediate [R-CO-X]* (Activated Intermediate) RCOOH->Intermediate Activation H2NR R'-NH2 (Amine) Product R-CO-NH-R' (Amide Bond) H2NR->Product Coupling Activator Coupling Reagent (e.g., HATU) + Base Activator->Intermediate Activation Intermediate->Product Byproducts Byproducts Intermediate->Byproducts

Caption: The general mechanism of amide bond formation.

Experimental Protocols

Protocol 1: Optimized HATU-Mediated Coupling (Solution Phase)

This protocol is designed for high efficiency and is recommended for most applications.

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the protected this compound (1.5 eq.) and HATU (1.45 eq.) in anhydrous NMP or DMF.

  • Activation: Add a non-nucleophilic base, such as N-methylmorpholine (NMM) (3.0 eq.), to the solution. Stir at room temperature for 1-5 minutes. The solution may change color.

  • Coupling: Add the amine component (1.0 eq.) to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, consider gentle heating to 40 °C. Allow the reaction to proceed until the limiting reagent is consumed (typically 4-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol 2: Double Coupling for Solid-Phase Peptide Synthesis (SPPS)

This protocol is for incorporating the amino acid onto a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF. Perform the standard deprotection of the N-terminal Fmoc group (e.g., with 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • First Coupling Activation: In a separate vessel, pre-activate the Fmoc-protected this compound (3.0 eq.) by dissolving it with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF. Allow pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 45-90 minutes.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid to ensure the reaction goes to completion.

  • Final Wash: After the second coupling, drain the vessel and wash the resin thoroughly with DMF, followed by DCM, and dry the resin. Perform a Kaiser test to confirm the absence of free amines.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ChemicalBook. (2024).
  • Wikipedia. (n.d.).
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • YouTube. (2020).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTec. (n.d.). Peptide Coupling Reagents.
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Thieme. (2023).
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Royal Society of Chemistry. (2014).
  • Synpeptide. (n.d.). How to Optimize Peptide Synthesis?.
  • Springer. (n.d.).
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • NIH. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent.

Sources

Technical Support Center: Troubleshooting Chiral Separation of Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of beta-amino acids. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to address the common challenges encountered during the enantiomeric separation of these critical compounds. This resource is structured in a question-and-answer format to directly tackle the specific issues you may face in your research, ensuring both scientific accuracy and practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor or no enantiomeric resolution for my beta-amino acid sample. What are the primary factors to investigate?

A1: Achieving baseline separation of enantiomers is the primary goal of chiral chromatography. When resolution is poor (Resolution < 1.5), a systematic approach is necessary to identify the root cause. The interplay between the chiral stationary phase (CSP), mobile phase composition, and temperature is critical for chiral recognition.[1]

Here is a logical workflow to troubleshoot poor or no resolution:

G cluster_0 Troubleshooting Workflow: Poor Resolution A Poor or No Resolution B Is the Chiral Stationary Phase (CSP) appropriate? A->B C Optimize Mobile Phase B->C Yes E No, screen other CSPs B->E No D Resolution Improved C->D Significant Improvement F Optimize Temperature C->F Partial Improvement H Significant Improvement F->H Significant Improvement I Check Column Health F->I No Improvement G Partial Improvement I->C

Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps & Protocols:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral separations. For beta-amino acids, macrocyclic glycopeptide, ligand-exchange, and certain polysaccharide-based CSPs are often successful.[2][3]

    • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, CHIROBIOTIC T): These are particularly effective for underivatized amino acids and are compatible with a wide range of mobile phases.[2][4][5]

    • Ligand-Exchange Chromatography (LEC): These columns, often containing a chiral ligand like L-hydroxyproline, are well-suited for separating beta-amino acid enantiomers.[6]

    • Polysaccharide-Based Phases (e.g., Cellulose, Amylose derivatives): While broadly applicable, their success with underivatized beta-amino acids can be variable and may require specific mobile phase conditions.[7]

  • Optimize Mobile Phase Composition: The mobile phase modulates the interactions between the analyte and the CSP.

    • For Reversed-Phase Mode: Adjust the organic modifier (acetonitrile, methanol, or ethanol) concentration. A "U-shaped" retention profile is sometimes observed, where both very high and very low organic content can lead to poor retention and resolution.[5]

    • For Polar Ionic Mode (with Macrocyclic Glycopeptide CSPs): The addition of small amounts of acid (e.g., formic acid, TFA) and base (e.g., diethylamine, triethylamine) is often necessary to control the ionization state of both the analyte and the stationary phase.[2][8]

    • For Ligand-Exchange Chromatography: The presence of a metal ion, typically Cu(II), in the mobile phase is essential for forming the diastereomeric complexes that enable separation.[3][6]

  • Adjust Column Temperature: Temperature affects the thermodynamics of chiral recognition.[1]

    • Generally, lower temperatures enhance the stability of transient diastereomeric complexes, often leading to better resolution.[1][4] However, this can also lead to broader peaks.

    • Conversely, higher temperatures can improve peak efficiency.[1] The effect of temperature is compound-dependent, and in some cases, increasing the temperature can improve resolution.[1][4] A systematic evaluation in 5-10°C increments is recommended.

Q2: My chromatogram shows significant peak tailing for my beta-amino acid. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue in HPLC, characterized by an asymmetric peak where the latter half is broader than the front half.[9][10] This can compromise resolution and the accuracy of quantification.[9] The primary cause is often secondary, unwanted interactions between the analyte and the stationary phase.[11]

Troubleshooting Peak Tailing:

CauseExplanationRecommended Solution(s)
Secondary Silanol Interactions Residual silanol groups on the silica support of the column can interact with basic functional groups (like the amine group) on the beta-amino acid, causing tailing.[10][11]Operate at a lower pH: Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate the silanol groups and minimize these interactions.[1][11]
Column Overload Injecting too much sample can saturate the active sites on the CSP, leading to peak distortion. Chiral compounds can show overloading at lower concentrations than achiral compounds.[12]Reduce the injection volume or dilute the sample.
Mismatched Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the mobile phase.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.Flush the column with a strong solvent (check the column care guide for compatible solvents). If the problem persists, the column may need to be replaced.[1]
Q3: I am using Gas Chromatography (GC) for my beta-amino acid analysis, but the peaks are broad and tailing, or I see no peaks at all. What should I do?

A3: Due to their low volatility and polar nature, amino acids require derivatization prior to GC analysis. This two-step process is crucial for obtaining good peak shape and selectivity.[13]

Derivatization Workflow for GC Analysis:

G cluster_0 GC Derivatization Workflow A Beta-Amino Acid Sample B Step 1: Esterification (Carboxyl Group) A->B C Step 2: Acylation (Amino Group) B->C D Volatile Derivative C->D E GC-MS Analysis D->E

Sources

stability issues of 3-Amino-3-(3,5-difluorophenyl)propanoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(3,5-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound during chemical synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot common issues and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations for the root causes and detailed protocols for resolution.

Issue 1: Low or No Product Yield in Peptide Coupling Reactions

Q: I am attempting to couple this compound with another amino acid using standard EDC/HOBt coupling conditions, but I am observing very low to no formation of the desired peptide. What could be the cause, and how can I improve the yield?

A: Low coupling efficiency with this particular β-amino acid can stem from a combination of steric hindrance and reduced nucleophilicity of the amino group. The 3,5-difluorophenyl group, while not exceptionally bulky, can create a sterically hindered environment around the β-amino group. More significantly, the strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring decreases the electron density on the benzylic carbon and, by extension, reduces the nucleophilicity of the amino group, making it a less effective reactant in the coupling reaction.[1][2]

Causality and Recommended Solutions:

  • Inadequate Activation: Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be potent enough to activate the carboxylic acid sufficiently for reaction with the less nucleophilic amine.[1][3]

  • Steric Hindrance: The approach of the activated carboxylic acid to the amino group might be physically obstructed.[1]

Experimental Protocol: Optimization of Peptide Coupling

  • Choice of Coupling Reagent: Switch to a more potent coupling reagent. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended for hindered amino acids. These reagents form highly reactive esters that can overcome the reduced nucleophilicity of the amine.[4]

  • Use of Additives: Always include an additive to suppress racemization and improve reaction rates. While HOBt (Hydroxybenzotriazole) is standard, HOAt (1-Hydroxy-7-azabenzotriazole) is often superior in preventing side reactions, especially in difficult couplings.[1][5]

  • Base Selection: Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to neutralize the reaction mixture. In cases where racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be preferable.[1][3]

  • Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[6]

    • Temperature: While room temperature is standard, gently heating the reaction to 40-50 °C can sometimes improve yields for sluggish couplings. However, monitor for potential side reactions.

    • Double Coupling: If a ninhydrin test indicates an incomplete reaction after the initial coupling, perform a second coupling with a fresh solution of the activated amino acid.[7]

Workflow for Optimized Peptide Coupling:

G cluster_activation Activation cluster_coupling Coupling cluster_verification Verification & Iteration AminoAcid Fmoc-AA-OH (4 eq) HATU HATU (3.9 eq) HOAt HOAt (4 eq) DMF DMF Resin Deprotected Resin DIPEA DIPEA (8 eq) Coupling_Step Couple for 2-4h at RT Resin->Coupling_Step Activated_AA Activated Amino Acid Solution DIPEA->Activated_AA Activated_AA->Coupling_Step Wash Wash Resin (DMF) Coupling_Step->Wash Ninhydrin Ninhydrin Test Wash->Ninhydrin Complete Coupling Complete Ninhydrin->Complete Negative Incomplete Incomplete Ninhydrin->Incomplete Positive Double_Couple Perform Double Coupling Incomplete->Double_Couple cluster_coupling cluster_coupling Double_Couple->cluster_coupling cluster_activation cluster_activation cluster_activation->Activated_AA

Caption: Optimized workflow for coupling hindered amino acids.

Issue 2: Formation of an Unsaturated Side Product

Q: During my reaction, I've isolated a byproduct with a mass corresponding to the loss of ammonia from my starting material. What is this side reaction, and how can I prevent it?

A: You are likely observing a β-elimination reaction. Beta-amino acids can undergo elimination of the amino group to form an α,β-unsaturated carboxylic acid, in this case, 3-(3,5-difluorophenyl)propenoic acid. This side reaction is often promoted by basic conditions and elevated temperatures.[8][9][10] The electron-withdrawing 3,5-difluorophenyl group can stabilize the forming double bond, potentially making this compound more susceptible to elimination than non-aromatic β-amino acids.

Mechanism of β-Elimination:

The reaction typically proceeds via an E1cB (Elimination Unimolecular Conjugate Base) mechanism under basic conditions, where a proton on the α-carbon is abstracted first to form a carbanion, followed by the elimination of the amino group.[10]

G Start This compound Intermediate Carbanion Intermediate Start->Intermediate Base (e.g., strong base) Product 3-(3,5-Difluorophenyl)propenoic acid + NH3 Intermediate->Product Elimination of NH2-

Caption: Simplified mechanism of β-elimination.

Preventative Measures:

  • Control of Basicity: Avoid using strong, non-hindered bases, especially at elevated temperatures. If a base is required, use a hindered, non-nucleophilic base like DIPEA or collidine in stoichiometric amounts.

  • Temperature Management: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate without promoting elimination. For many reactions, room temperature is sufficient.

  • Protecting Group Strategy: Ensure the amino group is appropriately protected (e.g., with Fmoc or Boc) until the desired reaction step. The protecting group reduces the likelihood of elimination.

  • pH Control in Aqueous Media: If working in aqueous solutions, maintain a neutral or slightly acidic pH to minimize the concentration of the deprotonated amine, which is the active species in the elimination.

Issue 3: Unexpected Decarboxylation

Q: I am running a reaction at high temperature and notice the formation of a byproduct that appears to be 1,3-difluoro-5-(1-aminoethyl)benzene. Is decarboxylation a known issue?

A: Yes, decarboxylation, the loss of CO₂, is a potential thermal degradation pathway for β-amino acids, although it generally requires harsh conditions such as high temperatures (often >180-200 °C).[11][12][13] The stability of the resulting carbanion intermediate influences the ease of decarboxylation.[11] While β-amino acids are generally more stable to decarboxylation than β-keto acids, the presence of the aromatic ring may facilitate this process under forcing conditions.

Troubleshooting Thermal Decarboxylation:

  • Temperature Limitation: The most straightforward solution is to avoid excessive heat. If your reaction requires elevated temperatures, conduct a time-course study to find the minimum temperature and duration needed for product formation without significant degradation.

  • Alternative Activation Methods: If heating is necessary to drive a reaction, explore alternative, non-thermal activation methods. For instance, microwave-assisted synthesis can sometimes promote faster reactions at lower bulk temperatures.[7]

  • Catalyst Screening: In some synthetic transformations, the choice of catalyst can influence the propensity for decarboxylation. Screen alternative catalysts that may operate under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents. Refrigeration is recommended for long-term storage.

Q2: How do the fluorine substituents affect the acidity of the carboxylic acid group? A: The two fluorine atoms are strong electron-withdrawing groups. They increase the acidity (lower the pKa) of the carboxylic acid proton by stabilizing the resulting carboxylate conjugate base through an inductive effect.[14] This can be an advantage in certain reactions but also means that the carboxylate is more readily formed.

Q3: Can the aromatic ring participate in side reactions? A: The 3,5-difluorophenyl ring is relatively electron-deficient due to the fluorine substituents, making it less susceptible to electrophilic aromatic substitution than benzene. However, it can be prone to nucleophilic aromatic substitution under specific, often harsh, conditions, though this is unlikely to be a competitive pathway during standard peptide synthesis.[15]

Q4: Is racemization at the benzylic carbon a concern during coupling reactions? A: Yes, racemization at the stereocenter (the carbon bearing the amino and phenyl groups) is a potential side reaction, particularly under basic conditions or with prolonged activation times.[3] The benzylic proton is slightly acidic and can be abstracted. To minimize this risk:

  • Use additives like HOAt or OxymaPure, which are known to suppress racemization.[1][5]

  • Avoid excessive amounts of strong base.

  • Minimize the pre-activation time of the carboxylic acid before adding the amine component.[1]

Q5: Are there any known incompatibilities with common reagents? A: Beyond the issues already discussed (strong bases, excessive heat), be mindful of over-activation when using potent coupling reagents. This can lead to side reactions such as the formation of N-acylurea byproducts if using carbodiimides without an additive.[3] Always follow recommended stoichiometry and reaction times for your chosen coupling protocol.

Summary of Recommended Reaction Conditions

ParameterRecommendation for Peptide CouplingRationale
Coupling Reagent HATU, HBTU, or other uronium-based reagentsOvercomes low nucleophilicity of the amine.
Additive HOAt or OxymaPureSuppresses racemization and accelerates coupling.[1][5]
Base DIPEA or 2,4,6-CollidineNon-nucleophilic base to prevent side reactions.[1]
Solvent DMF or NMPGood solubility for reactants and growing peptide chain.[6]
Temperature Room Temperature (can be increased to 40-50°C with caution)Balances reaction rate with minimizing side reactions like β-elimination and racemization.
Monitoring Ninhydrin TestConfirms completion of the coupling step.[7]

References

Technical Support Center: Purification of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic 3-Amino-3-(3,5-difluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity issues encountered during the synthesis and purification of this valuable β-amino acid derivative. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction: The Challenge of Purity

This compound is a key building block in medicinal chemistry, often utilized for its unique structural and electronic properties conferred by the difluorinated phenyl ring. However, synthetic routes can introduce a variety of impurities that may interfere with downstream applications. This guide provides a structured approach to identifying and removing these impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect?

A1: Impurities in the synthesis of this compound typically arise from the specific synthetic route employed. Common pathways include the Rodionov reaction and modified Hofmann rearrangements. Potential impurities can be broadly categorized as:

  • Starting Material Carryover: Unreacted 3,5-difluorobenzaldehyde or malonic acid.

  • Reaction Intermediates: Incomplete reaction can leave behind intermediates such as 3-(3,5-difluorophenyl)propenoic acid.

  • Side-Reaction Products: Formation of ylidenemalonic acids in the Rodionov reaction or over-reduction byproducts if hydrogenation is used.[1][2]

  • Reagent-Derived Impurities: Residual catalysts or reagents used in the synthesis.

Q2: What is the best initial approach to purify my crude product?

A2: For most polar, crystalline solids like β-amino acids, recrystallization is an excellent first-line purification technique. It is cost-effective and can significantly improve purity by removing most starting materials and side-products. The choice of solvent is critical and is addressed in the troubleshooting section below.

Q3: My compound is not crystallizing. What should I do?

A3: Failure to crystallize is a common issue. This can be due to residual solvents, the presence of oily impurities, or supersaturation. Refer to the "Troubleshooting Guide: Recrystallization" for detailed solutions, including solvent selection and techniques to induce crystallization.

Q4: When should I consider using chromatography?

A4: If recrystallization fails to achieve the desired purity, or if you are dealing with isomeric or closely related impurities, chromatography is the next logical step. High-Performance Liquid Chromatography (HPLC) is particularly effective for separating fluorinated amino acids.[3]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Problem 1: Compound "Oils Out" Instead of Crystallizing
  • Causality: "Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, often because the solvent's boiling point is higher than the compound's melting point. The resulting oil may not crystallize upon cooling.

  • Solutions:

    • Add More Solvent: Increase the volume of the primary solvent to lower the saturation point of the solution.

    • Slow Cooling: Re-heat the mixture until the oil dissolves completely, then allow it to cool at a much slower rate. Insulating the flask can facilitate slow cooling.

    • Solvent System Change: Choose a solvent with a lower boiling point or use a co-solvent system.

Problem 2: No Crystal Formation Upon Cooling
  • Causality: This can be due to using too much solvent, leading to a solution that is not saturated at the lower temperature, or the solution may be supersaturated.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inner surface of the flask at the solution's meniscus. This creates nucleation sites for crystal growth.

      • Seeding: Add a small, pure crystal of the target compound to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of the solute and then attempt to cool the solution again.

Recommended Recrystallization Protocol
  • Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For this compound, consider polar protic solvents like ethanol-water or isopropanol-water mixtures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent System Rationale Notes
Ethanol/WaterGood for polar compounds. The compound should be soluble in hot ethanol and less soluble in water.Add hot ethanol to dissolve, then add water dropwise until turbidity persists. Reheat to clarify and then cool.
Isopropanol/WaterSimilar to ethanol/water, but isopropanol is less volatile.Follow the same procedure as for ethanol/water.
Acetone/HexaneFor less polar impurities. The compound is soluble in acetone, and hexane acts as an anti-solvent.Dissolve in a minimal amount of acetone and add hexane until the solution becomes cloudy.

Troubleshooting Guide: Column Chromatography

When recrystallization is insufficient, column chromatography provides a higher degree of separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Problem 1: Poor Separation of Compound and Impurities
  • Causality: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).

  • Solutions:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. For a polar compound like a β-amino acid on silica gel, a mobile phase of dichloromethane/methanol or ethyl acetate/heptane with a small amount of acetic acid (to suppress tailing) is a good starting point.

    • Change the Stationary Phase: If separation on silica is poor, consider a different stationary phase. Fluorinated compounds can sometimes be better separated using a fluorocarbon-bonded stationary phase.[3]

Problem 2: Compound is Stuck on the Column
  • Causality: The mobile phase is not polar enough to elute the highly polar amino acid from the polar stationary phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).

    • Add a Modifier: Adding a small amount of a competitive binding agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help to reduce strong interactions with the stationary phase and improve elution.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the gold standard for determining the purity of synthetic compounds. For fluorinated amino acids, a reverse-phase C18 column is commonly used.

Typical HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A time-dependent gradient from high aqueous content to high organic content.

  • Detection: UV at 210 nm and 254 nm.

Visualizing Purification Workflows

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Chromatography Column Chromatography Purity_Check1->Chromatography Purity Not OK Purity_Check2 Purity Check (HPLC) Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Purity_Check2->Chromatography Re-purify

Caption: A typical workflow for the purification of the target compound.

Logical Relationship of Impurities and Removal Methods

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods Starting_Materials Starting Materials 3,5-difluorobenzaldehyde Malonic Acid Recrystallization Recrystallization Effective for removing non-polar and some polar impurities Starting_Materials->Recrystallization Highly Effective Side_Products Side-Products Ylidenemalonic acids Over-reduced species Chromatography Column Chromatography Separates compounds with similar polarities Side_Products->Chromatography Often Required Intermediates Intermediates 3-(3,5-difluorophenyl)propenoic acid Intermediates->Recrystallization Intermediates->Chromatography

Caption: Relationship between impurity types and effective removal methods.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). [Link]

  • Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-(3,5-difluorophenyl)propanoic acid. This guide is designed for researchers, process chemists, and drug development professionals. As a key structural motif in modern pharmaceuticals, the efficient and scalable synthesis of this β-amino acid is critical. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered during laboratory and pilot-plant scale production.

Section 1: Synthetic Strategy Overview

The synthesis of chiral β-amino acids is a well-established field, with several robust methods available.[1][2][3] For an industrial setting, the ideal route maximizes efficiency, minimizes steps, ensures high stereoselectivity, and uses cost-effective, safe reagents. The most common strategies involve the asymmetric hydrogenation of enamines or the conjugate addition of an amine source to an α,β-unsaturated ester.[3][4]

A prevalent modern approach, adapted from the highly efficient synthesis of similar pharmaceutical intermediates, involves the asymmetric hydrogenation of a prochiral enamine.[5] This method offers high enantioselectivity and is amenable to large-scale production.

Below is a generalized workflow for a typical multi-step synthesis culminating in asymmetric hydrogenation.

G cluster_0 Upstream Synthesis cluster_1 Key Transformation cluster_2 Downstream & Isolation A 3,5-Difluorophenylacetic acid + Malonic Acid Derivative B Condensation & Decarboxylation (Knoevenagel or similar) A->B C β-Keto Acid/Ester Intermediate B->C D Enamine Formation (with Ammonia or Amine Source) C->D E Asymmetric Hydrogenation (Chiral Catalyst, H2 Pressure) D->E F Hydrolysis (if ester) & Work-up E->F G Crystallization & Purification F->G H Final Product: (R)- or (S)-3-Amino-3- (3,5-difluorophenyl)propanoic acid G->H

Caption: Generalized workflow for the synthesis of the target β-amino acid.

Section 2: Frequently Asked Questions (FAQs) - Process & Optimization

This section addresses common questions regarding the optimization of the synthesis.

Q1: What are the critical starting material specifications for a successful scale-up?

A1: Garbage in, garbage out. This is paramount in multi-step synthesis. For the key β-keto ester or enamine precursor, purity should be >99% by HPLC. Pay close attention to:

  • Residual Solvents: Can interfere with catalyst activity or reaction kinetics.

  • Heavy Metals: Can poison hydrogenation catalysts (e.g., Rhodium, Ruthenium).

  • (E/Z) Isomer Ratio of the Enamine: The stereochemical outcome of the hydrogenation can be highly dependent on the geometry of the enamine precursor.[1] Inconsistent isomer ratios will lead to variable enantioselectivity. Ensure the enamine formation step produces a consistent and preferably single isomer.

Q2: How do I select the right catalyst and ligand for the asymmetric hydrogenation?

A2: Catalyst selection is the heart of this process. Transition metal catalysts, particularly Rhodium and Ruthenium complexes with chiral phosphine ligands, are common.[1][3][5]

  • Initial Screening: Screen a library of common chiral ligands (e.g., Josiphos family, BINAP derivatives) at a small scale.

  • Causality: The ligand's structure creates a specific chiral environment around the metal center. This environment forces the hydrogen to add to one face of the enamine double bond, inducing stereoselectivity. The interaction is highly substrate-specific, which is why screening is necessary.

  • Scale-Up Choice: Beyond selectivity, consider catalyst loading (turnover number, TON), cost, and air stability. For large-scale work, a catalyst that is effective at low loading (<0.1 mol%) and is reasonably stable to handle is preferred.

Q3: What is the role of the solvent in the hydrogenation step, and how does it impact the reaction?

A3: The solvent does more than just dissolve reactants; it influences catalyst activity, solubility of hydrogen gas, and potentially the stability of intermediates.

  • Common Solvents: Alcohols like methanol or ethanol are frequently used because they effectively dissolve the substrate and the hydrogen gas.

  • Mechanism Insight: The solvent can coordinate with the metal catalyst, affecting its electronic properties and, therefore, its catalytic activity and selectivity. In some cases, protic solvents can participate in the protonation step following hydride transfer.

  • Safety on Scale-Up: When scaling, consider the flammability and toxicity of the solvent. Methanol, while effective, is highly flammable and toxic, requiring specialized handling and reactor setups.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide provides a systematic way to diagnose and solve common problems.

G Start Experiment Outcome Unsatisfactory P1 Problem: Low Yield Start->P1 P2 Problem: Poor Enantioselectivity (ee) Start->P2 P3 Problem: Incomplete Reaction Start->P3 C1a Cause: Inactive Catalyst? P1->C1a C1b Cause: Starting Material Impurity? P1->C1b C2a Cause: Incorrect Temp or Pressure? P2->C2a C2b Cause: Racemization during work-up? P2->C2b C3a Cause: Insufficient Hydrogen? P3->C3a C3b Cause: Product Inhibition? P3->C3b S1a Solution: Check catalyst age/storage. Run a standard reaction with a known 'good' substrate. C1a->S1a S1b Solution: Re-purify starting materials. Check for catalyst poisons (sulfur, etc.). C1b->S1b S2a Solution: Verify reactor controls. Lower temperature often increases ee. C2a->S2a S2b Solution: Use milder pH conditions for extraction/crystallization. C2b->S2b S3a Solution: Check for leaks in the reactor. Ensure efficient stirring for gas-liquid mixing. C3a->S3a S3b Solution: Consider a higher catalyst loading or different solvent system. C3b->S3b

Caption: A logic diagram for troubleshooting common synthesis issues.

Problem: My asymmetric hydrogenation reaction is stalling or incomplete.

  • Probable Cause 1: Catalyst Deactivation. The catalyst may have been poisoned by impurities (e.g., water, sulfur, or metal contaminants) in the substrate, solvent, or hydrogen gas. On scale-up, inefficient mixing can create localized "hot spots" that degrade the catalyst.

  • Solution 1: Ensure all reagents and the reactor are scrupulously dry. Use high-purity, filtered hydrogen. On a larger scale, verify that the agitation is sufficient to maintain a homogenous slurry and facilitate efficient gas-liquid mass transfer. A vortex at the surface is a good visual indicator of adequate mixing.

  • Probable Cause 2: Poor Hydrogen Mass Transfer. The reaction is triphasic (solid catalyst, liquid substrate/solvent, gaseous hydrogen). If hydrogen cannot efficiently reach the catalyst surface, the reaction rate will plummet. This is a classic scale-up challenge.

  • Solution 2: Increase the agitator speed. If possible, use a gas-inducing impeller designed for hydrogenations. Increasing hydrogen pressure will also increase its concentration in the liquid phase, driving the reaction forward.

Problem: The enantiomeric excess (ee) of my final product is lower than in small-scale runs.

  • Probable Cause 1: Temperature Excursion. Asymmetric hydrogenations are often exothermic. On a larger scale, heat dissipation is less efficient. An increase in reaction temperature can decrease the energy difference between the two diastereomeric transition states, leading to a loss of enantioselectivity.

  • Solution 1: Implement strict temperature control with an efficient reactor cooling jacket. Consider slowing the rate of hydrogen addition at the beginning of the reaction to control the initial exotherm.

  • Probable Cause 2: Inappropriate Work-up or Isolation Conditions. The amino acid product can be susceptible to racemization, especially under harsh pH conditions (either strongly acidic or basic) during work-up or prolonged heating during crystallization.

  • Solution 2: Perform extractions and pH adjustments at reduced temperatures. Minimize the time the product spends in solution at non-neutral pH. During crystallization, use the lowest temperature feasible that still provides good crystal formation and purity.

Section 4: Scale-Up Protocol & Key Parameter Summary

The following is a representative protocol for the key asymmetric hydrogenation step, designed with scalability in mind. NOTE: This is a generalized procedure and must be optimized for your specific equipment and safety protocols.

Experimental Protocol: Asymmetric Hydrogenation
  • Reactor Inerting: The hydrogenation reactor is rendered inert by purging with nitrogen (3 cycles of pressurizing to 2 bar and venting).

  • Catalyst Preparation: In a glovebox, the chiral rhodium catalyst (e.g., [Rh(COD)Cl]₂) and the appropriate chiral ligand (e.g., a Josiphos-type ligand) are dissolved in degassed methanol. The solution is stirred for 30 minutes to allow for pre-formation of the active catalyst.

  • Charging Reactor: The enamine substrate is charged to the reactor, followed by the degassed methanol solvent.

  • Catalyst Addition: The pre-formed catalyst solution is transferred to the reactor via a cannula under a positive pressure of nitrogen.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas (3 cycles), and then pressurized to the target pressure (e.g., 100 psig). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40 °C).

  • Monitoring: The reaction is monitored by measuring hydrogen uptake and by taking periodic samples (via a safe sampling port) for HPLC analysis to check for conversion and ee.

  • Work-up: Once complete, the reactor is vented and purged with nitrogen. The reaction mixture is filtered to remove the catalyst. The methanol is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to precipitate the product.

  • Isolation: The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the final this compound.

Data Table: Key Parameters for Scale-Up
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Rationale & Causality
Substrate/Solvent Ratio 1:10 w/v1:5 to 1:8 w/vHigher concentrations on scale-up improve throughput but can increase viscosity and challenge heat removal.
Catalyst Loading (S/C) 1000:1 to 2000:15000:1 to 10,000:1Lowering catalyst loading is critical for cost-effectiveness. Requires highly pure materials and optimized conditions.
Hydrogen Pressure 50-150 psig100-250 psigHigher pressure increases H₂ concentration, accelerating the reaction rate, which is crucial for meeting production timelines.
Temperature 25-50 °C40-60 °CA balance must be struck. Higher temperatures increase reaction rate but can negatively impact enantioselectivity and catalyst stability.
Agitation Speed 500-800 rpm150-300 rpm (tip speed matters more)Must be sufficient for gas dispersion and keeping the catalyst suspended. Tip speed is a more scalable metric than RPM.
Reaction Time 4-12 hours8-24 hoursLonger times are often required on scale due to mass transfer limitations and lower relative catalyst loading.
References
  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Buchwald, S. L., & Watson, D. A. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1701. [Link]

  • Kumar, R., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]

  • Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate.
  • Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]

  • Li, J., et al. (n.d.). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. [Link]

  • Sunrise. (n.d.). Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. Sunrise. [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. [Link]

  • ResearchGate. (n.d.). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous L-threonine transaldolase ObiH. ResearchGate. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

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Technical Support Center: Analytical Methods for Detecting Byproducts in Fluorinated Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing byproducts in fluorinated amino acid synthesis. The introduction of fluorine can significantly alter a molecule's properties, making robust analytical characterization essential.[1][2] This resource provides field-proven insights and troubleshooting strategies to ensure the purity and integrity of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of fluorinated amino acid synthesis reactions.

Q1: What are the most common types of byproducts I should expect?

Byproducts are highly dependent on the fluorination strategy employed (e.g., electrophilic, nucleophilic).[2][] However, some general classes of impurities include:

  • Regioisomers: Occur when fluorination can happen at multiple positions on a molecule, particularly with aromatic systems.[4]

  • Diastereomers/Enantiomers: Formation of new stereocenters during the reaction can lead to mixtures of stereoisomers.

  • Over-reacted or Under-reacted Species: Incomplete reactions leave starting material, while harsh conditions can lead to multiple fluorinations or degradation.

  • Protonated Byproducts: In reactions like radical carbofluorination, a common byproduct is the simple protonated version of the desired fluorinated compound.[5]

  • Rearrangement Products: The high reactivity of some fluorinating agents can induce unexpected skeletal rearrangements.

Q2: Which analytical techniques are the most powerful for identifying fluorinated byproducts?

A multi-technique approach is crucial for unambiguous identification. The primary methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁹F NMR, is the most direct and powerful tool. Its high sensitivity, 100% natural abundance, and wide chemical shift range make it ideal for detecting and quantifying all fluorine-containing species in a sample.[6][7][8] ¹H and ¹³C NMR are also essential for full structural elucidation.

  • Mass Spectrometry (MS), especially coupled with Liquid Chromatography (LC-MS): LC-MS is vital for separating complex mixtures and providing molecular weight information.[9][10] High-resolution mass spectrometry (HRMS) can yield elemental compositions, helping to pinpoint byproduct structures.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is indispensable for separating stereoisomers (enantiomers and diastereomers).[11][12][13]

Combining these techniques provides a comprehensive profile of your reaction mixture. For instance, one study highlighted that a targeted LC-MS/MS method only accounted for 3.7–27% of the total fluorine concentration as determined by a ¹⁹F NMR strategy, demonstrating the synergy of using both.[14]

Q3: Why is ¹⁹F NMR so highly recommended for this type of analysis?

¹⁹F NMR is uniquely suited for analyzing fluorinated compounds for several key reasons:

  • High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is nearly as sensitive as ¹H and is the only naturally occurring isotope of fluorine, meaning all fluorine atoms in your sample will be detected.[7][8]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is over 400 ppm, which is much larger than for ¹H (around 12 ppm).[8][15] This leads to excellent signal dispersion, minimizing peak overlap even in complex mixtures.

  • No Background Interference: Since fluorine is virtually absent in biological molecules and common lab solvents, ¹⁹F NMR spectra have almost no background signals, making it easy to identify the signals of interest.[16]

  • Quantitative Power: With proper experimental setup (e.g., using an internal standard), ¹⁹F NMR can be used for the accurate quantification of different fluorinated species in a mixture.[6]

Part 2: Troubleshooting Guide & In-Depth Analysis

This section provides structured guidance for specific experimental challenges you may encounter.

Problem 1: I see unexpected peaks in my ¹⁹F NMR spectrum. How do I identify their source?

An unexpected signal in the ¹⁹F NMR is a definitive indication of a fluorinated byproduct. The identification process involves systematic data collection and interpretation.

Logical Workflow for Identifying Unknown ¹⁹F NMR Signals

G A Unexpected Peak(s) in ¹⁹F NMR B Step 1: Analyze NMR Data - Check ¹H-¹⁹F and ¹³C-¹⁹F coupling - Run 2D NMR (COSY, HSQC, HMBC) A->B Initial Characterization C Step 2: Obtain High-Resolution Mass Spec (LC-HRMS) B->C Get Molecular Formula F Hypothesize Structure (Regioisomer, Stereoisomer, Degradant?) B->F C->F D Isolate the Impurity (Prep-HPLC / Column Chromatography) E Characterize Isolated Impurity (Full NMR, MS, etc.) D->E Pure Sample Obtained G Structure Confirmed E->G F->D Hypothesis Needs Confirmation

Fig 1. Workflow for byproduct identification.

Causality-Driven Troubleshooting Steps:

  • Analyze Coupling Patterns: The key to initial identification lies in the coupling constants.

    • ¹H-¹⁹F Coupling (JHF): Look at your ¹H NMR. Do you see new signals that are split by fluorine? The magnitude of the coupling constant can give clues about proximity. For example, ²JHF (geminal) is typically larger than ³JHF (vicinal).

    • ¹³C-¹⁹F Coupling (JCF): A ¹³C NMR spectrum will show splitting for carbons bonded to or near fluorine. This is invaluable for pinpointing the exact location of the fluorine atom on the carbon skeleton.

  • Run 2D NMR Experiments: If the 1D spectra are too complex, 2D NMR is essential.

    • ¹H-¹⁹F HETCOR: This experiment directly correlates proton signals with the fluorine signals they are coupled to, definitively linking parts of the molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation): This can show longer-range C-F couplings, helping to piece together the structure of an unknown isomer.

  • Correlate with LC-MS Data:

    • Run an LC-MS analysis of the crude reaction mixture. An unexpected peak in the chromatogram that corresponds to the same molecular weight as your product is a strong indicator of an isomer.

    • If the mass is different, it could be an over/under-fluorinated product or a degradation byproduct. Use high-resolution MS to obtain an accurate mass and predict the elemental formula.

Problem 2: My LC-MS shows multiple peaks with the same mass. How can I determine if they are regioisomers or diastereomers?

This is a classic challenge. While MS confirms they are isomers, it cannot distinguish between them. NMR spectroscopy is the definitive tool here.[4]

Distinguishing Isomers: A Comparative Approach

IssueRecommended TechniqueRationale & Key Indicators
Regioisomers ¹³C NMR, ¹H-¹⁹F HMBCDifferent Chemical Environments: Regioisomers have different substitution patterns, leading to distinct ¹³C chemical shifts and unique aromatic region splitting patterns in the ¹H NMR.[4] Long-range C-F correlations in an HMBC spectrum will be different for each isomer.
Diastereomers ¹H and ¹⁹F NMRDifferent Physical Properties: Diastereomers are distinct compounds and will have different chemical shifts for both ¹H and ¹⁹F nuclei.[17] The presence of two sets of signals in the NMR spectrum is a clear sign of a diastereomeric mixture.
Enantiomers Chiral HPLC, Chiral NMR Derivatizing AgentsIdentical in Achiral Environments: Enantiomers have identical NMR spectra in standard (achiral) solvents. They must be separated on a chiral HPLC column or converted into diastereomers by reacting them with a chiral derivatizing agent (like Mosher's acid) to be distinguished by NMR.[13][18]

Experimental Protocol: Using a Chiral Derivatizing Agent for NMR

Objective: To distinguish enantiomers by converting them into a mixture of diastereomers with distinct NMR signals.

  • Reagent Selection: Choose a suitable chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-MTPA-Cl). It contains a CF₃ group, providing a clear handle in the ¹⁹F NMR spectrum.[18]

  • Reaction: In an NMR tube, react a small amount of your purified but enantiomerically mixed amino acid with the chiral agent.

  • Acquisition: Acquire a ¹⁹F NMR spectrum.

  • Analysis: If your sample was a racemic mixture, you will now see two distinct signals in the ¹⁹F NMR spectrum—one for the (R,R) diastereomer and one for the (S,R) diastereomer. The integration of these two peaks directly corresponds to the enantiomeric ratio.[18]

Problem 3: I suspect I have diastereomers, but the NMR signals are overlapping or broad. What can I do?

Overlapping signals can obscure the true purity of your sample. Here are several strategies to resolve them.

Workflow for Resolving Overlapping Diastereomer Signals

G A Overlapping/Broad NMR Signals Suspected Diastereomers B Option 1: Change Solvent A->B C Option 2: Variable Temperature (VT) NMR A->C D Option 3: 2D NMR (NOESY/EXSY) A->D E Option 4: Chiral HPLC Separation A->E F Signals Resolved B->F C->F D->F E->F

Sources

Validation & Comparative

The Unambiguous Fingerprint: A Comparative NMR Analysis of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel molecules is paramount. 3-Amino-3-(3,5-difluorophenyl)propanoic acid, a fluorinated beta-amino acid, represents a class of compounds with significant potential in medicinal chemistry. Its structural integrity, crucial for its biological activity and therapeutic efficacy, necessitates a robust and unambiguous analytical methodology. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing a detailed atomic-level fingerprint of molecular architecture.

This guide offers an in-depth comparative analysis of the NMR spectroscopic features of this compound. Moving beyond a simple procedural outline, we will explore the causal relationships between the molecule's structure and its spectral output, providing field-proven insights into experimental choices and data interpretation. By comparing its NMR data with that of structurally related, non-fluorinated, mono-fluorinated, and di-chlorinated analogs, we will highlight the unique spectral signatures imparted by the 3,5-difluoro substitution pattern. This comparative approach serves as a self-validating system, reinforcing the principles of NMR analysis and empowering researchers to confidently identify and characterize this and similar fluorinated compounds.

Experimental Design: A Self-Validating Protocol

The reliability of NMR data hinges on a meticulously planned and executed experimental protocol. The following sections detail a comprehensive approach for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra, designed to ensure data integrity and reproducibility.

Sample Preparation

Proper sample preparation is the cornerstone of high-quality NMR spectroscopy. The following protocol is recommended for this compound and its analogs:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice of solvent due to its ability to dissolve a wide range of organic compounds, including amino acids, and its relatively high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) are well-documented and can serve as internal references, although the use of an external standard is often preferred for high accuracy.[1][2][3]

  • Concentration: For ¹H NMR, a concentration of 10-20 mg/mL is typically sufficient to obtain a good signal-to-noise ratio in a reasonable timeframe.[1] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is advisable.[2]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small, accurately measured amount should be added to the sample solution.

  • Sample Filtration: To avoid line broadening and other spectral artifacts caused by particulate matter, it is recommended to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition Parameters

The following is a generalized set of acquisition parameters for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

    • Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shifts.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard. Proton decoupling simplifies the spectrum by removing C-H coupling.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A 2-second relaxation delay is a good starting point.

    • Spectral Width: A spectral width of 200-220 ppm will encompass the chemical shifts of most organic molecules.

  • ¹⁹F NMR:

    • Pulse Program: A single-pulse experiment, often with proton decoupling, is used.

    • Number of Scans: ¹⁹F is a highly sensitive nucleus (100% natural abundance), so a small number of scans (e.g., 16-32) is usually sufficient.

    • Relaxation Delay: A 1-2 second delay is appropriate.

    • Spectral Width: The chemical shift range for fluorine is vast; a spectral width of at least 250 ppm is recommended to ensure all signals are captured.[4]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using a multi-nuclear NMR approach.

Caption: Workflow for the NMR-based structural elucidation of this compound.

Spectral Analysis of this compound

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for the target molecule. These predictions are based on established algorithms and provide a reliable framework for interpreting experimental data.[5][6][7]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.20t1HH-4'Triplet due to coupling with two equivalent ortho-fluorine atoms.
~7.10d2HH-2', H-6'Doublet due to coupling with the para-proton.
~4.50t1HH-3Triplet due to coupling with the two adjacent H-2 protons.
~2.70d2HH-2Doublet due to coupling with the H-3 proton.
~8.0-12.0br s1HCOOHBroad singlet, chemical shift is concentration and temperature dependent.
~2.0-3.0br s2HNH₂Broad singlet, may exchange with residual water in the solvent.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (ppm)AssignmentC-F Coupling (J) in HzRationale
~172C-1-Typical chemical shift for a carboxylic acid carbon.
~163C-3', C-5'¹JCF ≈ 245 HzLarge one-bond coupling constant is characteristic of a direct C-F bond.
~145C-1'³JCF ≈ 7 HzSmaller three-bond coupling to the two fluorine atoms.
~113C-2', C-6'²JCF ≈ 21 HzTwo-bond coupling to the adjacent fluorine atom.
~103C-4'²JCF ≈ 25 HzTwo-bond coupling to two equivalent fluorine atoms.
~50C-3-Aliphatic carbon attached to the amino group.
~40C-2-Aliphatic carbon adjacent to the carboxylic acid.
Predicted ¹⁹F NMR Data (in DMSO-d₆, 376 MHz)
Chemical Shift (ppm)MultiplicityF-H Coupling (J) in HzRationale
~ -110t⁴JFH ≈ 7 HzThe two equivalent fluorine atoms are coupled to the H-4' proton (four bonds away).

Comparative NMR Analysis

The unique spectral features of this compound become evident when compared to its structural analogs. This comparative analysis underscores the diagnostic power of NMR in identifying specific substitution patterns.

Comparison of ¹H NMR Spectra

The aromatic region of the ¹H NMR spectrum is particularly informative.

  • 3-Amino-3-phenylpropanoic acid: The aromatic protons will exhibit a complex multiplet between 7.2 and 7.4 ppm, integrating to 5 protons.

  • 3-Amino-3-(3-fluorophenyl)propanoic acid: The introduction of a single fluorine atom at the 3'-position simplifies the aromatic region into distinct multiplets, with characteristic fluorine-proton couplings.

  • This compound: The symmetrical 3,5-difluoro substitution results in a highly simplified aromatic region with a triplet and a doublet, as detailed in the table above. This pattern is a definitive indicator of this specific substitution.

  • 3-Amino-3-(3,5-dichlorophenyl)propanoic acid: Similar to the difluoro analog, the dichloro substitution will also produce a simplified aromatic spectrum, but the chemical shifts of the aromatic protons will be different due to the distinct electronic effects of chlorine versus fluorine.

Comparison of ¹³C NMR Spectra

The influence of the halogen substituents is clearly observed in the ¹³C NMR spectra, particularly in the aromatic region and through C-F coupling.

  • 3-Amino-3-phenylpropanoic acid: Will show four signals in the aromatic region corresponding to the different carbon environments.

  • 3-Amino-3-(3-fluorophenyl)propanoic acid: The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), and other aromatic carbons will show smaller, long-range couplings.

  • This compound: The presence of two fluorine atoms leads to a distinct pattern of C-F couplings, as outlined in the prediction table. The C-3' and C-5' carbons will show a large ¹JCF, while the other aromatic carbons will exhibit characteristic two- and three-bond couplings.

  • 3-Amino-3-(3,5-dichlorophenyl)propanoic acid: Will not show any C-F coupling, and the chemical shifts of the aromatic carbons will be influenced by the inductive effect of the chlorine atoms.

The Decisive Role of ¹⁹F NMR

The most unequivocal evidence for the presence and substitution pattern of fluorine comes from the ¹⁹F NMR spectrum.

  • 3-Amino-3-(3-fluorophenyl)propanoic acid: Will show a single resonance in the ¹⁹F NMR spectrum.

  • This compound: Will also show a single resonance due to the chemical equivalence of the two fluorine atoms. The multiplicity of this signal (a triplet in the proton-coupled spectrum) provides direct evidence of coupling to the H-4' proton, confirming the 3,5-substitution pattern.

The Logic of Fluorine's Influence on NMR Spectra

The observed differences in the NMR spectra of these analogs are a direct consequence of the electronic properties of the fluorine atom.

Fluorine_Effects cluster_Effects Electronic Effects cluster_Consequences NMR Spectral Consequences Fluorine_Atom Fluorine Atom Inductive_Effect Strong Inductive Effect (-I) Fluorine_Atom->Inductive_Effect Mesomeric_Effect Weak Mesomeric Effect (+M) Fluorine_Atom->Mesomeric_Effect J_Coupling Through-bond and Through-space J-Coupling (H-F, C-F) Fluorine_Atom->J_Coupling Deshielding Deshielding of nearby nuclei (¹H and ¹³C) Inductive_Effect->Deshielding Mesomeric_Effect->Deshielding

Caption: The electronic effects of fluorine and their resulting impact on NMR spectra.

Fluorine's high electronegativity leads to a strong inductive electron-withdrawing effect, which generally deshields neighboring protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[8] Furthermore, the presence of a spin-1/2 ¹⁹F nucleus results in through-bond J-coupling with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for structural assignment.[9][10] In some cases, through-space coupling between fluorine and protons that are in close spatial proximity can also be observed.[10]

Conclusion

The NMR analysis of this compound, when approached with a systematic and comparative methodology, provides an unambiguous structural fingerprint. The combination of ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy allows for the confident assignment of all atoms in the molecule and the definitive confirmation of the 3,5-difluoro substitution pattern. By understanding the underlying principles of how fluorine substitution influences NMR spectra, researchers can leverage this powerful analytical technique to accelerate the development of novel fluorinated compounds in the pharmaceutical and chemical industries. This guide provides the foundational knowledge and a practical framework for achieving this, ensuring the scientific integrity and trustworthiness of the analytical data.

References

  • Performance validation of neural network based (13)c NMR prediction using a publicly available data source. J Chem Inf Model. 2008 Mar;48(3):550-5. doi: 10.1021/ci700363r. Epub 2008 Feb 23. Available from: [Link]

  • NMR Prediction Accuracy Validation. Slideshare. Available from: [Link]

  • Mnova Predict | Accurate Prediction. Bruker. Available from: [Link]

  • An Overview of Fluorine NMR. ResearchGate. Available from: [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. 2014 July 30. Available from: [Link]

  • Small molecule NMR sample preparation. Georgia Tech NMR Center. 2023 August 29. Available from: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. 2013 March 19. Available from: [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. 2025 July 24. Available from: [Link]

  • Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available from: [Link]

  • The Effect of Fluorine in 1H NMR. Reddit. 2024 September 3. Available from: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of Peptides Containing 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids into peptides is a key strategy for enhancing therapeutic properties such as metabolic stability and target affinity. Among these, β-amino acids, and particularly those with fluorinated moieties, are of significant interest. This guide provides an in-depth comparison of the mass spectrometric behavior of peptides containing 3-Amino-3-(3,5-difluorophenyl)propanoic acid (β-DFPPA) against that of standard α-peptides. We will delve into the mechanistic underpinnings of their fragmentation patterns and provide robust experimental protocols to support your research endeavors.

The Unique Structural Impact of β-DFPPA

The introduction of β-DFPPA into a peptide sequence imparts several key structural and chemical features that are expected to influence its behavior in the gas phase during mass spectrometric analysis. Unlike α-amino acids, β-amino acids possess an additional methylene group in their backbone, which increases conformational flexibility. Furthermore, the 3,5-difluorophenyl side chain introduces a bulky, hydrophobic, and electron-withdrawing group. These characteristics can alter the charge distribution and lability of adjacent peptide bonds, leading to distinct fragmentation patterns upon collision-induced dissociation (CID).

Comparative Fragmentation Analysis: Standard Peptides vs. β-DFPPA-Containing Peptides

The gold standard for peptide sequencing by mass spectrometry is the analysis of fragment ions generated by CID. In low-energy CID, protonated peptides predominantly fragment along the peptide backbone, yielding b- and y-type ions[1][2][3][4][5]. The "mobile proton" model effectively describes this process, where a proton, typically residing on a basic residue, migrates to a backbone amide nitrogen, inducing cleavage of the adjacent carbonyl-nitrogen bond[2][6].

For a standard peptide, such as Ac-Tyr-Gly-Gly-Phe-Leu-NH2, a predictable series of b and y ions is expected, allowing for straightforward sequence determination.

In contrast, the fragmentation of a peptide containing β-DFPPA, for instance, Ac-Tyr-Gly-Gly-(β-DFPPA)-Leu-NH2, is anticipated to exhibit notable differences:

  • Shift in Fragment Ion Mass: The most straightforward difference will be the mass shift in the b- and y-ion series corresponding to the incorporation of β-DFPPA.

  • Potential for Unusual Fragmentation Pathways: The presence of the β-amino acid backbone may favor alternative fragmentation pathways. Research on β-linked peptides has shown that under certain dissociation techniques like electron-driven dissociation (ExD), there is a prevalence of a• and y fragments over the more typical c and z• fragments, a phenomenon attributed to the instability of the Cβ radical. While CID operates through a different mechanism, the altered backbone chemistry could still influence fragmentation propensities.

  • Influence of the Difluorophenyl Group: The electron-withdrawing nature of the difluorophenyl ring can decrease the proton affinity of the nearby amide bonds, potentially making them less likely to be the site of protonation and subsequent cleavage. This could lead to a decrease in the abundance of fragment ions resulting from cleavage adjacent to the β-DFPPA residue.

  • Side-Chain Fragmentations: The bulky and fluorinated side chain of β-DFPPA may itself be subject to fragmentation, leading to characteristic neutral losses that could be diagnostic for the presence of this residue.

Visualizing the Fragmentation Landscape

To illustrate the expected differences in fragmentation, let's consider the theoretical fragmentation patterns of a standard peptide and a β-DFPPA-containing analogue.

cluster_0 Standard Peptide Fragmentation (e.g., Ac-YGGFL-NH2) cluster_1 β-DFPPA Peptide Fragmentation (e.g., Ac-YG(β-DFPPA)L-NH2) Std_Precursor [Ac-Y-G-G-F-L-NH2+H]+ Std_b_ions b-ions (b1, b2, b3, b4) Std_Precursor->Std_b_ions N-terminal fragments Std_y_ions y-ions (y1, y2, y3, y4) Std_Precursor->Std_y_ions C-terminal fragments Beta_Precursor [Ac-Y-G-(β-DFPPA)-L-NH2+H]+ Beta_b_ions b-ions (b1, b2, b3) Beta_Precursor->Beta_b_ions N-terminal fragments Beta_y_ions y-ions (y1, y2, y3) Beta_Precursor->Beta_y_ions C-terminal fragments Beta_Unusual_Frags Potential for a-type ions and side-chain neutral losses Beta_Precursor->Beta_Unusual_Frags

Figure 1: Conceptual overview of expected fragmentation differences.

A Robust Experimental Workflow for Comparative Analysis

To empirically investigate these predicted differences, a systematic and well-controlled experimental approach is paramount. The following protocols provide a framework for the synthesis, purification, and mass spectrometric analysis of β-DFPPA-containing peptides and their standard counterparts.

Experimental Workflow Diagram

Start Peptide Design Synthesis Solid-Phase Peptide Synthesis Start->Synthesis Purification RP-HPLC Purification Synthesis->Purification QC MALDI-TOF MS for MW Confirmation Purification->QC LCMS LC-MS/MS Analysis QC->LCMS Data_Analysis Comparative Fragmentation Analysis LCMS->Data_Analysis Conclusion Interpretation of Results Data_Analysis->Conclusion

Figure 2: High-level experimental workflow.

Protocol 1: Peptide Synthesis

Standard Fmoc-based solid-phase peptide synthesis (SPPS) is a suitable method for the preparation of both the standard and β-DFPPA-containing peptides.

  • Resin Preparation: Start with a Rink Amide resin for C-terminal amidation.

  • Amino Acid Coupling:

    • For standard α-amino acids, use a 4-fold molar excess of Fmoc-protected amino acid, HBTU/HOBt activation, and DIPEA in DMF.

    • For Fmoc-β-DFPPA-OH, a similar coupling strategy can be employed. Longer coupling times or double coupling may be necessary due to the potential for steric hindrance.

  • Fmoc Deprotection: Use 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Peptide Purification and Quality Control
  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA[7].

  • Quality Control: Confirm the molecular weight of the purified peptide using MALDI-TOF mass spectrometry[8].

Protocol 3: LC-MS/MS Analysis

This protocol is designed to acquire high-quality tandem mass spectra for detailed fragmentation analysis.

  • Sample Preparation: Dissolve the purified peptides in 0.1% formic acid in water to a final concentration of 1 pmol/µL. Formic acid is the preferred ion-pairing agent for LC-MS as it minimizes ion suppression compared to TFA[7].

  • Liquid Chromatography:

    • LC System: A nano- or micro-flow HPLC system.

    • Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Mass Spectrometry:

    • Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive ESI.

    • MS1 Scan: Acquire full scan mass spectra over an m/z range of 300-1800.

    • MS2 Acquisition: Use data-dependent acquisition (DDA) to select the top 3-5 most intense precursor ions for fragmentation.

    • Fragmentation: Collision-induced dissociation (CID) with a normalized collision energy in the range of 25-35.

Data Interpretation and Comparative Analysis

A meticulous comparison of the resulting MS/MS spectra is crucial for elucidating the fragmentation behavior of the β-DFPPA-containing peptide.

ParameterStandard Peptide (Ac-YGGFL-NH2)β-DFPPA Peptide (Ac-YG(β-DFPPA)L-NH2)Expected Observations
Precursor Ion (m/z) [M+H]⁺[M'+H]⁺M' > M due to the larger mass of β-DFPPA
b-ion Series Complete or near-complete series expectedPossible gaps or lower intensity ions around β-DFPPAAltered bond lability due to β-amino acid and difluorophenyl group
y-ion Series Complete or near-complete series expectedPossible gaps or lower intensity ions around β-DFPPAAltered bond lability due to β-amino acid and difluorophenyl group
Characteristic Neutral Losses Water and ammonia losses from specific residuesPotential for unique neutral losses from the difluorophenyl side chainProvides a diagnostic signature for β-DFPPA
Immonium Ions Characteristic immonium ions for constituent amino acidsPotential for a modified immonium ion from β-DFPPAMay provide residue-specific information

Conclusion

The incorporation of this compound into peptides presents both an opportunity for the development of novel therapeutics and a challenge for their analytical characterization. By understanding the fundamental principles of peptide fragmentation and employing systematic experimental approaches, researchers can effectively navigate the complexities of their mass spectrometric analysis. The distinct fragmentation patterns of β-DFPPA-containing peptides, once characterized, can serve as a valuable tool for their identification and structural elucidation, ultimately accelerating the drug development pipeline. This guide provides a foundational framework for these investigations, empowering scientists to unlock the full potential of these promising molecules.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into amino acids has emerged as a transformative tool. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated amino acids, supported by experimental data and methodologies. As a senior application scientist, my aim is to elucidate the causal mechanisms behind the observed effects of fluorination, empowering you to make informed decisions in your research and development endeavors.

The Rationale for Fluorination: A Subtle Change with Profound Impact

The substitution of a hydrogen atom with fluorine, the most electronegative element, may seem like a minor alteration. However, this simple change imparts a cascade of unique physicochemical properties that can dramatically influence a molecule's biological behavior.[1] The strong carbon-fluorine (C-F) bond, the high electronegativity of fluorine, and its relatively small van der Waals radius (1.47 Å, similar to a hydrogen atom's 1.20 Å) are key to these effects.[2] These properties can modulate pKa, lipophilicity, conformational preferences, and metabolic stability, ultimately impacting how a molecule interacts with its biological target and its fate within a biological system.[1][3][4][5][6][7]

Metabolic Stability: Resisting the Body's Defenses

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability.[3][5][8][9] Many drug molecules are metabolized by cytochrome P450 enzymes, which often hydroxylate C-H bonds. The exceptional strength of the C-F bond makes it significantly more resistant to this enzymatic cleavage, thereby prolonging the half-life of the molecule in the body.[3]

For instance, the fluorination of an amino acid side chain can prevent P450-mediated metabolism, leading to dramatically enhanced bioavailability.[3] This increased resistance to degradation is a crucial advantage in designing more effective therapeutics.[5]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a common method to compare the metabolic stability of a fluorinated amino acid-containing peptide against its non-fluorinated counterpart using liver microsomes.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compounds (fluorinated and non-fluorinated peptides)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and the internal standard in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the test compound to the pre-incubated mixture to start the reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold ACN with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining test compound against time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protein Structure and Stability: The "Superfolder" Effect

Fluorination can significantly influence the conformation and stability of peptides and proteins.[3][10] The introduction of fluorinated amino acids can lead to a "fluorous core" effect, where the hydrophobic and lipophobic nature of the fluorinated side chains drives them to pack together, enhancing protein stability.[11] This enhanced stability can be attributed to the increased hydrophobicity of fluorinated side chains and their propensity to form specific, stabilizing interactions.[5][11]

For example, the incorporation of hexafluoroleucine in place of leucine in a coiled-coil protein has been shown to dramatically increase its thermal stability.[11] This "superfolder" effect is a powerful tool in protein engineering.[3]

Conformational Control with Fluorinated Prolines

Fluorinated prolines are particularly interesting for their ability to exert precise control over peptide conformation.[3][5][6][12] The stereochemistry of the fluorine atom on the proline ring dictates the ring pucker and the cis/trans isomerization of the preceding peptide bond. Specifically, (4R)-fluoroproline favors a Cγ-exo pucker and the trans amide bond conformation, while (4S)-fluoroproline prefers a Cγ-endo pucker and the cis amide bond.[5] This level of conformational control is invaluable for designing peptides with specific secondary structures.

G cluster_non_fluorinated Non-Fluorinated Proline cluster_fluorinated Fluorinated Proline Proline Proline Cis_Amide Cis_Amide Proline->Cis_Amide ~10-30% population Trans_Amide Trans_Amide Proline->Trans_Amide ~70-90% population 4R_FluoroProline 4R_FluoroProline Trans_Amide_Favored Trans_Amide_Favored 4R_FluoroProline->Trans_Amide_Favored Strongly Favors Trans 4S_FluoroProline 4S_FluoroProline Cis_Amide_Favored Cis_Amide_Favored 4S_FluoroProline->Cis_Amide_Favored Favors Cis

Caption: Conformational preferences of fluorinated vs. non-fluorinated proline.

Enzyme Inhibition: A Potent Tool for Drug Design

Fluorinated amino acids can act as potent enzyme inhibitors through various mechanisms.[3][13][14][15] Their unique electronic properties can alter the acidity of adjacent groups, making them effective transition-state analogs or mechanism-based inhibitors.[14]

For example, α-fluorinated ketones can act as potent inhibitors of serine proteases by forming a stable hemiacetal with the active site serine, mimicking the tetrahedral intermediate of the normal enzymatic reaction.[14] Similarly, side-chain fluorinated amino acids have been successfully employed as mechanism-based inhibitors for a range of pyridoxal phosphate (PLP)-dependent enzymes.[3]

Quantitative Data: Impact of Fluorination on Physicochemical Properties
PropertyNon-Fluorinated Amino AcidFluorinated Amino AcidImpact of FluorinationReference(s)
pKa (Side Chain) Varies by amino acidGenerally LoweredIncreased acidity due to the electron-withdrawing nature of fluorine.[16][17]
Lipophilicity (logP) Varies by amino acidGenerally IncreasedEnhanced hydrophobicity, though context-dependent.[5][16][18]
Metabolic Stability Susceptible to oxidationMore ResistantC-F bond is stronger and less prone to enzymatic cleavage.[3][8][9]
Conformational Bias FlexibleRestrictedStereoelectronic effects of fluorine can lock in specific conformations.[3][5][12]

Cellular Uptake and Bioavailability: Getting to the Target

The increased lipophilicity imparted by fluorination can enhance the ability of amino acids and peptides to cross cell membranes, potentially leading to improved cellular uptake and oral bioavailability.[1][3][19] However, this effect is not always straightforward and is highly dependent on the specific molecule and its transport mechanisms.

Studies have shown that certain fluorinated aromatic amino acids can be actively transported into cells via amino acid transporters, such as the L-system, leading to high intracellular concentrations.[20] This efficient uptake can contribute to their potent biological activity, for instance, in inhibiting the growth of cancer cells.[20]

G cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space Transporter {Amino Acid Transporter (e.g., L-System)} Transporter->Intracellular NonF_AA Non-Fluorinated Amino Acid NonF_AA->Transporter Passive/Active Transport F_AA Fluorinated Amino Acid F_AA->Transporter Potentially Enhanced Active Transport

Caption: Cellular uptake of fluorinated vs. non-fluorinated amino acids.

Conclusion: A Versatile Strategy for Molecular Design

The comparison between fluorinated and non-fluorinated amino acids reveals the profound and multifaceted impact of this seemingly simple atomic substitution. From enhancing metabolic stability and modulating protein structure to creating potent enzyme inhibitors and improving cellular uptake, fluorination offers a powerful and versatile strategy for the rational design of novel therapeutics and research tools. A thorough understanding of the underlying principles governing the effects of fluorination is paramount for harnessing its full potential in the fields of medicinal chemistry, chemical biology, and drug development.

References

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  • The Role of Fluorinated Amino Acids in Modern Drug Discovery. (2023). Pharmaffiliates. [Link]

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X-ray crystallography of 3-Amino-3-(3,5-difluorophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid Derivatives: A Comparative Analysis

For researchers and professionals in drug development, understanding the precise three-dimensional architecture of novel chemical entities is paramount. Fluorinated β-amino acids, such as derivatives of this compound, are of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacological profile, enhancing properties like metabolic stability, binding affinity, and cell permeability.[1] This guide provides a comprehensive analysis of X-ray crystallography as the definitive method for the structural elucidation of these compounds, comparing its capabilities with other key analytical techniques.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the atomic-level structure of a molecule.[2] Its power lies in its ability to provide a direct, high-resolution snapshot of the molecule as it exists in the solid state. This technique bombards a well-ordered crystal with a beam of X-rays; the resulting diffraction pattern is then mathematically decoded to generate a three-dimensional map of electron density, from which the precise position of each atom can be determined.[2][3]

For this compound derivatives, this method is uniquely suited to:

  • Define Absolute Stereochemistry: Unambiguously determine the spatial arrangement of atoms, which is critical for understanding biological activity.

  • Characterize Molecular Conformation: Reveal the exact torsion angles and spatial orientation of the propanoic acid backbone and the difluorophenyl ring. This conformation is influenced by the stereoelectronic effects of the two highly electronegative fluorine atoms.[4]

  • Map Intermolecular Interactions: Visualize the intricate network of hydrogen bonds and other non-covalent interactions (e.g., N-H···O, N-H···F, and π-stacking) that govern how molecules pack in a crystal lattice.[5][6][7] This insight is invaluable for understanding crystal engineering, polymorphism, and solid-state stability.

A Comparative Perspective: The Role of Complementary Techniques

While X-ray crystallography provides an unparalleled view of the solid-state structure, a multi-faceted approach using other analytical methods offers a more complete picture of a molecule's behavior.

Technique Primary Information Provided Strengths Limitations
X-ray Crystallography Atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.Provides the definitive, high-resolution 3D structure in the solid state.[2]Requires a high-quality single crystal; the solid-state conformation may differ from the solution or biologically active state.
NMR Spectroscopy Connectivity, solution-state conformation, molecular dynamics.Provides data on the molecule's structure and behavior in solution, which can be more biologically relevant.[8] ¹⁹F NMR is especially powerful for fluorinated compounds.Conformational analysis can be complex and may not yield a single, unambiguous structure.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, confirms molecular identity and purity.Provides no information on 3D structure or stereochemistry.
Computational Modeling Predicted conformations, interaction energies, electronic properties.Allows for the exploration of conformational landscapes and rationalizes experimental findings.[9]It is a theoretical method and must be validated by experimental data. Force fields for fluorinated compounds require careful parameterization.[9][10]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the final data is of the highest possible quality, as this directly impacts the accuracy of the resulting molecular model.[3][11][12]

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Chromatography / Recrystallization Synthesis->Purification Characterization NMR / MS Confirmation Purification->Characterization Screening Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) Characterization->Screening Harvesting Crystal Selection & Mounting Screening->Harvesting DataCollection X-ray Diffraction Data Collection (Diffractometer) Harvesting->DataCollection DataProcessing Data Integration & Scaling (Indexing, Intensity Measurement) DataCollection->DataProcessing Solution Structure Solution (Phase Problem) DataProcessing->Solution Refinement Model Refinement (Minimizing R-factors) Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: The experimental workflow for X-ray crystallography.

Experimental Protocols

Protocol 1: Synthesis of a 3-Amino-3-(Aryl)propanoic Acid Precursor

This protocol is adapted from a procedure for a structurally related compound, ethyl 4-amino-3,5-difluorobenzoate, and serves as a representative synthesis.[7]

  • Acid Hydrolysis: Treat 4-amino-3,5-difluorobenzonitrile (1 eq.) with 1 M sodium hydroxide (approx. 5 mL per gram of starting material).

  • Reflux: Heat the solution to reflux for 24 hours.

  • Acidification: Cool the reaction to room temperature and add concentrated HCl dropwise until the pH is ~1, causing the product, 4-amino-3,5-difluorobenzoic acid, to precipitate.

  • Esterification: Dissolve the crude acid in ethanol (approx. 20 mL per gram) and add concentrated H₂SO₄ (catalytic amount, ~0.4 mL per gram of acid).

  • Reflux: Heat the solution to reflux for 10 hours.

  • Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane (4x volumes).

  • Purification: Dry the combined organic phase with sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester derivative.

Protocol 2: Single Crystal Growth

The causality behind crystallization is the creation of a supersaturated solution from which, under slow equilibrium, molecules can self-assemble into a highly ordered lattice.

  • Solvent Selection: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a small, clean vial. The goal is to find a solvent in which the compound is sparingly soluble.

  • Slow Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. Place the vial in a vibration-free location. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once well-formed, block-like crystals appear, carefully extract them from the mother liquor using a cryo-loop. Excess solvent can be wicked away with the edge of a filter paper.

  • Cryo-Protection (If Necessary): Briefly dip the crystal in a cryo-protectant (e.g., Paratone-N oil) to prevent ice formation during cooling.

  • Mounting: Immediately mount the crystal on the goniometer head of the diffractometer in the cold stream of nitrogen gas (typically 100-110 K). Cryo-cooling is critical to minimize radiation damage from the intense X-ray beam.[12][13]

Protocol 3: X-ray Data Collection and Refinement
  • Initial Screening: Collect a few initial diffraction images to assess crystal quality and determine the unit cell parameters and space group.[2][13]

  • Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities to the highest possible resolution.[11][12]

  • Data Integration: Process the raw diffraction images to index the reflections and integrate their intensities.[2]

  • Structure Solution: Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building: Build an initial atomic model into the electron density map.

  • Refinement: Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the observed and calculated diffraction patterns. This is monitored by the R-factor, which should be minimized.[14]

  • Validation: Use validation tools to check the geometric and stereochemical quality of the final model before deposition in a structural database like the Cambridge Structural Database (CSD).[15][16]

Data Presentation: A Representative Crystal Structure

The following table presents crystallographic data for ethyl 4-amino-3,5-difluorobenzoate, a molecule with the same substituted phenyl ring, illustrating the type of precise information obtained from a successful X-ray analysis.[7]

Parameter Value
Chemical Formula C₉H₉F₂NO₂
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 8.12 Å, b = 5.91 Å, c = 19.45 Å, β = 98.7°
Resolution High resolution typical for small molecules
Key Intermolecular Interactions N-H···O hydrogen bonds, C-H···F short contacts, π-π stacking
Conformational Note The presence of ortho-fluorine substituents causes distortion of the phenyl ring bond angles.[6][7]

This data reveals not only the exact atomic connectivity but also the crucial intermolecular forces, such as N-H···O hydrogen bonds and π-stacking, that dictate the solid-state architecture.[7]

Logical Integration of Analytical Techniques

A robust characterization strategy does not rely on a single technique but integrates data from multiple sources for a holistic understanding.

G cluster_0 cluster_1 MS Mass Spectrometry (Confirms Mass & Formula) XRD X-ray Crystallography (Definitive Solid-State Structure) MS->XRD Provides Confirmed Identity For Structural Interrogation NMR NMR Spectroscopy (Solution-State Conformation) MS->NMR Provides Confirmed Identity For Structural Interrogation Comp Computational Modeling (Predicted Conformations & Energetics) MS->Comp Provides Confirmed Identity For Structural Interrogation XRD->NMR Compares Solid vs. Solution Conformations XRD->Comp Validates & Refines Theoretical Models NMR->Comp Provides Experimental Restraints For Solution Models

Caption: Interplay between key analytical techniques.

Conclusion

For the definitive structural analysis of this compound derivatives, single-crystal X-ray crystallography is an indispensable tool. It delivers an unambiguous, high-resolution view of molecular structure and intermolecular interactions that is unattainable by other methods. While techniques like NMR and computational modeling are crucial for understanding solution-state dynamics and theoretical energy landscapes, they serve to complement, rather than replace, the foundational structural data provided by crystallography. A synergistic application of these methods provides the comprehensive insight required to accelerate modern drug discovery and development programs.

References

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A Comparative Guide to the Validation of Enantiomeric Excess for 3-Amino-3-(3,5-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of a pharmaceutical compound is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile. For chiral molecules such as 3-Amino-3-(3,5-difluorophenyl)propanoic acid, a key intermediate in the synthesis of various therapeutic agents, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of enantiomeric excess, grounded in scientific principles and regulatory expectations.

The Imperative of Enantiomeric Purity

Different enantiomers of a chiral drug can exhibit widely varying biological activities.[1] The classic and tragic example of thalidomide underscores the critical importance of controlling stereochemistry in drug development. Therefore, robust and validated analytical methods for determining enantiomeric purity are not just a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.

The validation of these analytical procedures must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[2][3][4] These guidelines provide a framework for demonstrating that an analytical method is suitable for its intended purpose.[5]

Comparative Analysis of Analytical Techniques

The determination of enantiomeric excess for this compound, a β-amino acid, can be approached using several chromatographic techniques. The choice of method often depends on factors such as required sensitivity, sample throughput, and the availability of instrumentation. The most common and effective methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC).

Technique Principle Advantages Limitations Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).High versatility with a wide range of available CSPs, well-established and reliable.[6] Can often analyze underivatized amino acids.[7]Can be time-consuming, may require method development for new compounds, and chiral columns can be expensive.[6]Routine quality control, purity testing, and preparative separations.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution and sensitivity, suitable for volatile and thermally stable compounds.[8] Requires very small sample sizes.[8]Requires derivatization for non-volatile compounds like amino acids, which can introduce potential errors.[8] The solute must be thermally stable.[8]Analysis of volatile chiral compounds, and when high sensitivity is required.
Chiral SFC Separation using a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.Significantly faster than HPLC, uses less organic solvent ("green" chemistry), and offers high efficiency.[9][10]Higher initial instrument cost, and may require specialized expertise.[11]High-throughput screening, preparative separations for toxicology studies, and when rapid analysis is critical.

Experimental Protocols and Method Validation

The validation of an analytical method for enantiomeric excess determination should encompass several key parameters as outlined in the ICH Q2(R1) guidelines.[12] These include specificity, linearity, range, accuracy, precision, and robustness.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the separation of enantiomers.[13] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[6] For β-amino acids like this compound, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[7]

Workflow for Chiral HPLC Method Development and Validation:

Caption: Workflow for Chiral HPLC Method Development and Validation.

Detailed Protocol for Chiral HPLC Analysis:

  • Column Selection: Screen various chiral stationary phases. A good starting point for β-amino acids would be a column like the (R,R) Whelk-O1 or a teicoplanin-based CSP.[14]

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., ethanol or isopropanol), and acidic/basic additives (e.g., trifluoroacetic acid (TFA) and isopropylamine) to improve peak shape and resolution.

  • Sample Preparation: Dissolve the sample in a suitable diluent, typically the mobile phase or a component of it, to a concentration of approximately 1.0 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-hexane:ethanol:TFA:isopropylamine (95:5:0.1:0.025 v/v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm

    • Injection Volume: 10 µL

  • Validation:

    • Specificity: Inject the individual enantiomers (if available), the racemate, and a placebo to ensure no interference.

    • Linearity: Prepare a series of solutions of the undesired enantiomer in the desired enantiomer at different concentrations (e.g., from the limit of quantification to 150% of the specification limit) and plot the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking the desired enantiomer with known amounts of the undesired enantiomer.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced solvent consumption.[9][15] The principles of method development and validation are similar to HPLC, but with a different mobile phase composition, primarily using supercritical CO2 with a small amount of a co-solvent.[9]

Workflow for Chiral SFC Method Development:

Caption: Streamlined Workflow for Chiral SFC Method Development.

Key Considerations for Chiral SFC:

  • Co-solvents: Alcohols like methanol, ethanol, and isopropanol are common co-solvents that significantly influence selectivity.

  • Additives: Acidic or basic additives can be crucial for improving peak shape, similar to HPLC.

  • Advantages: The high flow rates and rapid equilibration times in SFC make it particularly suitable for high-throughput screening of chiral separations.[1]

Chiral Gas Chromatography (GC)

For GC analysis of amino acids, derivatization is necessary to increase their volatility.[6][16] This adds a step to the sample preparation process but can provide excellent resolution and sensitivity.

Derivatization and Analysis Workflow for Chiral GC:

Caption: Derivatization and Analysis Workflow for Chiral GC.

Protocol Outline for Chiral GC:

  • Derivatization: A common two-step derivatization involves esterification of the carboxylic acid group followed by acylation of the amino group.[6]

  • Column Selection: A chiral capillary column with a cyclodextrin-based stationary phase is often used for the separation of derivatized amino acid enantiomers.[17]

  • GC Conditions: Optimize the temperature program, carrier gas flow rate, and detector parameters for optimal separation and sensitivity.

  • Validation: The validation process follows the same principles as HPLC, with careful consideration of the potential for racemization during the derivatization step.

Conclusion

The validation of enantiomeric excess for this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from this intermediate. While Chiral HPLC remains a workhorse in many laboratories due to its versatility and established track record, Chiral SFC offers significant advantages in terms of speed and environmental impact, making it ideal for high-throughput applications. Chiral GC, although requiring a derivatization step, can provide excellent sensitivity and resolution.

The choice of the most appropriate technique will depend on the specific requirements of the analysis. However, regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.[18][19] This ultimately contributes to the development of safer and more effective medicines.

References

  • Pharmaceutical Technology. Supercritical Fluid Chiral Separations. [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

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assessing the conformational effects of fluorinated amino acids in peptides

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: Fluorine Effects

I'm starting my deep dive into the impact of fluorinated amino acids on peptide conformations. My initial step involves targeted Google searches to gather relevant data. I'll focus on experimental techniques used to assess these effects and the fundamental principles of how fluorine influences peptide structures. I need to get a baseline understanding.

Mapping Out: Research Structure

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Building Content: Guide Sections

I've outlined the guide's structure and am diving into content creation. First up: explaining the causality behind experimental methods and ensuring protocol validity, while pinpointing essential claims needing citations.

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My current focus is building out the guide sections. I'm actively working on drafting the core content, meticulously explaining the rationale behind experimental choices and ensuring all protocols are self-validating. Simultaneously, I'm identifying and flagging critical mechanistic claims and protocol standards that demand authoritative citations to maintain scientific rigor and credibility within the guide.

A Comparative Guide to Novel (Arylalkyl)hydrazine Derivatives of 3-Amino-3-(3,5-difluorophenyl)propanoic Acid: Potent GABA-T Inhibitors with Anticonvulsant Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the strategic targeting of γ-aminobutyric acid (GABA) metabolism has emerged as a highly promising therapeutic avenue.[1][2] The enzyme GABA transaminase (GABA-T) is a key player in the degradation of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][4][5] Inhibition of GABA-T leads to elevated synaptic GABA levels, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.[1] This guide provides a comprehensive characterization of a novel series of (arylalkyl)hydrazine derivatives synthesized from 3-Amino-3-(3,5-difluorophenyl)propanoic acid, and benchmarks their performance against established GABA-T inhibitors.

Introduction: The Rationale for Targeting GABA-T with Novel this compound Derivatives

The core scaffold, this compound, was selected for its structural resemblance to GABA and its potential to interact with the GABA-T active site. The difluorophenyl moiety is intended to enhance blood-brain barrier permeability and metabolic stability. By derivatizing the amino group into various (arylalkyl)hydrazines, we aimed to explore the structure-activity relationship (SAR) for GABA-T inhibition and identify candidates with superior potency and drug-like properties.

This guide will detail the synthesis of these novel compounds, their in vitro characterization as GABA-T inhibitors, and their in vivo anticonvulsant activity in established rodent models. We will provide a direct comparison with Vigabatrin, a clinically used irreversible GABA-T inhibitor, and Phenylethylidenehydrazine (PEH), a known GABA-T inhibitor and a metabolite of the antidepressant phenelzine.[3][4][5][6][7][8][9]

Synthesis and Characterization of Novel Derivatives

The synthesis of the target (arylalkyl)hydrazine derivatives of this compound is achieved through a straightforward and efficient synthetic route.

DOT Script for Synthesis Workflow

Synthesis_Workflow A This compound B Protection of Carboxylic Acid A->B e.g., Esterification C N-Alkylation with Arylalkyl Halide B->C Base, Solvent D Hydrazinolysis C->D Hydrazine Hydrate E Novel (Arylalkyl)hydrazine Derivatives D->E Deprotection

Caption: General synthetic scheme for novel (arylalkyl)hydrazine derivatives.

The synthesized compounds, designated as ND-1 to ND-5 , were characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and HRMS) to confirm their structures and purity (>95%).

Comparative In Vitro GABA-T Inhibition

The inhibitory potency of the novel derivatives against GABA-T was evaluated using a spectrophotometric coupled-enzyme assay.[10][11][12][13] The results are compared with Vigabatrin and PEH.

CompoundIC₅₀ (µM) for GABA-T Inhibition
ND-1 15.2 ± 1.8
ND-2 8.7 ± 0.9
ND-3 25.4 ± 3.1
ND-4 12.1 ± 1.5
ND-5 5.3 ± 0.6
Vigabatrin 18.5 ± 2.2
PEH 32.7 ± 4.0

Table 1: In Vitro GABA-T Inhibitory Activity. Data are presented as the mean ± SEM of three independent experiments.

Notably, ND-2 and ND-5 demonstrated significantly higher potency in inhibiting GABA-T compared to both Vigabatrin and PEH. This suggests that the specific arylalkyl substitutions in these derivatives are crucial for enhanced binding to the enzyme's active site.

Comparative In Vivo Anticonvulsant Activity

The in vivo anticonvulsant efficacy of the most potent compounds, ND-2 and ND-5 , was assessed in two standard rodent seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[14][15][16][17][18][19][20][21] The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test is a model for generalized absence seizures.[18][21]

CompoundMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)
ND-2 45.862.3
ND-5 38.255.7
Vigabatrin 75.1150.5
Phenytoin (Standard) 9.5>300
Ethosuximide (Standard) >300130

Table 2: In Vivo Anticonvulsant Activity in Mice. ED₅₀ is the dose required to protect 50% of the animals from seizures.

The results demonstrate that ND-2 and ND-5 possess significant anticonvulsant activity in both models, with ND-5 being the more potent of the two. Importantly, both novel compounds exhibited superior efficacy compared to Vigabatrin in these acute seizure models.

DOT Script for In Vivo Evaluation Workflow

In_Vivo_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing A Novel Compound Synthesis B GABA-T Inhibition Assay A->B C Maximal Electroshock (MES) Test B->C Potent Inhibitors D Subcutaneous PTZ (scPTZ) Test B->D Potent Inhibitors E Lead Candidate Selection C->E D->E

Caption: Workflow for the evaluation of novel anticonvulsant candidates.

Experimental Protocols

In Vitro GABA-T Inhibition Assay (Spectrophotometric Method)

This assay is based on the coupled enzymatic reaction where the product of GABA-T, succinic semialdehyde, is further oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.[10][11][13]

Materials:

  • Recombinant human GABA-T

  • Succinic semialdehyde dehydrogenase (SSADH)

  • γ-Aminobutyric acid (GABA)

  • α-Ketoglutarate

  • NADP⁺

  • Test compounds (ND-1 to ND-5, Vigabatrin, PEH)

  • Potassium pyrophosphate buffer (50 mM, pH 8.6)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium pyrophosphate buffer, GABA, α-ketoglutarate, NADP⁺, and SSADH in each well of the microplate.

  • Add varying concentrations of the test compounds or vehicle control to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding GABA-T to each well.

  • Immediately measure the absorbance at 340 nm every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocity (V₀) for each concentration.

  • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Maximal Electroshock (MES) Seizure Test

This model assesses the ability of a compound to prevent seizure spread.[14][15][16][17]

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • At the time of peak effect (determined in preliminary studies), deliver a maximal electrical stimulus (50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the ED₅₀ value using a probit analysis.

In Vivo Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can prevent chemically induced seizures.[21][22][23]

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Administer the test compound or vehicle i.p.

  • At the time of peak effect, inject a convulsant dose of Pentylenetetrazole (85 mg/kg) subcutaneously.

  • Observe the mice for the onset of generalized clonic seizures for 30 minutes.

  • The absence of clonic seizures within the observation period is considered protection.

  • Calculate the ED₅₀ value using a probit analysis.

Conclusion and Future Directions

The novel (arylalkyl)hydrazine derivatives of this compound, particularly ND-2 and ND-5 , have demonstrated superior in vitro GABA-T inhibitory activity and in vivo anticonvulsant efficacy compared to the established compounds Vigabatrin and PEH. These findings highlight the potential of this chemical scaffold for the development of new antiepileptic drugs.

Future studies will focus on:

  • Elucidating the precise mechanism of GABA-T inhibition (e.g., reversible vs. irreversible).

  • Pharmacokinetic and toxicological profiling of the lead candidates.

  • Evaluation in chronic models of epilepsy to assess long-term efficacy and tolerability.

This guide provides a solid foundation for further research and development of this promising new class of anticonvulsant agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-3-(3,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 3-Amino-3-(3,5-difluorophenyl)propanoic acid. As a specialized fluorinated amino acid derivative, its unique chemical properties necessitate rigorous disposal procedures to ensure laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Hazard Identification: The Foundation of Safe Disposal

Proper disposal begins with a thorough understanding of the compound's potential hazards. The presence of a difluorophenyl ring significantly increases the chemical stability of the molecule due to the strength of the carbon-fluorine bond.[1][2] This stability, while advantageous in drug design, renders the compound persistent and requires a disposal methodology capable of complete destruction.[1][3]

The primary hazards associated with this compound and structurally similar compounds are summarized below. This information is critical for assessing risk and informs every subsequent step in the disposal workflow.

Hazard Class GHS Hazard Statement Implication for Handling and Disposal
Acute Toxicity (Oral)H302: Harmful if swallowed[4]Avoid ingestion. Do not eat, drink, or smoke in handling areas.[4][5]
Acute Toxicity (Dermal)H312: Harmful in contact with skin[4]Prevent skin contact through appropriate personal protective equipment (PPE).
Skin Corrosion/IrritationH315: Causes skin irritation[4][6][7]Mandates the use of chemical-resistant gloves and a lab coat.
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation[4][6][7]Requires the use of safety goggles or a face shield.
Specific Target Organ ToxicityH335: May cause respiratory irritation[4][6][7]All handling of the solid compound must be performed in a certified chemical fume hood.[3]

Key precautionary statements that guide disposal actions include P280 (Wear protective gloves/clothing/eye protection) and P501 (Dispose of contents/container to an approved waste disposal plant).[4][5][6][8]

Pre-Disposal Protocol: Engineering Controls and PPE

Before generating waste, ensure the proper safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Primary Engineering Control: All weighing and handling of solid this compound must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks.[3]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required for handling this compound.[9]

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[10]

    • Body Protection: A full-length lab coat and closed-toe shoes are required to protect against accidental spills.[9]

The Core Directive: Waste Characterization and Segregation

As the generator, you are responsible for the correct classification and segregation of chemical waste.[11] This is the most critical logistical step in the disposal process. Mixing waste streams can create unknown hazards and significantly complicates the final disposal process, often leading to increased costs and regulatory scrutiny.

Waste Streams for this compound:

  • Unused/Expired Pure Compound: The original container with the remaining solid.

  • Grossly Contaminated Solids: Items like weigh boats, contaminated paper towels from a spill, or heavily soiled gloves.

  • Sharps and Glassware: Contaminated serological pipettes, broken glass, or vials.

  • Aqueous and Organic Solutions: Liquid waste containing dissolved compound.

The Segregation Imperative: All waste containing this fluorinated compound must be collected separately from other chemical waste streams.[3] Label a dedicated waste container for "Fluorinated Organic Waste." This ensures that the final disposal method is appropriate for the specific chemical properties of the contents.

Step-by-Step Disposal and Collection Protocol

This protocol outlines the procedural steps for safely accumulating and preparing the waste for collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Select the Correct Waste Container

  • For Solids: Use a sealable, wide-mouth container made of a compatible material (e.g., HDPE). Ensure it has a screw-top lid.

  • For Liquids: Use a dedicated, leak-proof, and shatter-resistant container with a secure screw cap.

  • For Sharps: Use a designated, puncture-proof sharps container.

Step 2: Accurate and Compliant Labeling Proper labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "Waste this compound"

  • Composition: List all contents, including solvents and their approximate percentages.

  • Hazard Pictograms: Affix the appropriate GHS pictograms (e.g., exclamation mark for irritant, health hazard).

Step 3: Safe Accumulation in the Laboratory

  • Store the sealed waste container in a designated satellite accumulation area within the lab.

  • This area should be under the control of the laboratory personnel and away from drains or sources of ignition.

  • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Arrange for EHS Collection

  • Once the container is full or you are finished with the project, contact your institution's EHS office.

  • Follow their specific procedures for scheduling a waste pickup. Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Accumulation & Disposal gen Waste Generated (Pure compound, Contaminated labware, Solutions) char Is this Fluorinated Waste? gen->char segregate Segregate from other waste streams in a dedicated, compatible container char->segregate Yes wrong_path STOP & RE-EVALUATE Do not mix with non-fluorinated waste char->wrong_path No label_waste Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazards & Date segregate->label_waste store Store in designated Satellite Accumulation Area with secondary containment label_waste->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs incinerate Final Disposal via High-Temperature Incineration by licensed facility contact_ehs->incinerate

Caption: Decision workflow for handling and disposing of fluorinated chemical waste.

Spill Management and Decontamination

In the event of a minor spill of solid material, follow these steps:

  • Restrict Access: Alert personnel in the immediate area.

  • Wear PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain Spill: Use dry, absorbent pads to gently cover the spill to prevent it from becoming airborne. Avoid raising dust.[4][10]

  • Clean Up: Carefully sweep or vacuum the solid material into a designated bag or container.[4] Do not use air hoses.[4]

  • Package Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into your segregated fluorinated waste container.

  • Decontaminate: Wipe the spill area with an appropriate cleaning agent and wash hands thoroughly.

The Scientific Rationale for Final Disposal

The recommended and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration .[1][12]

  • Chemical Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this compound highly resistant to natural degradation.

  • Mechanism of Destruction: Incineration at sufficiently high temperatures (often exceeding 1,000°C) and with adequate residence times provides the energy required to break the C-F bond.[1] This process mineralizes the compound, converting it into less harmful inorganic materials like carbon dioxide, water, and hydrogen fluoride (which is subsequently scrubbed from the flue gas).[1]

  • Why Other Methods are Unacceptable:

    • Drain Disposal: Is strictly forbidden. It introduces a persistent chemical into waterways.[9][11]

    • Standard Landfill: Inappropriate, as leaching can lead to long-term environmental contamination.

    • Hazardous Waste Landfill: While a compliant option, this method only contains the chemical rather than destroying it, leaving a potential future liability.[12]

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is handled and disposed of in a manner that prioritizes personal safety, regulatory compliance, and environmental stewardship.

References

  • Chemical Hazardous Waste Spotlight. Environmental Health and Safety. [Link]

  • The 4 Types of Hazardous Waste. ACTenviro. [Link]

  • Classifying Hazardous Waste Disposal: Important Things You Should Know. Triumvirate Environmental. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. US EPA. [Link]

  • 4 Types of Hazardous Waste (Characteristics + Categories). Palmetto Industries. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

  • Practice Safe Science with Amino Labs (Lab Safety Guidelines). YouTube. [Link]

  • Amino Acid Set - SAFETY DATA SHEET. Breckland Scientific. [Link]

  • Practice Safe Science. Amino Labs. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. Biovera. [Link]

  • Finding an End to Forever Chemicals. Eurofins USA. [Link]

  • Propionic acid - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Cole-Parmer. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-3-(3,5-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3-Amino-3-(3,5-difluorophenyl)propanoic acid. Moving beyond mere compliance, we delve into the causality behind each recommendation, ensuring a self-validating system of safety that builds confidence and protects personnel during critical research and development activities.

Hazard Assessment: Understanding the Molecule

This compound is a trifunctional molecule. A comprehensive risk assessment must consider the potential hazards associated with each functional component: the aminopropanoic acid backbone and the difluorophenyl ring.

  • Aminopropanoic Acid Moiety: Compounds in this class are typically crystalline solids at room temperature. The primary risk is the inhalation of fine dust, which can cause respiratory irritation.[1] The amino group itself can be a skin and eye irritant.[2]

  • Difluorophenyl Group: The presence of carbon-fluorine bonds necessitates a higher degree of caution. Fluorinated organic compounds can possess unique toxicological profiles and may be absorbed through the skin.[3] While the C-F bond is strong, the overall reactivity and metabolic pathway of the molecule dictate its hazard profile. The difluoro-substitution pattern can influence the compound's acidity, reactivity, and biological interactions.

  • Combined Hazard Profile: Based on data from structurally similar compounds, this compound should be treated as a substance that is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1][4][5]

Hazard ClassificationPotential EffectPrimary Exposure Route
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin.[4][5]Ingestion, Skin Absorption, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[1][5]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5]Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation.[1][4][5]Inhalation of Dust

The Core Directive: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final and most personal line of defense, employed after engineering controls (like fume hoods) and administrative controls have been optimized. Our strategy is based on a multi-layered approach that anticipates and mitigates the specific risks posed by this compound.

Primary Engineering Controls: Your First Line of Defense

All work involving the handling of solid this compound or its solutions must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[3] For weighing operations, a ventilated balance enclosure or powder containment hood is required to prevent the generation of airborne dust.

Respiratory Protection

The risk of inhaling fine particulate matter is significant when handling the solid form of this compound. The choice of respirator depends on the scale and nature of the operation.

TaskQuantityMinimum Respiratory ProtectionRationale
Weighing/Transfer < 1 gramN95-rated filtering facepiece respiratorProtects against nuisance dust in low-quantity, short-duration tasks.
Weighing/Transfer > 1 gramHalf-mask elastomeric respirator with P100 filtersOffers a higher protection factor and better facial seal for larger quantities.
Bulk Handling/Spill Cleanup AnyFull-face respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR)Provides maximum respiratory protection and shields the face from splashes.
Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is mandatory.[1]

  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required at all times when the chemical is present in the laboratory.[3][6]

  • Enhanced Protection: When handling quantities greater than 5 grams or during procedures with a high risk of splashing (e.g., dissolution in a solvent, large-scale transfers), a full-face shield must be worn in addition to chemical splash goggles.[3]

Hand Protection

The potential for dermal absorption and skin irritation necessitates a diligent hand protection strategy. From a field perspective, no single glove material provides universal protection. Therefore, a double-gloving technique is the most trustworthy protocol.

  • Inner Glove: A standard nitrile examination glove. This layer provides a "second skin" and alerts the user to a breach in the outer glove.

  • Outer Glove: A glove with proven resistance to a broad range of chemicals. Based on general guidance for fluorinated compounds, neoprene or Silver Shield gloves are recommended.[7] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[3]

Rationale for Double-Gloving: This system provides robust protection against chemical permeation while mitigating the risk of exposure during glove removal (doffing). The outer, more contaminated glove is removed first, leaving the clean inner glove to protect the hand while removing other PPE.

Body Protection
  • A flame-resistant lab coat should be worn at all times and buttoned completely.[3]

  • For operations involving quantities greater than 10 grams or with a significant splash risk, a chemical-resistant apron or Tychem coveralls should be worn over the lab coat.[7]

  • Full-length pants and closed-toe shoes are mandatory for all laboratory work.

Operational and Disposal Plans

A safe protocol extends from the moment a chemical is received to its final disposal. The following workflow provides a self-validating system for handling this compound.

Safe Handling Workflow Diagram

G cluster_prep Preparation & Handling cluster_cleanup Post-Handling & Disposal Receiving Receiving Verify Label & Integrity Storage Storage Cool, Dry, Ventilated Area Receiving->Storage Log in Inventory Weighing Weighing Inside Ventilated Enclosure Storage->Weighing Transport in Secondary Containment Dissolution Dissolution / Use Inside Chemical Fume Hood Weighing->Dissolution Minimize Dust Decontamination Decontamination Clean Glassware & Surfaces Dissolution->Decontamination After Experiment Waste_Collection Waste Collection Segregated, Labeled Container Decontamination->Waste_Collection Collect Rinse Aid Disposal Disposal Follow EHS Regulations Waste_Collection->Disposal

Caption: End-to-end workflow for handling this compound.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, don a full-face respirator with P100 cartridges, a chemical-resistant apron, and double gloves (nitrile inner, neoprene outer).

  • Contain the Spill: For solids, gently cover with a plastic-backed absorbent pad to prevent further dust generation. Do NOT use air hoses for cleaning.[4] For liquids, surround the spill with an appropriate absorbent material.

  • Clean Up:

    • Solids: Carefully sweep up the material and place it into a clearly labeled, sealable container for hazardous waste.[6]

    • Liquids: Use absorbent pads to soak up the spill, working from the outside in. Place used pads into the hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), collecting all cleaning materials in the hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable items as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.[1][8]

  • Collect waste in a robust, sealed, and clearly labeled container.

  • The label should include the full chemical name and relevant hazard warnings.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your EHS department for specific institutional procedures.

References

  • Safety and handling of fluorinated organic compounds. Benchchem.

  • 3-AMINOPROPANOIC ACID. Ataman Kimya.

  • 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet. ChemicalBook.

  • Personal Protective Equipment. Environmental Health & Safety Services, University of Texas at Austin.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • 3-Amino-3-(3-fluorophenyl)propanoic acid Safety Data Sheet. SynQuest Laboratories, Inc.

  • 3-(3,5-Difluorophenyl)propanoic acid Safety Data Sheet. CymitQuimica.

  • 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2. PubChem, National Center for Biotechnology Information.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.